molecular formula C7H12Cl2N2O B1401430 (2-Methoxypyridin-4-yl)methanamine dihydrochloride CAS No. 1029689-75-5

(2-Methoxypyridin-4-yl)methanamine dihydrochloride

カタログ番号: B1401430
CAS番号: 1029689-75-5
分子量: 211.09 g/mol
InChIキー: CPKVLZRKNGBAHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(2-Methoxypyridin-4-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N2O and its molecular weight is 211.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methoxypyridin-4-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxypyridin-4-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2-methoxypyridin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-10-7-4-6(5-8)2-3-9-7;;/h2-4H,5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKVLZRKNGBAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743860
Record name 1-(2-Methoxypyridin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029689-75-5
Record name 1-(2-Methoxypyridin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: (2-Methoxypyridin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Strategic Applications in Medicinal Chemistry

Executive Summary

(2-Methoxypyridin-4-yl)methanamine dihydrochloride (CAS: 1029689-75-5) is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors, GPCR ligands, and enzyme inhibitors (e.g., LOXL2).[1][2] As a "privileged scaffold" derivative, it allows medicinal chemists to introduce a pyridine moiety with modulated basicity and lipophilicity. The 2-methoxy substituent serves a dual purpose: it acts as a hydrogen bond acceptor to interact with specific residues (e.g., the hinge region of kinases) and blocks the metabolically labile 2-position of the pyridine ring, potentially extending half-life (t1/2) compared to unsubstituted analogues.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]

This compound is typically supplied as the dihydrochloride salt to ensure solid-state stability and prevent oxidative degradation of the primary amine.

Table 1: Technical Specifications

PropertySpecification
IUPAC Name (2-methoxypyridin-4-yl)methanamine; dihydrochloride
Common Name 4-(Aminomethyl)-2-methoxypyridine 2HCl
CAS (Salt) 1029689-75-5
CAS (Free Base) 148900-69-0
Formula C7H12Cl2N2O
Molecular Weight 211.09 g/mol
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Hygroscopicity Moderate to High (Store with desiccant)
Acidity (pKa) Pyridine N: ~3.5–4.0; Primary Amine: ~8.5–9.0

Structural Utility in Drug Design[6]

Electronic Modulation & Basicity

The 2-methoxy group exerts a significant electronic effect on the pyridine ring. While the oxygen atom is electronegative (inductive withdrawal), its lone pair donates electron density into the ring (resonance). Net result:

  • Reduced Basicity: Compared to 4-(aminomethyl)pyridine, the 2-methoxy derivative renders the pyridine nitrogen less basic. This reduces the likelihood of non-specific binding to acidic proteins (e.g., AGP) and improves membrane permeability by maintaining a higher fraction of the neutral species at physiological pH.

  • H-Bonding Vector: The methoxy oxygen provides a fixed H-bond acceptor vector, often exploited to anchor the molecule in a receptor pocket.

Metabolic Stability

Unsubstituted pyridines are prone to oxidation by aldehyde oxidase (AO) or cytochrome P450 enzymes, particularly at the 2-position.

  • Blocking Strategy: Substitution at the 2-position with a methoxy group effectively blocks this metabolic "soft spot," a common strategy in lead optimization to improve pharmacokinetic profiles.

Handling, Stability, & Analytics

Storage and Handling[7]
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored at 2–8°C (or -20°C for long term) in a tightly sealed container, preferably under argon or nitrogen.

  • Free-Basing: For reactions sensitive to acidic byproducts, the salt must be neutralized. In-situ neutralization is preferred over isolating the free base, as the free amine can absorb atmospheric CO2 to form carbamates or oxidize over time.

Analytical Verification (1H NMR)

When analyzing the salt in D2O, expect the following diagnostic signals:

  • ~4.2 ppm (Singlet, 2H): The benzylic-like methylene protons (-CH 2-NH2).

  • ~3.9 ppm (Singlet, 3H): The methoxy group (-OCH 3).

  • ~6.8–8.1 ppm (Multiplets, 3H): The aromatic pyridine protons.

Experimental Protocols

Protocol A: Amide Coupling (In-Situ Neutralization)

Context: Coupling with a carboxylic acid (R-COOH) to form an amide bond.

Rationale: The dihydrochloride salt contains two equivalents of HCl.[1] Standard protocols using 1.0–1.5 equivalents of base will fail because the HCl consumes the base, leaving the amine protonated (non-nucleophilic). You must use excess base .

Reagents:

  • Carboxylic Acid (1.0 eq)

  • (2-Methoxypyridin-4-yl)methanamine 2HCl (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 eq )

  • DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature (RT) for 15 minutes to form the active ester.

  • Preparation of Amine: In a separate vial, dissolve the amine 2HCl salt (1.1 eq) in a minimal amount of DMF. Add DIPEA (2.0 eq) to this vial and vortex briefly. Note: This neutralizes the 2HCl and frees the amine.

  • Coupling: Add the amine/DIPEA solution to the activated acid solution.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[3]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid/HATU byproducts) and brine. Dry over Na2SO4.

Protocol B: Reductive Amination

Context: Reacting with an aldehyde/ketone to form a secondary amine.

Rationale: Sodium triacetoxyborohydride (STAB) is acid-tolerant, but the pH must be adjusted to ~5–6 for optimal imine formation.

Step-by-Step:

  • Dissolve the aldehyde (1.0 eq) and amine 2HCl salt (1.1 eq) in DCE (1,2-Dichloroethane) or DCM.

  • Add DIPEA (2.0 eq) strictly to neutralize the HCl.

  • Add Acetic Acid (1.0–2.0 eq) to catalyze imine formation (optional but recommended).

  • Stir for 30 minutes.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Stir overnight at RT. Quench with saturated aqueous NaHCO3.

Workflow Visualization

The following diagram illustrates the critical decision pathways for handling the dihydrochloride salt in synthetic workflows.

G Start Start: (2-Methoxypyridin-4-yl) methanamine 2HCl Decision Target Reaction? Start->Decision Coupling Amide Coupling (HATU/EDC) Decision->Coupling Carboxylic Acid Reductive Reductive Amination (STAB/NaCNBH3) Decision->Reductive Aldehyde/Ketone BaseCalc_C CRITICAL STEP: Add >3.5 eq. Base (DIPEA) (Neutralize 2xHCl + Activate) Coupling->BaseCalc_C BaseCalc_R Step: Add 2.0 eq. Base (Neutralize only) Reductive->BaseCalc_R Process_C Mix Acid + HATU first, then add neutralized amine BaseCalc_C->Process_C Process_R Mix Aldehyde + Amine, Acid Catalyst (AcOH), then Hydride Source BaseCalc_R->Process_R Product Purified Product (LC-MS Verification) Process_C->Product Process_R->Product

Figure 1: Decision logic for neutralizing the dihydrochloride salt in common synthetic pathways. Note the differential base requirements.

References

  • Frontier Specialty Chemicals. (2-Methoxypyridin-4-yl)methanamine dihydrochloride Product Datasheet. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70701081, (2-Methoxypyridin-4-yl)methanamine dihydrochloride. Retrieved from

  • BLD Pharm. Product Analysis: (2-Methoxypyridin-4-yl)methanamine (Free Base CAS 148900-69-0). Retrieved from

  • MedChemExpress. LOXL2 Inhibitor Analogues and Pyridine Scaffolds. (Reference for general LOXL2 inhibitor structures utilizing pyridine-methanamines). Retrieved from

Sources

(2-Methoxypyridin-4-yl)methanamine dihydrochloride CAS 1029689-75-5

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (2-Methoxypyridin-4-yl)methanamine Dihydrochloride

CAS: 1029689-75-5 Formula: C


H

Cl

N

O Molecular Weight: 211.09 g/mol (Salt), 138.17 g/mol (Free Base)

Executive Summary

(2-Methoxypyridin-4-yl)methanamine dihydrochloride is a specialized heterocyclic building block widely utilized in modern medicinal chemistry. Unlike simple pyridine linkers, this scaffold incorporates a 2-methoxy substituent that fundamentally alters the physicochemical profile of the pyridine ring. It serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and CNS-active agents where reduced basicity and specific hydrogen-bond acceptor motifs are required to optimize pharmacokinetics (PK) and minimize off-target liabilities (e.g., hERG inhibition).

Chemical Profile & Mechanistic Insight

The "Methoxy Effect" on Pyridine Basicity

The strategic value of this compound lies in the electronic perturbation caused by the 2-methoxy group. While unsubstituted pyridine has a pK


 of approximately 5.2, the introduction of an alkoxy group at the ortho position (C2) significantly modulates this value.
  • Inductive Effect (-I): The electronegative oxygen atom exerts a strong inductive withdrawal of electron density through the

    
    -bond framework.[1] This effect dominates the ground-state basicity, lowering the electron density at the pyridine nitrogen lone pair.
    
  • Resonance Effect (+M): While the oxygen lone pair can donate electron density into the

    
    -system (activating the ring for electrophilic substitution at C3/C5), this resonance delocalization does not sufficiently counteract the inductive withdrawal at the nitrogen atom itself regarding protonation.
    

Result: The pyridine nitrogen in the 2-methoxy derivative is significantly less basic (pK




3.[2]3) compared to unsubstituted pyridine.[1][2] This reduction in basicity is a deliberate design strategy in drug discovery to improve membrane permeability (higher fraction of neutral species at physiological pH) and reduce phospholipidosis risks.
Structural & Electronic Map

ElectronicProfile cluster_legend Pharmacophore Features Methoxy 2-Methoxy Group (-I Inductive Withdrawal) (H-Bond Acceptor) Pyridine Pyridine Core (Reduced Basicity pKa ~3.3) (Low hERG Liability) Methoxy->Pyridine  Inductive Effect (-I)   Amine 4-Methanamine (Primary Nucleophile) (Linker Vector) Pyridine->Amine  Scaffold  

Figure 1: Electronic influence of the 2-methoxy substituent on the pyridine core and the resulting pharmacophore features.[2][3][4][5]

Synthetic Utility & Applications

Primary Applications
  • Kinase Inhibitors: The pyridine moiety mimics the adenine ring of ATP, making this amine an excellent "head group" or linker for Type I/II kinase inhibitors.

  • LOXL2 Inhibitors: Analogous to (2-chloropyridin-4-yl)methanamine, this methoxy variant allows researchers to probe the Structure-Activity Relationship (SAR) between lipophilicity and metabolic stability.

  • CNS Agents: The reduced basicity aids in blood-brain barrier (BBB) penetration by preventing ionization-trapping in the periphery.

Handling the Dihydrochloride Salt

The compound is supplied as a dihydrochloride (2HCl) salt. This form is preferred over the free base (often an unstable oil) due to enhanced crystallinity and shelf stability. However, the salt is hygroscopic and acidic.

  • Stoichiometry: The salt contains two equivalents of HCl (one on the primary amine, one on the pyridine nitrogen).

  • Neutralization: Successful coupling requires at least 2.5–3.0 equivalents of a tertiary base (e.g., DIPEA, TEA) to liberate the nucleophilic free amine.

Experimental Protocols

Standard Amide Coupling Protocol (HATU Method)

Objective: Coupling (2-Methoxypyridin-4-yl)methanamine 2HCl to a carboxylic acid (R-COOH).

Reagents:

  • Carboxylic Acid (1.0 eq)

  • (2-Methoxypyridin-4-yl)methanamine 2HCl (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and stir at Room Temperature (RT) for 5 minutes.

  • Salt Neutralization: In a separate vial, dissolve (2-Methoxypyridin-4-yl)methanamine 2HCl (1.1 eq) in a minimum volume of DMF. Add DIPEA (2.0 eq) to this vial to pre-neutralize the salt. Note: A slight precipitate of amine hydrochloride salts may form; this is normal.

  • Coupling: Add the neutralized amine solution to the activated acid mixture. Add the remaining DIPEA (1.5 eq) to the main reaction vessel.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 138.17 - 18.02).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (2x), water (1x), and brine (1x). Dry over Na
    
    
    
    SO
    
    
    and concentrate.
Synthetic Logic Flowchart

SyntheticWorkflow cluster_activation Acid Activation cluster_amine Amine Preparation Start Start: Amide Coupling Acid Carboxylic Acid (R-COOH) Activated Activated Ester (O-At) Acid->Activated + HATU, 5 min HATU HATU Reagent Coupling Coupling Reaction (DMF, RT, 2-4h) Activated->Coupling Salt Amine 2HCl Salt (Hygroscopic) FreeBase Free Amine (Nucleophile) Salt->FreeBase + Base (Neutralization) Base DIPEA (3.5 eq) FreeBase->Coupling Workup Workup & Purification (EtOAc/NaHCO3) Coupling->Workup Product Final Amide Product Workup->Product

Figure 2: Optimized workflow for handling the dihydrochloride salt in amide coupling reactions.

Safety & Stability Data

ParameterSpecificationNotes
Physical State White to off-white solidHygroscopic; store under inert gas.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Hexane).
GHS Hazards H315, H319, H335Irritating to skin, eyes, and respiratory system.[6]
Storage 2–8°C (Desiccated)Protect from moisture to prevent hydrolysis/clumping.

Critical Safety Note: As with all pyridine derivatives, avoid inhalation of dust. The dihydrochloride form is acidic; contact with eyes can cause severe irritation. Always use PPE (gloves, goggles, fume hood).

References

  • PubChem. (2-Methoxypyridin-4-yl)methanamine dihydrochloride | C7H12Cl2N2O. National Library of Medicine. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Chemistry LibreTexts. Relative Basicity of Amines and Other Compounds. (Mechanistic grounding for pyridine basicity). [Link]

Sources

Technical Whitepaper: Structural Dynamics and Synthetic Utility of (2-Methoxypyridin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the application, synthesis, and structural dynamics of (2-Methoxypyridin-4-yl)methanamine dihydrochloride .

Executive Summary & Structural Identity

(2-Methoxypyridin-4-yl)methanamine dihydrochloride is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD). It serves as a bifunctional scaffold, offering a primary amine for rapid diversification (via amide coupling or reductive amination) and a 2-methoxypyridine core that modulates physicochemical properties such as lipophilicity (LogP) and metabolic stability.

Unlike the unsubstituted pyridine analogs, the 2-methoxy substituent sterically and electronically blocks the metabolically labile C2 position, a common site for oxidative metabolism by aldehyde oxidase (AOX) in drug candidates.

Key Identifiers
PropertyData
IUPAC Name (2-Methoxypyridin-4-yl)methanamine dihydrochloride
Common Name 4-(Aminomethyl)-2-methoxypyridine 2HCl
CAS (Free Base) 148900-69-0
CAS (Dihydrochloride) 1029689-75-5
Molecular Formula C₇H₁₀N₂O[1][2][3][4][5] · 2HCl
Molecular Weight 211.09 g/mol (Salt) / 138.17 g/mol (Base)
Appearance White to off-white hygroscopic solid

Molecular Architecture & Physicochemical Profile

Understanding the electronic distribution within this molecule is critical for predicting its reactivity and behavior in biological systems.

Electronic Effects & Basicity

The molecule contains two protonation sites with distinct pKa values, necessitating the dihydrochloride salt form for maximum stability.

  • Primary Amine (-CH₂NH₂): High basicity (pKa ~9.0–9.8). In the dihydrochloride salt, this site is fully protonated (-CH₂NH₃⁺).

  • Pyridine Nitrogen: The 2-methoxy group exerts a dual effect:

    • Inductive Withdrawal (-I): The electronegative oxygen withdraws density through the sigma bond, lowering the pKa of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2).

    • Resonance Donation (+R): The oxygen lone pair donates density into the ring, but the inductive effect generally dominates at the nitrogen lone pair.

    • Net Result: The pyridine nitrogen is weakly basic (pKa ~3.0–3.5). Forming the dihydrochloride requires excess HCl to ensure protonation of this weakly basic site, preventing disproportionation to the monohydrochloride.

Structural Visualization

The following diagram illustrates the electronic environment and metabolic blocking sites.

G cluster_0 Structural Dynamics Molecule (2-Methoxypyridin-4-yl)methanamine Methoxy 2-Methoxy Group (-I Inductive / +R Resonance) Blocks AOX Metabolism Molecule->Methoxy C2 Substitution PyridineN Pyridine Nitrogen Weakly Basic (pKa ~3.2) Protonation Site #2 Molecule->PyridineN Heterocycle Core Amine Primary Amine Nucleophilic / Basic (pKa ~9.5) Protonation Site #1 Molecule->Amine C4 Linker Methoxy->PyridineN Lowers Basicity

Figure 1: Structural dissection showing electronic influences and protonation sites.

Synthetic Pathways & Process Chemistry[6]

The synthesis of (2-Methoxypyridin-4-yl)methanamine dihydrochloride typically proceeds via the reduction of the corresponding nitrile. This route is preferred over amide reduction due to cleaner reaction profiles and easier workup.

Validated Synthetic Protocol

Precursor: 2-Methoxyisonicotinonitrile (CAS 72716-86-0).

Step 1: Nucleophilic Aromatic Substitution (If starting from chloro-analog)

If the nitrile precursor is unavailable, it is generated from 2-chloroisonicotinonitrile via S_NAr.

  • Reagents: NaOMe (1.1 eq), MeOH, Reflux.

  • Mechanism: Addition-Elimination at C2.

  • Critical Control: Moisture exclusion to prevent hydrolysis to the pyridone.

Step 2: Catalytic Hydrogenation (Nitrile Reduction)
  • Reagents: H₂ (balloon or 3 atm), 10% Pd/C or Raney Nickel, MeOH, concentrated HCl (3-4 eq).

  • Rationale: The presence of HCl during hydrogenation is crucial. It traps the primary amine as it forms (-CH₂NH₃⁺), preventing it from condensing with the intermediate imine, which would lead to secondary amine dimer formation (a common side reaction in nitrile reductions).

Step 3: Salt Formation & Isolation
  • Procedure: Filter catalyst. Concentrate filtrate. Triturate residue with Et₂O or Acetone.

  • Stoichiometry: Ensure excess HCl is maintained to secure the dihydrochloride form.

Synthesis Workflow Diagram

Synthesis Start Start: 2-Chloroisonicotinonitrile Step1 S_NAr Methoxylation (NaOMe, MeOH, Reflux) Start->Step1 Inter Intermediate: 2-Methoxyisonicotinonitrile Step1->Inter Step2 Hydrogenation (H2, Pd/C, HCl/MeOH) Inter->Step2 Critical: Acidic Media Prevents Dimerization Product Product: (2-Methoxypyridin-4-yl)methanamine 2HCl Step2->Product Filtration & Trituration

Figure 2: Step-wise synthetic workflow from commercially available chloropyridines.

Application in Medicinal Chemistry[5][7][8][9][10][11]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged scaffold" in kinase and GPCR research.

  • Linker Utility: The methanamine arm acts as a spacer, allowing the pyridine ring to reach into hydrophobic pockets while the amine forms hydrogen bonds or covalent links with the backbone.

  • Metabolic Stability: The 2-methoxy group is a bioisostere for a methyl group but with different electronic properties. Crucially, it blocks the C2 position from oxidation by Aldehyde Oxidase (AOX), a common clearance pathway for pyridine-containing drugs.

Comparative SAR Data

When substituting a standard pyridine linker with the 2-methoxy analog:

ParameterEffect of 2-Methoxy GroupMechanism
LogP Increases (+0.3 to +0.[3]5)Lipophilic nature of the methyl ether.[3]
Solubility Moderate DecreaseDisruption of water network vs. bare pyridine.[3]
Metabolic Stability Significantly Increased Steric/Electronic blockade of AOX oxidation.[3]
H-Bonding Acceptor OnlyThe ether oxygen acts as a weak H-bond acceptor.[3]

Handling, Stability, & Quality Control

Storage & Stability[3]
  • Hygroscopicity: As a dihydrochloride salt, the compound is highly hygroscopic. It will absorb atmospheric moisture to form a sticky gum if left open.

  • Storage: Store at -20°C or 2-8°C under an inert atmosphere (Argon/Nitrogen). Desiccators are mandatory for long-term storage.

  • Free Base Instability: The free base is prone to oxidative degradation and carbonate formation (absorbing CO₂ from air). Always handle as the HCl salt until the final coupling step.

Analytical Verification

To validate the structure and purity, the following signals must be confirmed:

  • ¹H NMR (D₂O or DMSO-d₆):

    • Singlet at ~3.9 ppm (3H, -OCH₃).

    • Singlet/Doublet at ~4.1 ppm (2H, -CH₂-N).

    • Aromatic signals: Doublet (~8.1 ppm, C6-H), Multiplets (~6.9-7.1 ppm, C3-H, C5-H).

  • Elemental Analysis: Check for Cl content to confirm the dihydrochloride stoichiometry (approx. 33.6% Cl by weight).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for Pyridine reactivity and N-oxide/alkoxy synthesis).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Barnes-Seeman, D., et al. (2014). The Role of Aldehyde Oxidase in Drug Discovery and Development. Current Drug Metabolism, 15(4). (Mechanistic insight into AOX blocking by C2-substitution).

Sources

Technical Monograph: (2-Methoxypyridin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methoxypyridin-4-yl)methanamine dihydrochloride is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting kinase inhibition and GPCR modulation.[1] Its bifunctional nature—possessing both a basic primary amine and an electron-rich pyridine ring—makes it a versatile scaffold for fragment-based drug discovery (FBDD).[1]

This guide provides a comprehensive analysis of its physicochemical properties, handling requirements, and analytical validation protocols.[1] Unlike the free base, the dihydrochloride salt offers superior crystallinity and shelf-stability, though it introduces specific handling challenges regarding hygroscopicity.[1]

Part 1: Molecular Identity & Physicochemical Profile[1]

Chemical Identification

The precise stoichiometry of the salt form is critical for accurate molarity calculations in synthetic workflows.[1]

PropertySpecification
IUPAC Name (2-Methoxypyridin-4-yl)methanamine dihydrochloride
Common Name 4-(Aminomethyl)-2-methoxypyridine 2HCl
CAS Number (2HCl) 1029689-75-5
CAS Number (Free Base) 148900-69-0
Molecular Formula C₇H₁₀N₂O[1][2][3] · 2HCl
Molecular Weight 211.09 g/mol (Salt) / 138.17 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility High: Water, DMSO, Methanol Low: Dichloromethane, Ethyl Acetate, Hexanes
Structural Analysis & pKa Logic

Understanding the protonation state is essential for extraction and coupling reactions.[1] The molecule contains two basic centers: the primary amine (aliphatic) and the pyridine nitrogen (aromatic).[1]

  • Primary Amine (–CH₂–NH₂): Highly basic (pKa ~9.0–9.8).[1] In the dihydrochloride form, this is fully protonated (–NH₃⁺).[1]

  • Pyridine Nitrogen: Moderately basic.[1] The 2-methoxy substituent exerts an electron-donating effect via resonance (+M), making the ring nitrogen slightly more basic than unsubstituted pyridine (pKa ~5.2).[1] In the dihydrochloride form, this is also protonated.[1]

Implication: To utilize this molecule in nucleophilic attacks (e.g., amide coupling), at least 2.0–2.5 equivalents of base (e.g., DIPEA, Et₃N) are required to neutralize the HCl and liberate the nucleophilic amine.[1]

StructureProperties Mol (2-Methoxypyridin-4-yl)methanamine Dihydrochloride Site1 Primary Amine (-CH2-NH3+) pKa ~9.5 (Strongly Basic Site) Mol->Site1 Protonation Site 1 Site2 Pyridine Nitrogen (=NH+ -) pKa ~4.0 - 5.5 (Moderately Basic Site) Mol->Site2 Protonation Site 2 Effect 2-Methoxy Group (-OCH3) +M Resonance Effect Increases Ring Electron Density Mol->Effect Substituent Effect->Site2 Modulates pKa

Figure 1: Structural dissection highlighting protonation sites and electronic effects of the methoxy substituent.

Part 2: Solid-State Characterization & Stability[1]

Melting Point & Thermal Stability

While specific literature values for the dihydrochloride vary by crystal polymorph, pyridine-methanamine salts typically exhibit high melting points with decomposition.[1]

  • Typical Range: >200°C (Decomposition).[1][4]

  • Protocol: Do not rely on visual melting point apparatus alone. Use DSC (Differential Scanning Calorimetry) to distinguish between dehydration (loss of lattice water/HCl) and actual melting.[1]

Hygroscopicity Management

The dihydrochloride salt is hygroscopic .[1] Exposure to ambient moisture leads to:

  • Formation of a sticky gum/oil.[1]

  • Hydrolysis of the methoxy group (rare, but possible under acidic-wet conditions over long periods) to the pyridone tautomer.[1]

  • Inaccurate weighing (mass includes water weight).[1]

Storage Protocol:

  • Store at 2–8°C (or -20°C for long term).

  • Keep under inert atmosphere (Argon/Nitrogen) in a desiccator.[1]

  • Allow the vial to warm to room temperature before opening to prevent condensation.[1]

Part 3: Analytical Fingerprinting (QC Protocols)

To validate the identity and purity of (2-Methoxypyridin-4-yl)methanamine dihydrochloride, the following self-validating workflows are recommended.

1H-NMR Interpretation (D₂O)

Using Deuterium Oxide (D₂O) exchanges the acidic protons (NH₃⁺, NH⁺), simplifying the spectrum to the carbon-bound protons.[1]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
8.15 – 8.25 Doublet (d)1HPyridine C6-H (Ortho to N)
7.05 – 7.15 Doublet of doublets1HPyridine C5-H
6.90 – 7.00 Singlet (s)1HPyridine C3-H (Ortho to OMe)
4.20 – 4.30 Singlet (s)2HMethylene (–CH₂–N)
3.95 – 4.05 Singlet (s)3HMethoxy (–OCH₃)

Note: Shifts may vary slightly depending on concentration and pH.[1]

HPLC Method Development

Standard C18 columns often fail to retain small, polar amines.[1] Use an Ion-Pairing or HILIC approach.[1]

Recommended Method (Reverse Phase - Ion Pairing):

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1] TFA pairs with the amine to improve retention.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Pyridine ring absorption) and 210 nm.[1]

Analytical Workflow Diagram

QC_Workflow Sample Raw Sample (White Solid) Decision Visual Inspection: Is it free-flowing? Sample->Decision Dry Vacuum Dry (P2O5, 40°C, 4h) Decision->Dry No (Sticky/Clumped) NMR 1H-NMR (D2O) Confirm Structure Decision->NMR Yes Dry->NMR HPLC HPLC (0.1% TFA) Check Purity (>95%) NMR->HPLC Silver AgNO3 Test Qualitative Chloride Check HPLC->Silver Release Release for Synthesis Silver->Release

Figure 2: Quality Control Decision Tree for incoming raw material verification.

Part 4: Synthetic Utility & Handling[1]

Free-Basing Protocol

For reactions sensitive to acid or requiring non-polar solvents, convert the salt to the free base immediately prior to use.[1]

  • Dissolution: Dissolve the dihydrochloride in minimal water.[1]

  • Basification: Adjust pH to >12 using saturated Na₂CO₃ or NaOH (1M).

  • Extraction: Extract 3x with DCM (Dichloromethane) or CHCl₃. Note: The free base is moderately water-soluble; salting out the aqueous layer with NaCl helps recovery.[1]

  • Drying: Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Usage: Use immediately. The free base amine absorbs CO₂ from air to form carbamates.[1]

Common Applications
  • Reductive Amination: Reacting with aldehydes/ketones to form secondary amines.[1]

  • Amide Coupling: Reacting with carboxylic acids (using HATU/EDCI).[1] Crucial: Ensure excess base (DIPEA) is added to neutralize the 2HCl.

  • SnAr Reactions: The 2-methoxy group can be a handle for further functionalization or can direct substitution patterns on the pyridine ring.[1]

References

  • PubChem. (2-Methoxypyridin-4-yl)methanamine dihydrochloride (Compound CID 70701081).[1] National Library of Medicine.[1]Link[1]

  • BLD Pharm. (2-Methoxypyridin-4-yl)methanamine (Free Base) Product Data. BLD Pharm Catalog.[1][5][6]Link[1]

  • ChemicalBook. (2-Methoxypyridin-4-yl)methanamine hydrochloride Properties. ChemicalBook Database.[1]Link[1]

  • MedChemExpress. Pyridine Methanamine Salt Handling Protocols (General Reference for Pyridine HCl salts). MCE Technical Guide.[1]Link[1]

Sources

(2-Methoxypyridin-4-yl)methanamine dihydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical and pharmacological utility of (2-Methoxypyridin-4-yl)methanamine dihydrochloride .

Strategic Application as a Pharmacophore Scaffold & Synthetic Intermediate[1]

Executive Summary & Compound Identity

(2-Methoxypyridin-4-yl)methanamine dihydrochloride is a specialized heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD).[1] While not a marketed therapeutic agent itself, it serves as a critical pharmacophore scaffold in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2) , Prostaglandin E2 Receptor 2 (EP2) , and Plasma Kallikrein .[1]

Its value lies in the unique electronic properties of the 2-methoxypyridine ring, which modulates the basicity (pKa) of the pendant primary amine, optimizing binding affinity and selectivity in enzyme active sites compared to its 2-chloro or unsubstituted analogs.[1]

Physicochemical Core
PropertySpecification
Chemical Name (2-Methoxypyridin-4-yl)methanamine dihydrochloride
CAS Number 1029689-75-5 (2HCl salt) / 148900-69-0 (Free base)
Molecular Formula C₇H₁₀N₂O[1][2][3][4] · 2HCl
Molecular Weight 211.09 g/mol
pKa (Calculated) ~8.5 (Primary Amine), ~3.2 (Pyridine N)
Solubility High in Water, DMSO, Methanol; Low in DCM/Hexanes
Key Structural Features 2-Methoxy Group: Lipophilic H-bond acceptor; modulates ring electronics.4-Aminomethyl Group: Primary nucleophile; "Warhead" for carbonyl cofactors.[1]

Mechanism of Action: The Pharmacophore Hypothesis

Since this compound is a reagent, its "Mechanism of Action" is defined by its role as a ligand fragment within a larger drug molecule.[1] It functions primarily through two mechanistic pathways in medicinal chemistry:[1]

A. The LOXL2 Inhibition Mechanism (Enzyme Inactivation)

The (2-methoxypyridin-4-yl)methanamine moiety is a bioisostere of the (2-chloropyridin-4-yl)methanamine scaffold found in potent LOXL2 inhibitors (e.g., PXS-5153A analogs).[1]

  • Target: Lysyl Oxidase-Like 2 (LOXL2), an enzyme driving fibrosis and tumor metastasis.[1][5]

  • Mechanism: The primary amine group acts as a substrate mimic . It enters the LOXL2 active site and interacts with the Lysyl Tyrosylquinone (LTQ) cofactor or the copper center.

  • Selectivity Tuning: The 2-methoxy substituent exerts an electron-donating effect (via resonance) counteracted by induction, fine-tuning the pKa of the pyridine nitrogen.[1] This prevents off-target inhibition of related amine oxidases (like MAO-A/B) which prefer different electronic profiles.[1]

B. Synthetic Mechanism (Chemical Reactivity)

In drug synthesis, the compound acts as a nucleophilic building block . The dihydrochloride salt protects the amine from oxidation until released in situ by a base (e.g., DIPEA, TEA).[1]

  • Primary Reaction: Nucleophilic attack on electrophiles (Acid chlorides, Aldehydes, Isocyanates).[1]

  • Utility: Introduces a polar, hydrogen-bond-rich "tail" into lipophilic drug cores, improving solubility and metabolic stability (reducing CYP450 clearance).[1]

Visualization of Mechanistic Pathways

Figure 1: Pharmacophore & Synthetic Logic

This diagram illustrates how the fragment integrates into drug discovery workflows and its interaction logic within a target binding pocket.

MOA_Flow Reagent (2-Methoxypyridin-4-yl) methanamine 2HCl Activation Base Activation (Release of Free Amine) Reagent->Activation DIPEA/TEA Synthesis Synthetic Coupling (Amide/Reductive Amination) Activation->Synthesis + Electrophile Drug Final Drug Candidate (e.g., LOXL2 Inhibitor) Synthesis->Drug Target Target Active Site (LOXL2 / Kinase) Drug->Target Binding Interaction1 H-Bonding (Pyridine N) Target->Interaction1 Interaction2 Covalent/Coordination (Primary Amine -> LTQ/Cu) Target->Interaction2

Caption: Workflow transforming the dihydrochloride salt into a bioactive drug moiety, highlighting key binding interactions (H-bonding and Cofactor coordination).

Experimental Protocols

These protocols are designed for researchers using this compound as an intermediate. All steps assume standard Schlenk line techniques under nitrogen atmosphere.

Protocol A: General Amide Coupling (Drug Synthesis)

Objective: Link the fragment to a carboxylic acid scaffold (e.g., for EP2 antagonist synthesis).[1]

  • Preparation: Dissolve the carboxylic acid core (1.0 equiv) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at Room Temperature (RT) to generate the active ester.

    • Note: The extra equivalent of DIPEA is crucial to neutralize the 2HCl of the pyridine reagent.

  • Addition: Add (2-Methoxypyridin-4-yl)methanamine dihydrochloride (1.1 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for mass shift M+138).[1]

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (remove unreacted acid) and Brine. Dry over Na₂SO₄.[6]

  • Purification: Flash chromatography (MeOH/DCM gradient). The pyridine ring is polar; expect elution at 5-10% MeOH.[1]

Protocol B: Reductive Amination

Objective: Synthesis of secondary amines (e.g., for Kinase inhibitors).

  • Mixing: Combine aldehyde scaffold (1.0 equiv) and (2-Methoxypyridin-4-yl)methanamine dihydrochloride (1.2 equiv) in DCM/MeOH (4:1 ratio).

  • Buffering: Add TEA (2.0 equiv) to liberate the free amine. Add catalytic Acetic Acid (AcOH) to adjust pH to ~5–6.

  • Imine Formation: Stir for 2 hours at RT.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

  • Quench: Stir overnight. Quench with sat. NaHCO₃. Extract with DCM.[6]

Critical Handling & Stability Data

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

  • Free Base Instability: Once neutralized (free base form), the amine can absorb CO₂ from the air (carbamate formation).[1] Use immediately or store under inert gas.

  • Safety: Irritant to eyes and respiratory system. The pyridine moiety may have specific toxicity; handle with PPE.

References

  • MedChemExpress. (2-Chloropyridin-4-yl)methanamine hydrochloride Product Information (Related LOXL2 Inhibitor). Retrieved from [3]

  • Google Patents. US20210078999A1 - Plasma kallikrein inhibitors and uses thereof.[1] Retrieved from [1]

  • Google Patents. WO2022272060A1 - EP2 antagonist compounds.[1] Retrieved from

  • PubChem. (2-Methoxypyridin-4-yl)methanamine dihydrochloride Compound Summary. Retrieved from

  • MDPI. LOXL2 Inhibitors and Breast Cancer Progression. (Discusses Pyridine-4-ylmethanamine scaffold). Retrieved from [1]

Sources

Comprehensive Spectroscopic Profile: (2-Methoxypyridin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic profile, synthesis logic, and handling protocols for (2-Methoxypyridin-4-yl)methanamine dihydrochloride . This document is structured for researchers requiring high-fidelity data for structural validation and quality control.

Executive Summary & Chemical Identity

Compound Name: (2-Methoxypyridin-4-yl)methanamine dihydrochloride CAS Number: 1029689-75-5 Synonyms: 4-(Aminomethyl)-2-methoxypyridine dihydrochloride; 2-Methoxy-4-picolylamine 2HCl. Role: A critical pyridine building block in fragment-based drug discovery (FBDD), particularly for LOXL2 inhibitors and kinase scaffolds where the 2-methoxy group modulates solubility and metabolic stability.

PropertyData
Molecular Formula C₇H₁₀N₂O[1][2] · 2HCl
Molecular Weight 211.09 g/mol (Salt); 138.17 g/mol (Free Base)
Physical State White to off-white hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Stoichiometry 1:2 (Amine:HCl)

Synthesis & Purity Validation Workflow

To ensure spectroscopic data integrity, the compound must be synthesized or sourced with >95% purity. The presence of regioisomers (e.g., 2-amino-4-methoxypyridine) can severely compromise NMR interpretation.

Synthetic Logic

The preferred route minimizes impurity formation by reducing the corresponding nitrile precursor.

SynthesisWorkflow Start 2-Chloro-4-cyanopyridine (Starting Material) Step1 Methoxylation (NaOMe, MeOH, Reflux) Start->Step1 Inter 2-Methoxy-4-cyanopyridine (Intermediate) Step1->Inter Step2 Reduction (H2, Pd/C or Raney Ni) Inter->Step2 Step3 Salt Formation (HCl in Dioxane/Ether) Step2->Step3 Final (2-Methoxypyridin-4-yl) methanamine 2HCl Step3->Final

Figure 1: Validated synthetic pathway ensuring regiochemical purity. The nitrile reduction guarantees the amine is at the C4 position.

Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR)

Solvent System: DMSO-d₆ is the standard solvent. D₂O is acceptable but eliminates exchangeable protons (NH₃⁺). Structural Logic: The 2-methoxy group acts as an electron donor (resonance), significantly shielding the C3 and C5 protons compared to the unsubstituted pyridine. The C6 proton remains desheilded due to its proximity to the ring nitrogen.

¹H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts are consensus values derived from structural analogs (e.g., 2-methoxypyridine and 4-aminomethylpyridine) and validated against commercial library standards.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Justification
8.40 – 8.60 Broad Singlet3H–NH₃⁺Ammonium protons (exchangeable). Visible in dry DMSO.
8.15 Doublet (J=5.2 Hz)1HAr-H6Alpha to Ring Nitrogen; most deshielded aromatic proton.
7.05 Doublet (J=5.2 Hz)1HAr-H5Beta to Ring Nitrogen; shielded by para-Methoxy resonance.
6.85 Singlet (or d, J<1.5 Hz)1HAr-H3Ortho to Methoxy; strongly shielded by electron donation.
4.05 Singlet (broad)2H–CH₂–Methylene group attached to the electron-deficient pyridine ring.
3.85 Singlet3H–OCH₃Methoxy group; characteristic sharp singlet.
¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ ppm)Carbon TypeAssignmentNotes
164.2 Quaternary (Cq)C2 (C–OMe)Deshielded by direct oxygen attachment.
152.0 Quaternary (Cq)C4 (C–CH₂)Ipso carbon carrying the aminomethyl group.
147.5 Methine (CH)C6Alpha carbon; typical pyridine downfield shift.
114.8 Methine (CH)C5Shielded by resonance from OMe.
109.2 Methine (CH)C3Most shielded aromatic carbon (Ortho to OMe).
53.8 Methyl (CH₃)–OCH₃Methoxy carbon.
41.5 Methylene (CH₂)–CH₂–Benzylic-type methylene.
Mass Spectrometry (MS)

Method: ESI (Positive Mode) The dihydrochloride salt dissociates in solution. The spectrum reflects the free base cation.

  • Parent Ion [M+H]⁺: m/z 139.1 (Calculated for C₇H₁₁N₂O⁺).

  • Fragmentation Pattern:

    • m/z 122: Loss of NH₃ (17 Da) — Characteristic of primary amines.

    • m/z 109: Loss of CH₂NH₂ fragment (Cleavage at benzylic position).

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Solid state).

  • 3200 – 2800 cm⁻¹: Broad, strong absorption. Overlap of N–H stretching (ammonium salt) and C–H stretching.

  • 1610, 1570 cm⁻¹: Pyridine ring skeletal vibrations (C=N, C=C).

  • 1280, 1040 cm⁻¹: C–O–C asymmetric and symmetric stretching (Aryl alkyl ether).

Structural Logic Visualization

The following diagram correlates the electronic effects of the substituents to the observed NMR shifts, providing a "self-validating" logic for the researcher.

SpectralLogic Structure Structure: (2-Methoxypyridin-4-yl)methanamine OMe 2-Methoxy Group (Electron Donor) Structure->OMe RingN Pyridine Nitrogen (Electron Withdrawing) Structure->RingN CH2 Methylene Inductive pull from Ring (δ ~4.05 ppm) Structure->CH2 Substituent Effect H3 H3 Proton Ortho to OMe -> Shielded (δ ~6.85 ppm) OMe->H3 Resonance Shielding H6 H6 Proton Alpha to N -> Deshielded (δ ~8.15 ppm) RingN->H6 Inductive Deshielding

Figure 2: Structure-Property relationship map explaining the causality of the observed chemical shifts.

Handling & Stability Protocols

As a dihydrochloride salt, this compound is hygroscopic . Improper handling leads to water uptake, which appears as a broad peak at ~3.3-3.4 ppm in DMSO-d₆ NMR, obscuring the methoxy signal.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Weighing: Allow vial to equilibrate to room temperature before opening to prevent condensation.

  • Solubility Check: If the solution in DMSO is cloudy, the salt may have partially hydrolyzed or formed a carbonate. Sonicate or add 1 drop of DCl/D₂O to clarify.

References

  • PubChem Compound Summary. (2-Methoxypyridin-4-yl)methanamine dihydrochloride (CID 70701081).[3] National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014. (Authoritative text for substituent effect prediction).

Sources

Methoxypyridine Derivatives in Medicinal Chemistry: Structural Utility and Therapeutic Scope

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxypyridine derivatives represent a privileged scaffold in modern medicinal chemistry, valued for their ability to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability. Unlike the parent pyridine, the introduction of a methoxy group—particularly at the C-2 position—significantly alters the electronic landscape of the heterocyclic ring, reducing the basicity of the nitrogen atom (


 vs. 

for pyridine) and enhancing membrane permeability. This guide provides a technical analysis of these derivatives, focusing on their application as PI3K/mTOR dual inhibitors in oncology and as potent anti-tubercular agents.

Medicinal Chemistry & SAR: The Methoxypyridine Advantage

The utility of the methoxypyridine moiety stems from its unique electronic and steric profile. In drug design, it is frequently employed as a bioisostere for phenyl or pyridine rings to optimize Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) .

Electronic Modulation and Basicity

The methoxy group exerts a strong inductive electron-withdrawing effect (-I) on the pyridine ring, while simultaneously offering mesomeric electron donation (+M). However, the inductive effect dominates the basicity of the ring nitrogen.

  • Reduced Basicity: The 2-methoxypyridine nitrogen is less basic than unsubstituted pyridine.[1] This reduction prevents protonation at physiological pH, preventing the molecule from becoming trapped in acidic compartments (e.g., lysosomes) and improving passive diffusion across cell membranes.

  • Lone Pair Shielding: Steric bulk from the methoxy group can shield the nitrogen lone pair, reducing non-specific binding to off-target proteins (e.g., CYP450 enzymes), thereby improving the metabolic stability profile.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the core SAR logic used when incorporating methoxypyridine into a drug scaffold.

SAR_Logic Scaffold Methoxypyridine Scaffold Basicity Reduced Basicity (pKa ~3.0) Scaffold->Basicity Inductive Effect (-I) Metabolism Metabolic Stability (CYP Shielding) Scaffold->Metabolism Steric Hindrance Binding H-Bond Acceptor (Kinase Hinge Region) Scaffold->Binding Lone Pair Availability Permeability Enhanced Membrane Permeability Basicity->Permeability Neutral at pH 7.4

Figure 1: SAR logic flow for methoxypyridine incorporation. The scaffold optimizes pharmacokinetics while maintaining specific binding interactions.

Therapeutic Applications

Oncology: PI3K/mTOR Dual Inhibition

Dysregulation of the Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a hallmark of many cancers.[2] Sulfonamide-methoxypyridine derivatives have emerged as potent dual inhibitors.[2]

  • Mechanism: These derivatives function as ATP-competitive inhibitors. The pyridine nitrogen often forms a critical hydrogen bond with the hinge region of the kinase (e.g., Val851 in PI3K

    
    ), while the sulfonamide moiety extends into the affinity pocket to improve selectivity.
    
  • Key Data: In recent studies, quinoline-cored methoxypyridine derivatives (e.g., Compound 22c) demonstrated

    
     values of 0.22 nM  against PI3K
    
    
    
    and 23 nM against mTOR.[2]
Infectious Disease: Anti-Tubercular Agents

Methoxypyridine derivatives serve as effective analogues to bedaquiline , a diarylquinoline drug used for multidrug-resistant tuberculosis (MDR-TB).

  • Bedaquiline Analogues: Replacing the quinoline core with a 2-methoxypyridine unit maintains activity against Mycobacterium tuberculosis while potentially lowering lipophilicity-driven toxicity (phospholipidosis).

  • Riminophenazines: 2-methoxypyridylamino-substituted riminophenazines have shown improved physicochemical properties over clofazimine, with MICs ranging from 0.01 to 0.25 µg/mL against M. tuberculosis H37Rv.[3]

Detailed Experimental Protocols

Synthesis of Sulfonamide-Methoxypyridine Derivatives

Objective: To synthesize a PI3K/mTOR inhibitor scaffold via a nucleophilic substitution and sulfonamide coupling workflow.

Reagents: 2-chloro-5-nitropyridine, sodium methoxide (NaOMe), substituted benzenesulfonyl chlorides, Pd/C, hydrazine hydrate.

Step-by-Step Workflow:

  • Methoxylation (Nucleophilic Aromatic Substitution):

    • Dissolve 2-chloro-5-nitropyridine (1.0 eq) in dry methanol.

    • Add NaOMe (1.2 eq) dropwise at 0°C.

    • Reflux for 4 hours.[4] Monitor via TLC (Hexane:EtOAc 3:1).

    • Outcome: 2-methoxy-5-nitropyridine.

  • Reduction of Nitro Group:

    • Dissolve the intermediate in ethanol. Add 10% Pd/C catalyst (10 wt%).

    • Add hydrazine hydrate (5.0 eq) dropwise at reflux.

    • Filter through Celite after 2 hours. Evaporate solvent.[4]

    • Outcome: 5-amino-2-methoxypyridine.

  • Sulfonamide Coupling:

    • Dissolve 5-amino-2-methoxypyridine (1.0 eq) in dry DCM/Pyridine (1:1).

    • Add substituted benzenesulfonyl chloride (1.1 eq) at 0°C.

    • Stir at room temperature for 12 hours.

    • Purification: Quench with water, extract with DCM, and purify via silica gel column chromatography.

In Vitro PI3K Kinase Inhibition Assay

Objective: Quantify the


 of the synthesized derivative against PI3K

using a fluorescence polarization or TR-FRET assay.

Materials: Recombinant PI3K


 enzyme, PIP2 substrate, ATP, detection reagents (e.g., ADP-Glo™ or similar).

Protocol:

  • Preparation: Prepare 3x serial dilutions of the test compound in DMSO (Final DMSO concentration < 1%).

  • Enzyme Reaction:

    • In a 384-well plate, add 2 µL of compound solution.

    • Add 4 µL of PI3K

      
       enzyme solution (in kinase buffer: 50 mM HEPES pH 7.5, 3 mM 
      
      
      
      , 1 mM EGTA).
    • Incubate for 15 minutes at room temperature.

  • Substrate Addition:

    • Add 4 µL of ATP/PIP2 substrate mixture (

      
       concentrations).
      
    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP to Luciferase signal). Incubate 30 min.

  • Analysis: Measure luminescence. Plot RLU vs. log[concentration] to calculate

    
     using non-linear regression (GraphPad Prism).
    

Visualization of Signaling Pathways

The following diagram details the PI3K/mTOR pathway and the specific intervention points of methoxypyridine derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1/2 AKT->mTOR Activation Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibits CellCycle Cell Cycle Progression (G1/S Transition) mTOR->CellCycle Promotes Inhibitor Methoxypyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Figure 2: Dual inhibition mechanism. Methoxypyridine derivatives block both PI3K and mTOR, preventing AKT activation and inducing cell cycle arrest.[2]

Quantitative Data Summary

Table 1: Comparative Biological Activity of Methoxypyridine Derivatives

Compound ClassTargetActivity MetricKey Biological Outcome
Sulfonamide-Methoxypyridines PI3K

/ mTOR

: 0.22 nM / 23 nM
G0/G1 Cell Cycle Arrest, Apoptosis in HCT-116 cells [1].[2]
Bedaquiline Analogues M. tuberculosis ATP SynthaseMIC: 0.06 µg/mLPotent anti-TB activity with reduced lipophilicity [2].
Riminophenazines M. tuberculosisMIC: 0.01 - 0.25 µg/mLReduced skin pigmentation vs. Clofazimine; high efficacy [3].
Copper(II) Complexes DNA / ROS generation

: 0.03 µM (HL-60)
Superior cytotoxicity to doxorubicin in specific lines [4].

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Source: MDPI (Molecules) URL:[Link]

  • Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

The Strategic Methoxy: A Chemist’s Guide to Structure-Activity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of lead optimization, the methoxy group (


) is often dismissed as a simple lipophilic donor. This view underestimates its utility.[1] The methoxy group functions as a precision tool for conformational restriction , electronic tuning , and metabolic scouting .

This technical guide dissects the methoxy group’s role beyond simple bioisosterism. It provides actionable protocols for synthesis and metabolic stabilization, grounded in the success of approved therapeutics like naproxen , codeine , and the deuterated breakthrough deutetrabenazine .

The Physicochemical Paradox: Electronic & Steric Duality

The methoxy group occupies a unique physicochemical niche. It is simultaneously an electron donor by resonance (


) and an electron withdrawer by induction (

). This duality allows medicinal chemists to fine-tune the electrostatic potential of an aromatic ring without significantly altering its steric bulk compared to an ethyl group, though it is significantly larger than a hydroxyl.
Electronic Tuning
  • Resonance (

    
    ):  The oxygen lone pairs donate electron density into the 
    
    
    
    -system, increasing electron density at ortho and para positions. This is critical for stabilizing carbocations in metabolic intermediates or increasing the basicity of distal nitrogens (e.g., in quinolines).
  • Induction (

    
    ):  The electronegative oxygen pulls electron density through the 
    
    
    
    -framework, deactivating the ring at the meta position.
Lipophilicity and Solubility

While generally considered lipophilic, the methoxy group ($ \pi \approx -0.02


 \pi \approx 0.56 

\pi \approx 0.71 $). Crucially, on non-aromatic rings, the exposed oxygen lone pairs can accept hydrogen bonds from water, potentially lowering

compared to purely aliphatic analogs.
SubstituentHammett

Hammett

Hansch

(Lipophilicity)

0.000.000.00

-0.17-0.070.56

-0.27 +0.12 -0.02

+0.23+0.370.71

-0.37+0.12-0.67

Data synthesized from Hansch & Leo standard constants.

The Conformational Lock: The "Methoxy Effect"

One of the most powerful applications of the methoxy group is conformational restriction . Unlike a methyl group, the methoxy group has directional preference due to the


 hybridization of the oxygen and the steric bulk of the methyl cap.
Ortho-Clash and Dihedral Angles

Placing a methoxy group ortho to a biaryl axis or an amide bond forces the molecule to twist out of planarity to relieve steric strain. This "ortho-effect" can lock a drug molecule into its bioactive conformation, reducing the entropic penalty of binding.

  • Example: In biphenyl systems, an ortho-methoxy group induces a dihedral twist of

    
    , preventing flat aggregation and improving solubility while matching twisted binding pockets.
    
Intramolecular Hydrogen Bonding

Conversely, a methoxy group can lock a conformation into planarity if it can accept a hydrogen bond from a neighboring donor (e.g., an amide NH or a hydroxyl). This creates a "pseudo-ring" system, reducing flexibility and protecting polar protons from solvation costs.

Metabolic Liability & Opportunity: The Deuterium Switch[2][3][4][5]

The methoxy group is a notorious "soft spot" for metabolism. CYP450 enzymes (specifically CYP2D6 and CYP3A4) readily perform O-demethylation , converting the ether to a phenol/alcohol and formaldehyde.

The O-Demethylation Pathway

The mechanism proceeds via Hydrogen Atom Transfer (HAT) from the methyl group to the high-valent Iron-Oxo species of the CYP450 heme, followed by oxygen rebound to form a hemiacetal, which spontaneously collapses.

Strategic Deuteration (The Kinetic Isotope Effect)

To counter rapid clearance without altering potency, chemists employ the Deuterium Switch . The Carbon-Deuterium (


) bond is stronger than the Carbon-Hydrogen (

) bond due to a lower zero-point energy.
  • Case Study: Deutetrabenazine (Austedo) [2]

    • Problem: Tetrabenazine requires frequent dosing due to rapid CYP2D6 metabolism of its two methoxy groups.

    • Solution: Replacing

      
       with 
      
      
      
      .
    • Result: The Primary Kinetic Isotope Effect (KIE) slows the rate-determining step of C-H bond abstraction. This increases the half-life and reduces peak-to-trough variability, improving the safety profile while maintaining exact binding affinity [1, 5].

Experimental Protocols

Synthesis: Palladium-Catalyzed Aryl Ether Formation

While classical Williamson ether synthesis works for simple substrates, modern drug discovery requires installing methoxy groups on complex, electron-rich, or base-sensitive heterocycles. The Buchwald-Hartwig coupling is the gold standard here.

Protocol: Late-Stage Methoxylation of Aryl Halides

  • Scope: Applicable to Aryl Bromides/Chlorides.[1][3]

  • Reagents:

    • Substrate: 1.0 equiv Aryl Bromide.[1]

    • Nucleophile: 2.0 equiv Methanol (MeOH).

    • Catalyst: 2-5 mol%

      
       or 
      
      
      
      .
    • Ligand: 5-10 mol% Bulky Phosphine (e.g., RockPhos or tBuBrettPhos ).

    • Base: 1.5 equiv

      
       (mild) or 
      
      
      
      .
    • Solvent: Toluene or Dioxane (anhydrous).

  • Step-by-Step:

    • Charge an oven-dried reaction vial with Aryl Bromide,

      
      , and Pd-Ligand precatalyst inside a glovebox (or under Argon stream).
      
    • Add anhydrous Toluene (0.2 M concentration).

    • Add Methanol via syringe.[1]

    • Seal and heat to 90°C for 12-24 hours.

    • Validation: Monitor by LC-MS. Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Assay: Microsomal Metabolic Stability

To assess the liability of a new methoxy analog:

  • Incubation: Incubate

    
     test compound with human liver microsomes (HLM) and NADPH at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with Acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS. Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ).
  • Marker: Use Dextromethorphan as a positive control (high CYP2D6 turnover).

Visualizations

Diagram 1: The Physicochemical Decision Matrix

A logic flow for when to deploy a methoxy group based on SAR needs.

MethoxyDecision Start SAR Optimization Goal NeedElectron Need Electronic Modulation? Start->NeedElectron NeedConf Need Conformational Lock? Start->NeedConf NeedMetab Metabolic Stability Issue? Start->NeedMetab Donor Electron Donor (+M) Use OMe at Ortho/Para NeedElectron->Donor Increase e- density Inductive Inductive Withdrawal (-I) Use OMe at Meta NeedElectron->Inductive Decrease e- density Twist Force Twist (Steric) Place OMe Ortho to Biaryl NeedConf->Twist Break Planarity Planar Force Planarity (H-Bond) Place OMe near H-Donor NeedConf->Planar Lock Planarity Block Block Benzylic Site Replace CH3 with OMe NeedMetab->Block Prevent Oxidation Deuterate Slow O-Demethylation Use OCD3 (Deuterium Switch) NeedMetab->Deuterate Extend Half-life

Caption: Decision tree for incorporating methoxy groups to solve specific medicinal chemistry challenges (Electronics, Conformation, Metabolism).

Diagram 2: The O-Demethylation Mechanism & Deuterium Block

Visualizing the CYP450 mechanism and where Deuterium intervenes.[4]

Demethylation Substrate Drug-O-CH3 TS Transition State [Fe-OH ... H...CH2-O-Drug] Substrate->TS H-Atom Abstraction (HAT) CYP CYP450 (FeO)3+ CYP->TS Radical Radical Intermediate •CH2-O-Drug TS->Radical Hemiacetal Hemiacetal HO-CH2-O-Drug Radical->Hemiacetal Oxygen Rebound Product Phenol (Drug-OH) + Formaldehyde Hemiacetal->Product Spontaneous Collapse Deuterium Deuterium Effect (KIE) Stronger C-D Bond Blocks HAT Step Deuterium->TS Inhibits

Caption: Mechanism of CYP450-mediated O-demethylation.[5][6] The dashed line indicates where the Kinetic Isotope Effect of Deuterium (OCD3) arrests the reaction.

References

  • Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS Biochemistry.[1] Available at: [Link]

  • The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[1] Available at: [Link]

  • Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. Current Medicinal Chemistry.[1] Available at: [Link]

Sources

(2-Methoxypyridin-4-yl)methanamine dihydrochloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methoxypyridin-4-yl)methanamine dihydrochloride (CAS: 1029689-75-5) is a high-value heterocyclic building block used extensively in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of P2X3 receptor antagonists (chronic cough therapeutics) and Type I receptor tyrosine kinase inhibitors (oncology).

Its structural uniqueness lies in the 2-methoxy substituent , which modulates the basicity of the pyridine nitrogen and acts as a hydrogen bond acceptor, while the 4-aminomethyl group provides a primary vector for amide coupling or reductive amination. This guide details its synthesis, physicochemical profile, and application in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
IUPAC Name (2-Methoxypyridin-4-yl)methanamine dihydrochloride
Common Name 4-(Aminomethyl)-2-methoxypyridine 2HCl
CAS Number (Salt) 1029689-75-5
CAS Number (Free Base) 148900-69-0
Molecular Formula C₇H₁₀N₂O[1][2] · 2HCl
Molecular Weight 211.09 g/mol (Salt); 138.17 g/mol (Base)
SMILES COC1=NC=CC(CN)=C1.Cl.Cl
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in Water, DMSO, Methanol
pKa (Predicted) ~8.5 (primary amine), ~3.2 (pyridine N)

Synthetic Route & Manufacturing

The industrial synthesis of this compound typically proceeds via a two-step sequence starting from 2-chloroisonicotinonitrile (2-chloro-4-cyanopyridine). This route avoids the use of unstable chloromethyl intermediates.

Reaction Scheme
  • Nucleophilic Aromatic Substitution (SɴAr): Displacement of the 2-chloro group with methoxide.

  • Catalytic Hydrogenation: Reduction of the nitrile to the primary amine using Raney-Nickel.

  • Salt Formation: Stabilization as the dihydrochloride salt.

SynthesisRoute Start 2-Chloroisonicotinonitrile (CAS: 6868-61-7) Step1 SɴAr Methoxylation (NaOMe, MeOH, Reflux) Start->Step1 Inter 2-Methoxyisonicotinonitrile (CAS: 72716-86-0) Step1->Inter Step2 Hydrogenation (H₂, Raney-Ni, NH₃) Inter->Step2 Product (2-Methoxypyridin-4-yl)methanamine (Free Base) Step2->Product Salt Dihydrochloride Salt (HCl/Dioxane) Product->Salt HCl gas

Figure 1: Industrial synthesis workflow for (2-Methoxypyridin-4-yl)methanamine dihydrochloride.

Detailed Experimental Protocol

Note: The following protocol is synthesized from standard operating procedures for nitrile reductions and pyridine functionalization.

Step 1: Synthesis of 2-Methoxyisonicotinonitrile[5]
  • Setup: Equip a 1L round-bottom flask with a reflux condenser and magnetic stir bar.

  • Reagents: Charge 2-chloroisonicotinonitrile (20.0 g, 144 mmol) and anhydrous Methanol (200 mL).

  • Addition: Slowly add Sodium Methoxide (25 wt% in MeOH, 35 mL, 158 mmol) over 15 minutes. Exothermic reaction.

  • Reaction: Reflux at 70°C for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Cool to room temperature. Concentrate in vacuo to ~50 mL. Pour into ice water (300 mL).

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry in a vacuum oven at 45°C.

    • Yield Target: >90% (White solid).[3]

Step 2: Hydrogenation to (2-Methoxypyridin-4-yl)methanamine
  • Setup: Use a Parr hydrogenation shaker or high-pressure autoclave.

  • Catalyst: Add Raney-Nickel (slurry in water, ~2.0 g active catalyst). Caution: Pyrophoric.

  • Solvent: Add the nitrile intermediate (10.0 g) dissolved in 7N Ammonia in Methanol (150 mL). The ammonia is critical to suppress secondary amine dimer formation.

  • Reaction: Pressurize with Hydrogen gas (H₂) to 50 psi (3.4 bar). Shake/stir at room temperature for 12–16 hours.

  • Filtration: Filter through a Celite pad under an inert atmosphere (Argon/Nitrogen) to remove the catalyst. Rinse with MeOH.[4]

  • Salt Formation: Cool the filtrate to 0°C. Add 4M HCl in Dioxane (40 mL) dropwise.

  • Isolation: The dihydrochloride salt precipitates. Filter, wash with diethyl ether, and dry under high vacuum.

Medicinal Chemistry Applications

This building block is frequently employed to optimize Structure-Activity Relationships (SAR) in drug discovery.

Pharmacophore Logic
  • Basicity Modulation: The 2-methoxy group exerts an electron-withdrawing inductive effect (-I) but a stronger electron-donating mesomeric effect (+M) on the pyridine ring. This fine-tunes the pKa of the pyridine nitrogen, reducing non-specific binding compared to unsubstituted pyridines.

  • Solubility: The primary amine serves as a "solubilizing handle" when left exposed or as a vector for attaching polar scaffolds.

  • Target Classes:

    • P2X3 Antagonists: Used in the "linker" region of antagonists designed to treat chronic cough and visceral pain.

    • Kinase Inhibitors: The pyridine ring mimics the adenine hinge-binding region in ATP-competitive inhibitors (e.g., ErbB2/HER2 inhibitors).

MedChemSAR Core (2-Methoxypyridin-4-yl)methanamine Scaffold Methoxy 2-Methoxy Group: - H-Bond Acceptor - Modulates Pyridine pKa - Metabolic Stability Core->Methoxy SAR Optimization Amine 4-Aminomethyl Group: - Primary Vector for Coupling - Amide/Urea Formation - Solubilizing Handle Core->Amine Functionalization Target1 Application 1: P2X3 Antagonists (Chronic Cough) Amine->Target1 Target2 Application 2: Kinase Inhibitors (Oncology/HER2) Amine->Target2

Figure 2: Structural utility and SAR logic of the scaffold in drug design.

Handling & Stability

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator or under inert gas (Nitrogen/Argon) at 2–8°C.

  • Stability: Stable in solid form for >2 years if protected from moisture. Aqueous solutions should be used immediately or frozen.

  • Safety (GHS):

    • Signal Word: Warning

    • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70701081, (2-Methoxypyridin-4-yl)methanamine dihydrochloride. Retrieved from [Link]

  • Ford, A. et al. (2022).Preparation of a P2X3 antagonist. Patent MX2022009765A.
  • PrepChem (2024). Synthesis of 2-methoxy-4-cyanopyridine. Retrieved from [Link]

  • Bussiere, D. et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Pharmaceuticals. Retrieved from [Link]

Sources

Pyridine Scaffolds: From Coal Tar to Blockbuster Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine moiety—a six-membered aromatic heterocycle containing a single nitrogen atom—stands as one of the most privileged scaffolds in medicinal chemistry.[1] Discovered in the noxious distillates of bone oil in the mid-19th century, pyridine has evolved from a chemical curiosity to a cornerstone of modern pharmacopeia. Today, the pyridine ring is ubiquitous, present in over 14% of all U.S. FDA-approved drugs, serving as a critical bioisostere for benzene to modulate solubility, metabolic stability, and target affinity. This guide synthesizes the historical trajectory, physicochemical causality, and practical synthetic methodologies of pyridine chemistry.

Historical Genesis: The "Bone Oil" Era

The discovery of pyridine is a testament to the rigorous, if olfactory-challenging, nature of 19th-century chemistry.[1]

The Anderson Isolation (1849)

Thomas Anderson, a Scottish chemist at the University of Edinburgh, is credited with the isolation of pyridine.[1] His source material was "Dippel’s Oil" (bone oil), a byproduct of the destructive distillation of animal bones. Anderson isolated a water-soluble, basic substance which he named Pyridine —combining the Greek pyr (fire, referencing the high heat of distillation) with the suffix -idine (denoting a nitrogenous base).[1]

The Structural Debate (1869–1871)

Determining the structure of pyridine was a significant theoretical challenge.[1]

  • Wilhelm Körner (1869) & James Dewar (1871): Independently proposed that pyridine was structurally analogous to benzene, with a CH group replaced by nitrogen.[1] This "azabenzene" hypothesis was later confirmed, solidifying the concept of heteroaromaticity.

Physicochemical Core: The "Pi-Deficient" Paradigm

To manipulate pyridine in drug design, one must understand its electronic personality.[1] Unlike the electron-rich pyrrole, pyridine is pi-deficient .[1]

Electronic Architecture

The nitrogen atom in pyridine is


 hybridized.[1][2][3] Its lone pair resides in an orthogonal 

orbital, lying in the plane of the ring, and does not participate in the aromatic sextet. However, the high electronegativity of nitrogen pulls electron density away from the ring carbons (inductive effect

), creating a permanent dipole and deactivating the ring.[1]
Reactivity Consequences[4][5]
  • Electrophilic Aromatic Substitution (EAS): The ring is highly deactivated.[1] EAS occurs only under drastic conditions (e.g., nitration at >300°C) and exclusively at the meta (C3) position, where the positive charge of the intermediate is least destabilized by the nitrogen.[1]

  • Nucleophilic Aromatic Substitution (NAS): The electron-poor nature makes the ring highly susceptible to nucleophilic attack, particularly at the ortho (C2) and para (C4) positions (Chichibabin reactivity).[1]

Comparative Data Profile
PropertyPyridineBenzenePiperidineSignificance in MedChem
Hybridization



Planarity; Pi-stacking interactions
pKa (Conj.[1][4] Acid) 5.23~ -11.22Modulates solubility/permeability at physiological pH
Dipole Moment 2.2 D0 D1.19 DInfluences binding pocket orientation
Boiling Point 115.2°C80.1°C106°CProcess chemistry solvent selection
Water Solubility MiscibleImmiscibleMiscibleFormulation advantage over benzene analogs

Synthetic Evolution: From Hantzsch to Minisci

The synthesis of pyridine compounds has shifted from ring construction to late-stage functionalization.[1]

The Hantzsch Synthesis (1881)

Arthur Hantzsch developed the first reliable multicomponent synthesis.[1] It involves the condensation of an aldehyde, two equivalents of a


-keto ester, and a nitrogen donor (ammonia) to form a 1,4-dihydropyridine (DHP), which is subsequently oxidized to the pyridine.[5]
The Chichibabin Amination (1914)

Aleksei Chichibabin discovered that treating pyridine with sodium amide (


) effects direct amination at the C2 position.[1] This was the first major demonstration of the ring's susceptibility to nucleophilic attack, a mechanism now vital for synthesizing kinase inhibitors.
Modern Era: The Minisci Reaction

Radical alkylation (Minisci reaction) allows for the direct functionalization of C-H bonds in electron-deficient heterocycles.[1][6] It uses carbon-centered radicals (generated from carboxylic acids, alkyl halides, etc.) to attack the protonated pyridine ring.[1]

MinisciMechanism Start Pyridine (Substrate) Inter Radical Cation Intermediate Start->Inter Protonation Acid Acid Source (H+) Acid->Inter Radical Alkyl Radical (R•) Radical->Inter SOMO-LUMO Interaction Product 2-Alkylpyridine (Product) Inter->Product Oxidation/Deprotonation (-H+, -e-)

Figure 1: Mechanistic flow of the Minisci Reaction, highlighting the radical addition to the protonated heterocycle.

Pharmacological Renaissance

In drug discovery, the "pyridine scan" is a standard tactic. Replacing a phenyl ring with a pyridine can:

  • Lower LogP: Increasing water solubility.

  • Introduce H-Bonding: The nitrogen lone pair acts as a hydrogen bond acceptor.[1]

  • Block Metabolism: The electron-deficient ring is less prone to oxidative metabolism by CYP450 enzymes compared to electron-rich phenyl rings.[1]

Notable Pyridine-Based Therapeutics:

  • Isoniazid: First-line anti-tuberculosis agent (simple pyridine functionalization).[1]

  • Niacin (Vitamin B3): Essential human nutrient.[1]

  • Esomeprazole (Nexium): Proton pump inhibitor containing a pyridine ring.[1]

  • Loratadine (Claritin): Antihistamine featuring a pyridine fused system.[1]

Experimental Protocols

The following protocols represent a classic ring construction and a modern late-stage functionalization.

Protocol A: Classical Hantzsch Pyridine Synthesis

A robust method for generating substituted pyridines from non-cyclic precursors.[1]

Reagents:

  • Ethyl acetoacetate (20 mmol)[1]

  • Formaldehyde (37% aq.[1] solution, 10 mmol)

  • Ammonium acetate (10 mmol)[1][4]

  • Ethanol (30 mL)

  • Oxidant: Nitric acid or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)[1]

Step-by-Step Workflow:

  • Condensation: In a round-bottom flask, dissolve ethyl acetoacetate, formaldehyde, and ammonium acetate in ethanol.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with stirring for 3–4 hours. The solution will turn yellow as the 1,4-dihydropyridine (DHP) intermediate forms.[1]

  • Isolation of DHP: Cool the mixture to room temperature. Pour into crushed ice/water. Filter the precipitated DHP solid and recrystallize from ethanol.

  • Oxidation (Aromatization): Dissolve the DHP in glacial acetic acid. Add the oxidant (e.g., dilute

    
    ) dropwise while cooling.[1]
    
  • Final Workup: Neutralize with

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and concentrate in vacuo.

Validation:

  • NMR: Disappearance of the

    
     C4-H signal of DHP (~3.5-4.0 ppm) and appearance of aromatic pyridine protons.[1]
    
Protocol B: Modern Silver-Catalyzed Minisci Reaction

For the direct C2-alkylation of pyridine using a carboxylic acid as the alkyl source.[1]

Reagents:

  • Pyridine (1.0 equiv)[1]

  • Pivalic acid (3.0 equiv, alkyl source)

  • Silver nitrate (

    
    , 0.2 equiv, catalyst)
    
  • Ammonium persulfate (

    
    , 1.5 equiv, oxidant)[1]
    
  • TFA (Trifluoroacetic acid, 1.0 equiv)[1]

  • Solvent:

    
     (1:1)[1][4]
    

Step-by-Step Workflow:

  • Preparation: Dissolve pyridine and pivalic acid in the solvent mixture. Add TFA (to protonate the pyridine, activating it).

  • Catalyst Addition: Add

    
     and ammonium persulfate.[6]
    
  • Reaction: Heat to 70°C for 2–4 hours. The Ag(I) is oxidized to Ag(II) by persulfate; Ag(II) decarboxylates the acid to generate the tert-butyl radical.[1]

  • Radical Attack: The nucleophilic alkyl radical attacks the protonated pyridine (most electron-deficient position, C2/C4).[1]

  • Workup: Basify with 1M NaOH (to pH > 9), extract with DCM. Purify via column chromatography.

Safety Note: Evolution of


 gas occurs during decarboxylation.[1] Ensure adequate venting.

References

  • Anderson, T. (1849).[1] On the Constitution and Properties of Picoline, a New Organic Base from Coal Tar.[7] Transactions of the Royal Society of Edinburgh.

  • Hantzsch, A. (1881).[1][5][8] Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft.

  • Chichibabin, A. E., & Zeide, O. A. (1914).[1] New Reaction for Compounds Containing the Pyridine Nucleus.[1][2][9][10][11] Journal of the Russian Physical Chemical Society.

  • Minisci, F., et al. (1971).[6] Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Bases. Tetrahedron.

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

  • Duncton, M. A. (2011).[1] Minisci reactions: Versatile C–H functionalization for medicinal chemists. MedChemComm.

Sources

Methodological & Application

Synthetic route for (2-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of (2-Methoxypyridin-4-yl)methanamine

Executive Summary

(2-Methoxypyridin-4-yl)methanamine (CAS: 148900-69-0) is a critical pharmacophore in medicinal chemistry, frequently serving as a linker in kinase inhibitors and GPCR ligands. The methoxy group at the 2-position enhances metabolic stability and lipophilicity compared to its hydroxy or unsubstituted counterparts, while the primary amine provides a versatile handle for amide coupling or reductive amination.

This Application Note details a robust, two-step synthetic route starting from the commercially available 2-chloroisonicotinonitrile . This pathway is selected for its scalability, cost-effectiveness, and avoidance of expensive transition metal catalysts (e.g., Pd-catalyzed methoxylation).

Key Advantages of This Route:

  • Chemoselectivity: High-yielding nucleophilic aromatic substitution (

    
    ) without affecting the nitrile.
    
  • Scalability: Avoids cryogenic conditions.

  • Flexibility: Offers two distinct protocols for the reduction step (Hydrogenation vs. Hydride Reduction) to accommodate available equipment.

Retrosynthetic Analysis

The most logical disconnection involves the reduction of the nitrile group to the primary amine. The nitrile precursor is accessible via


 displacement of the chlorine atom by a methoxide anion.

Retrosynthesis Target (2-Methoxypyridin-4-yl)methanamine (Target) Nitrile 2-Methoxyisonicotinonitrile (Intermediate) Nitrile->Target Reduction (H2/Cat or Hydride) Start 2-Chloroisonicotinonitrile (Starting Material) Start->Nitrile SnAr Methoxylation (NaOMe/MeOH)

Figure 1: Retrosynthetic strategy focusing on the nitrile reduction pathway.[1][2][3]

Step 1: Synthesis of 2-Methoxyisonicotinonitrile

This step utilizes a Nucleophilic Aromatic Substitution (


). The electron-withdrawing nitrile group at the 4-position and the ring nitrogen activate the 2-position chlorine toward displacement.

Reaction Scheme:



Protocol 1.1: Methoxylation (Scale: 10 g)
ReagentMW ( g/mol )Equiv.[4][5]Amount
2-Chloroisonicotinonitrile138.551.010.0 g
Sodium Methoxide (25% in MeOH)54.021.1~17.2 mL
Methanol (Anhydrous)32.04Solvent100 mL

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge 2-chloroisonicotinonitrile (10.0 g) and anhydrous methanol (80 mL). Stir until dissolved.

  • Addition: Add sodium methoxide solution (25% wt in MeOH) dropwise over 10 minutes at room temperature. Note: A mild exotherm may occur.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material (
    
    
    
    ) should disappear, converting to the product (
    
    
    ).
  • Work-up:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove most methanol.

    • Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (50 mL), dry over

      
      , and filter.
      
  • Purification: Evaporate solvent. The residue is typically a white to off-white solid sufficiently pure (

    
    ) for the next step. If necessary, recrystallize from Hexane/EtOAc.
    

Critical Control Point: Ensure moisture exclusion. Water competes with methoxide, leading to the formation of the pyridone byproduct (2-hydroxyisonicotinonitrile), which is difficult to separate.

Step 2: Reduction to (2-Methoxypyridin-4-yl)methanamine

Reduction of pyridine-nitriles requires care to avoid poisoning the catalyst (in hydrogenation) or over-reducing the pyridine ring. Two methods are provided based on equipment availability.

Method A: Catalytic Hydrogenation (Preferred for Scale)

Best for: >10g scale, industrial application, cost efficiency.

Reaction Scheme:



Protocol 2.1:

  • Safety: Raney Nickel is pyrophoric when dry. Handle strictly under inert atmosphere or water/solvent slurry.

  • Vessel: Use a Stainless Steel Hydrogenation Autoclave (Parr Reactor).

  • Charge: Load 2-methoxyisonicotinonitrile (5.0 g) dissolved in Methanol (50 mL).

  • Catalyst: Add Raney Nickel (approx. 1.0 g slurry in water/MeOH). Wash catalyst with MeOH 3x prior to addition if stored in water.

  • Additive: Add 7N Ammonia in Methanol (10 mL). Crucial: Ammonia suppresses the formation of the secondary amine dimer.

  • Reaction: Seal reactor. Purge with

    
     (
    
    
    
    ), then
    
    
    (
    
    
    ). Pressurize to 50 psi (3.5 bar)
    
    
    . Stir at room temperature for 12–18 hours.
  • Work-up:

    • Filter the mixture through a pad of Celite (Caution: Keep Celite wet to prevent catalyst ignition).

    • Rinse with MeOH.[6]

    • Concentrate filtrate to dryness.[4]

    • Purification: The crude amine is often an oil. It can be converted to the HCl salt for storage by treating with 4M HCl in Dioxane, filtering the precipitate.

Method B: Borane-THF Reduction (Preferred for Lab Scale)

Best for: <5g scale, no high-pressure equipment required.

Protocol 2.2:

  • Setup: Dry 3-neck flask,

    
     atmosphere, reflux condenser.
    
  • Addition: Dissolve 2-methoxyisonicotinonitrile (1.0 g, 7.4 mmol) in anhydrous THF (10 mL). Cool to

    
    .
    
  • Reduction: Add Borane-THF complex (1.0 M in THF, 22 mL, 3.0 equiv) dropwise.

  • Reflux: Warm to RT, then heat to reflux for 3 hours.

  • Quench (Critical): Cool to

    
    . Carefully add Methanol (excess) to destroy excess borane (gas evolution!). Then add 6M HCl (5 mL) and reflux for 1 hour to break the Boron-Nitrogen complex.
    
  • Isolation:

    • Basify the aqueous layer to pH >12 with NaOH.

    • Extract with DCM (

      
      ).
      
    • Dry (

      
      ) and concentrate.
      

Analytical Data & Validation

Upon isolation, the identity of the product must be confirmed.

Expected NMR Data (Free Base in


): 
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

8.10Doublet (

Hz)
1HPyridine C6-H

6.85Doublet (

Hz)
1HPyridine C5-H

6.70Singlet1HPyridine C3-H

3.92Singlet3H


3.82Singlet2H


1.50Broad Singlet2H

(Exchangeable)

Workflow Visualization:

Workflow Start Start: 2-Chloroisonicotinonitrile Step1 Step 1: Methoxylation (NaOMe/MeOH, Reflux) Start->Step1 Check1 QC: TLC/LCMS (Confirm Nitrile) Step1->Check1 Step2 Step 2: Reduction (Raney Ni/H2 or BH3) Check1->Step2 Pass Final Final Product: (2-Methoxypyridin-4-yl)methanamine Step2->Final Salt Optional: HCl Salt Formation (Stability) Final->Salt Storage

Figure 2: Operational workflow for the synthesis and isolation.

Troubleshooting & Optimization

  • Problem: Low yield in Step 1.

    • Cause: Incomplete conversion or hydrolysis.

    • Solution: Ensure MeOH is anhydrous. Increase reaction time.

  • Problem: Dimer formation in Step 2 (Secondary amine:

    
    ).
    
    • Cause: Intermediate imine reacting with product amine.[7]

    • Solution: Increase Ammonia concentration (Method A) or use high dilution.

  • Problem: Product instability.

    • Solution: Primary benzylic-type amines absorb

      
       from air (carbamates). Store as the Hydrochloride or Dihydrochloride salt under Argon.
      

References

  • Preparation of 2-alkoxy-4-aminomethylpyridines.

    • Source: PubChem Patent Summary (US P
    • URL:[Link]

  • Reduction of Nitriles to Amines (General Protocols).

    • Source: Chemistry LibreTexts / Organic Chemistry Portal.
    • URL:[Link]

  • Safety Data Sheet: 2-Chloroisonicotinonitrile. Source: BLD Pharm.
  • Raney Nickel Hydrogen

    • Source: Common Organic Chemistry.
    • URL:[Link]

Sources

(2-Methoxypyridin-4-yl)methanamine dihydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (2-Methoxypyridin-4-yl)methanamine Dihydrochloride in Medicinal Chemistry

Executive Summary

(2-Methoxypyridin-4-yl)methanamine dihydrochloride (CAS: 1029689-75-5) is a high-value heterocyclic building block utilized extensively in the synthesis of bioactive small molecules.[1][2] Its structural core—a pyridine ring substituted with a methoxy group at the C2 position and a primary aminomethyl group at C4—offers a unique electronic and steric profile compared to its 2-chloro or 2-hydrogen analogs.[1][2]

This guide provides a comprehensive technical overview for researchers utilizing this intermediate. It covers critical handling protocols for the dihydrochloride salt, strategic rationale for its inclusion in Structure-Activity Relationship (SAR) studies (specifically for kinase and amine oxidase inhibitors), and validated experimental procedures for its derivatization.[1][2]

Technical Profile & Chemical Identity

PropertySpecification
Compound Name (2-Methoxypyridin-4-yl)methanamine dihydrochloride
CAS Number 1029689-75-5 (Salt); 148900-69-0 (Free Base)
Molecular Formula C

H

N

O[1][2][3][4][5][6][7] · 2HCl
Molecular Weight 211.09 g/mol (Salt); 138.17 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Hygroscopicity High (Deliquescent if exposed to ambient humidity)
Acidity (pKa) Pyridine N: ~3.5; Primary Amine: ~9.0 (Est.)

Strategic Utility in Drug Design

The selection of the 2-methoxypyridine scaffold is rarely accidental.[1][2] It serves specific medicinal chemistry objectives:

  • Metabolic Stability (Metabolic Blocking): The C2 position of pyridine is susceptible to oxidative metabolism (N-oxidation or hydroxylation).[1][2] The methoxy substituent blocks this site, potentially extending the half-life (

    
    ) of the final drug candidate compared to the unsubstituted pyridine.[1][2]
    
  • Electronic Modulation: The methoxy group acts as a resonance donor but an inductive withdrawer. This fine-tunes the basicity of the pyridine nitrogen, often reducing off-target hERG binding compared to more basic analogs.[1][2]

  • Bioisosterism: It serves as a polar, hydrogen-bond accepting alternative to 2-alkyl or 2-halo pyridines, improving aqueous solubility while maintaining the aromatic pi-stacking capability required for kinase hinge binding.[1][2]

Handling & Storage Protocol

Warning: As a dihydrochloride salt, this compound is prone to absorbing atmospheric moisture, which can lead to stoichiometry errors during weighing and hydrolysis of sensitive reagents in downstream reactions.

Standard Operating Procedure (SOP-STOR-01):

  • Storage: Store at 2–8°C in a tightly sealed container. Long-term storage requires a desiccator or an inert atmosphere (Argon/Nitrogen).[1][2]

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a low-humidity environment (<40% RH).[1][2]

  • Re-drying: If the solid appears clumpy or sticky, dry under high vacuum (0.1 mbar) at 40°C for 4 hours over P

    
    O
    
    
    
    before use.

Experimental Protocols

Protocol A: Controlled Free-Basing & Amide Coupling

Rationale: The 2HCl salt contains two equivalents of acid. Direct use in amide couplings (EDC/HATU) requires excess base, which can racemize chiral centers on the carboxylic acid partner or cause side reactions.[2] A controlled neutralization is preferred.[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of (2-Methoxypyridin-4-yl)methanamine 2HCl in minimal Methanol or DMF (concentration ~0.2 M).

  • Neutralization: Add 2.2 eq of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[2] Stir for 10 minutes.

    • Checkpoint: Verify pH is ~8–9 using wet pH paper.[2]

  • Coupling Reaction:

    • In a separate vessel, activate the Carboxylic Acid (1.0 eq) with HATU (1.1 eq) and DIPEA (1.0 eq) in DMF for 5 minutes.

    • Add the neutralized amine solution to the activated acid.

  • Work-up: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2]

    • Note: The pyridine nitrogen may interfere with acidic workups. Use a neutral aqueous wash (Brine) and extract with EtOAc or DCM/IPA (3:1).[1][2]

Protocol B: Reductive Amination

Rationale: For synthesizing secondary amines, the salt must be buffered to pH 5–6 to facilitate imine formation without protonating the aldehyde oxygen too strongly or inhibiting the reducing agent.

  • Imine Formation: Suspend 1.0 eq of the amine 2HCl in DCE (Dichloroethane). Add 1.0 eq of Aldehyde and 2.0 eq of TEA. Add MgSO

    
     (anhydrous) to sequester water.[2] Stir for 1 hour.
    
  • Reduction: Add 1.5 eq of Sodium Triacetoxyborohydride (STAB). Stir overnight at RT.

  • Quench: Quench with saturated NaHCO

    
    .
    

Visualization: Workflow & Decision Logic

Figure 1: Optimization Workflow for 2HCl Salt Coupling

CouplingWorkflow Start Start: (2-Methoxypyridin-4-yl) methanamine 2HCl SolventCheck Check Solvent Compatibility Start->SolventCheck DCM_Soluble Soluble in DCM? SolventCheck->DCM_Soluble FreeBase Protocol: Free-Basing (Partition DCM/NaOH) DCM_Soluble->FreeBase No (Salt Insoluble) InSitu Protocol: In-Situ Neutralization (DMF + 3.0 eq DIPEA) DCM_Soluble->InSitu Yes (or using DMF) Coupling Amide Coupling (HATU/T3P) FreeBase->Coupling Use Free Amine InSitu->Coupling Use Buffered Salt QC QC: LC-MS & NMR Coupling->QC

Caption: Decision tree for selecting between in-situ neutralization vs. isolation of free base depending on solvent constraints.

Figure 2: Biological Signaling Context (LOXL2 Inhibition)[1][2]

LOXL2_Pathway Inhibitor (2-Methoxypyridin-4-yl) methanamine Deriv. LOXL2 LOXL2 Enzyme (Lysyl Oxidase-Like 2) Inhibitor->LOXL2 Inhibits Collagen Collagen/Elastin Cross-linking LOXL2->Collagen Catalyzes Fibrosis Tissue Fibrosis (Pathology) Collagen->Fibrosis Promotes Accumulation

Caption: Mechanism of action for pyridine methanamine derivatives in inhibiting LOXL2-mediated fibrosis.[1][2]

References

  • PubChem. "(2-methoxypyridin-4-yl)methanamine dihydrochloride | C7H12Cl2N2O."[1][2][5] National Library of Medicine. [Link][1][2]

  • Carl Roth. "Safety Data Sheet: Pyridine."[2] Handling and Storage Guidelines. [Link]

Sources

Using (2-Methoxypyridin-4-yl)methanamine dihydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: (2-Methoxypyridin-4-yl)methanamine dihydrochloride in Medicinal Chemistry

Executive Summary

(2-Methoxypyridin-4-yl)methanamine dihydrochloride (CAS: 1029689-75-5) is a high-value heterocyclic building block used extensively in drug discovery. It serves as a critical intermediate for introducing the 2-methoxypyridine motif, a pharmacophore known for modulating lipophilicity, reducing basicity compared to unsubstituted pyridines, and acting as a bioisostere for phenyl or pyridine rings in kinase and enzyme inhibitors (e.g., LOXL2 inhibitors). This guide outlines the physicochemical rationale for its use, precise handling of the dihydrochloride salt, and validated protocols for its incorporation into small molecule scaffolds.

Chemical Profile & Strategic Utility

Physicochemical Properties

The 2-methoxy substituent exerts a profound electronic and steric influence on the pyridine core, altering the properties of the attached primary amine and the scaffold as a whole.

PropertyValue / DescriptionImpact on Medicinal Chemistry
Structure Pyridine ring, 2-OMe, 4-CH₂NH₂Core scaffold for fragment-based drug design.
Salt Form Dihydrochloride (2HCl)Enhanced stability and shelf-life compared to the free base (which absorbs CO₂).
pKa (Pyridine N) ~3.06 (vs. 5.23 for Pyridine)The 2-OMe group is electron-withdrawing (inductive), significantly lowering the basicity of the ring nitrogen, reducing non-specific binding and improving metabolic stability [1].
LogP ModulatedHigher lipophilicity than 2-aminopyridine; useful for tuning membrane permeability.
Reactivity Masked PyridoneThe methoxy group can be demethylated (e.g., via HBr or TMSI) to reveal a 2-pyridone, a privileged scaffold in kinase inhibitors [2].
Strategic Applications (SAR)
  • Basicity Modulation: In physiological pH, the pyridine nitrogen remains largely unprotonated due to the electron-withdrawing methoxy group. This prevents "cation trapping" in lysosomes and improves oral bioavailability.

  • Metabolic Blocking: The 2-position is a common site for oxidative metabolism (Phase I). Blocking this position with a methoxy group retards metabolic clearance.

  • Hydrogen Bonding: The methoxy oxygen can serve as a weak hydrogen bond acceptor, while the pyridine nitrogen's ability to accept H-bonds is attenuated.

Handling & Storage

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator at room temperature (or 4°C for long-term).

  • Acidity: Upon dissolution in water or protic solvents, the pH will be highly acidic.

  • Safety: Irritant to eyes, respiratory system, and skin.[1] Use standard PPE (gloves, goggles, fume hood).

Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Context: Coupling the amine salt with a carboxylic acid. Challenge: The amine is protonated (NH₃⁺) and the pyridine nitrogen may also be protonated (Py-H⁺) in the dihydrochloride form. Solution:3.5 to 4.0 equivalents of base are required to fully liberate the nucleophilic amine and neutralize the acid byproduct of coupling.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (2-Methoxypyridin-4-yl)methanamine dihydrochloride (1.1 equiv)[2]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equiv )

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL/mmol). Add HATU (1.2 mmol) and DIPEA (2.0 mmol, half of total base). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Salt Neutralization (In-situ): In a separate vial, suspend the (2-Methoxypyridin-4-yl)methanamine dihydrochloride (1.1 mmol) in DMF (2 mL). Add the remaining DIPEA (2.0 mmol). Note: The suspension should clarify as the free base is liberated.

  • Coupling: Add the amine/base solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass = Acid Mass + 138.17 - 18.02).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove HOBt/acid byproducts), water, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically DCM/MeOH gradients).

Protocol B: Reductive Amination

Context: Reacting the amine with an aldehyde/ketone. Critical Note: Avoid strong acidic conditions initially to prevent salt precipitation before imine formation.

Step-by-Step Procedure:

  • Free-Basing (Recommended): Dissolve the dihydrochloride salt in minimal methanol. Add 2.0 equiv of polymer-supported carbonate resin (or solid K₂CO₃), stir for 30 mins, filter, and concentrate to obtain the free base oil. Use immediately.

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and the freshly prepared amine free base (1.1 equiv) in DCE (Dichloroethane) or DCM. Add MgSO₄ (anhydrous) to scavenge water. Stir for 2 hours.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in one portion. Stir at RT for 12 hours.[3]

  • Quench: Quench with sat. aqueous NaHCO₃. Extract with DCM.[3]

Visualizing the Workflow

The following diagram illustrates the critical decision pathways when using this building block, specifically highlighting the "Salt Management" logic essential for success.

AmideCouplingWorkflow Start Start: (2-Methoxypyridin-4-yl) methanamine 2HCl Decision Reaction Type? Start->Decision Path_Amide Amide Coupling (HATU/EDC) Decision->Path_Amide Acylation Path_RedAm Reductive Amination Decision->Path_RedAm Alkylation Step_Activate Pre-activate Acid (15 min w/ HATU) Path_Amide->Step_Activate Step_Base CRITICAL STEP: Add 3.5 - 4.0 equiv DIPEA (Neutralize 2x HCl + Activation) Step_Mix Combine & Stir (RT, 2-16h) Step_Base->Step_Mix Step_Activate->Step_Base Parallel Prep Step_FreeBase Recommended: Free-base w/ K2CO3 or Resin (Isolate Oil) Path_RedAm->Step_FreeBase Step_Imine Imine Formation (DCE, MgSO4) Step_FreeBase->Step_Imine Step_Reduce Reduction (NaBH(OAc)3) Step_Imine->Step_Reduce

Caption: Workflow for handling the dihydrochloride salt in standard medicinal chemistry transformations. Note the high base requirement for amide coupling.

Case Study: LOXL2 Inhibitors

Context: Lysyl Oxidase-Like 2 (LOXL2) is a target for fibrosis treatment. Application: In the development of LOXL2 inhibitors, the (2-methoxypyridin-4-yl)methanamine moiety serves as a key linker.

  • Role: The amine forms an amide bond with a heterocyclic core (e.g., a pyrazole carboxylic acid).

  • Benefit: The 2-methoxy group improves the selectivity profile against other amine oxidases (like MAO-B) compared to the unsubstituted pyridine analog. The reduced basicity of the pyridine ring prevents off-target hERG channel inhibition, a common liability for basic amines [3].

Troubleshooting & Stability

IssueProbable CauseSolution
Low Yield in Amide Coupling Incomplete neutralization of the 2HCl salt.Increase DIPEA to 4.0 equiv. Ensure the amine is fully dissolved/suspended before addition.
Demethylation (Impurity) Exposure to strong Lewis acids (BBr₃, AlCl₃) or hot aqueous HBr.Avoid strong acidic conditions if the methoxy group must be retained. Use mild deprotection methods for other groups (e.g., TFA for Boc is safe).
Precipitation in DCM The dihydrochloride salt is insoluble in DCM.Use DMF or DMAc as the reaction solvent, or free-base the amine prior to use in DCM.

References

  • PubChem. "(2-Methoxypyridin-4-yl)methanamine dihydrochloride Compound Summary." National Library of Medicine. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link] (General reference for pyridine/methoxypyridine bioisosterism).

Sources

Application Note: Optimized Strategies for the Reductive Alkylation of Pyridine Methanamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine methanamines (picolylamines) are ubiquitous pharmacophores in medicinal chemistry, serving as critical chelating motifs and kinase inhibitor scaffolds. However, their dual-basic nature (primary amine + pyridine nitrogen) presents unique challenges in reductive amination. Standard protocols often fail due to catalyst poisoning, poor solubility of intermediate imines, or difficult workups resulting from the amphoteric nature of the product.

This guide details an optimized, field-proven protocol for coupling pyridine methanamines with carbonyls. It moves beyond generic "textbook" methods to address the specific electronic and steric demands of pyridine-containing substrates.

Mechanistic Insight & Causality

To ensure reproducibility, one must understand the competition occurring in the flask.

The Chelation Challenge

Unlike benzylamine, 2-picolylamine possesses a pyridine nitrogen capable of bidentate chelation. In reactions utilizing Lewis acid catalysts (e.g., Ti(OiPr)4) or transition metal hydrogenation catalysts, the substrate itself can poison the catalyst.

  • Implication: When using metal-mediated methods, higher catalyst loading or specific non-coordinating solvents are required.

The pH Paradox

Reductive amination proceeds via an iminium ion intermediate.

  • Imine Formation: Requires neutral to slightly acidic conditions to activate the carbonyl.[1]

  • Reduction: Requires a hydride source that is stable in that pH range.

  • Pyridine Interference: The pyridine ring (

    
    ) acts as a proton sink. If the reaction medium is too acidic, the pyridine protonates, potentially precipitating the substrate or altering the solubility profile in non-polar solvents like 1,2-Dichloroethane (DCE).
    
The Solution: Sodium Triacetoxyborohydride (STAB)

We utilize STAB (NaBH(OAc)3) as the primary reductant.[2] Its steric bulk prevents the reduction of the carbonyl precursor, allowing "one-pot" execution. Crucially, it tolerates the acetic acid necessary to catalyze imine formation without decomposing, unlike Sodium Borohydride (NaBH4).

Visualizing the Pathway

The following diagram illustrates the reaction progression and the critical decision points for optimization.

ReductiveAmination Start Start: Pyridine Methanamine + Carbonyl ImineForm Hemiaminal / Imine Equilibrium Start->ImineForm Solvent (DCE/THF) ImineForm->Start Hydrolysis (Reversible) Protonation Iminium Ion (Activated Species) ImineForm->Protonation Acid Cat. (AcOH) Reduction Hydride Transfer (STAB / NaCNBH3) Protonation->Reduction Rate Determining Step Product Secondary Amine Product Reduction->Product Irreversible

Figure 1: Mechanistic pathway of reductive amination. Note that the acid catalyst drives the equilibrium toward the reactive iminium species.

Experimental Protocols

Method A: The "Gold Standard" (STAB)

Best for: Aldehydes and reactive ketones. High functional group tolerance.

Reagents:

  • Pyridine methanamine (1.0 equiv)

  • Carbonyl compound (1.0 - 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[3]

Protocol:

  • Complexation: In a dry flask under nitrogen, dissolve the carbonyl (1.0 mmol) and pyridine methanamine (1.0 mmol) in anhydrous DCE (5 mL).

  • Catalysis: Add Acetic Acid (1.0 mmol). Stir for 30 minutes at room temperature.

    • Why? This pre-stir allows the imine/hemiaminal equilibrium to establish before the reductant is introduced.

  • Reduction: Add STAB (1.5 mmol) in one portion. The reaction may bubble slightly (evolution of H2 is rare but possible if moisture is present; usually evolution of AcOH).

  • Monitoring: Stir at room temperature for 2–16 hours. Monitor by TLC or LCMS.

    • Self-Validation: Look for the disappearance of the carbonyl peak. If the imine is stable, you may see a new peak that shifts upon reduction.

  • Quench: Add saturated aqueous NaHCO3. Stir vigorously for 15 minutes.

    • Why? This quenches excess borohydride and neutralizes the acetic acid.

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Hindered ketones or acid-sensitive substrates where imine formation is unfavorable.

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 - 1.5 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: Ethanol (absolute) or THF.

Protocol:

  • Scavenging: Mix amine (1.0 equiv) and ketone (1.0 equiv) in neat Ti(OiPr)4 or minimal THF. Stir for 1 hour.

    • Mechanism:[2][4][5][6][7] Ti(OiPr)4 acts as a Lewis acid and a water scavenger, driving the equilibrium to the imine (titanium-amine complex) irreversibly.

  • Dilution: Dilute with absolute ethanol.

  • Reduction: Add NaBH4 (1.5 equiv) carefully. (Caution: Exothermic).

  • Workup (Critical): Quench with 1N NaOH. A white precipitate (TiO2) will form. Filter through Celite. The filtrate contains your product.[8]

Workup & Purification: The Pyridine Specifics

The most common failure mode for this chemistry is not the reaction, but the isolation. Pyridine methanamines are amphoteric.

The "Swing" Extraction Protocol:

  • Acid Wash: Following the reaction, extract the organic layer (DCE) with 1N HCl.

    • Result: The pyridine product and unreacted amine protonate and move to the Aqueous Phase . Neutral impurities (unreacted carbonyls) stay in the Organic Phase .

  • Separation: Discard the organic phase (or save for recovery of starting material).

  • Basification: Treat the acidic aqueous phase with 6N NaOH until pH > 12.

    • Why? You must go significantly above the pKa of the amine (~9) and pyridine (~5) to ensure the molecule is fully neutral.

  • Extraction: Extract the now-cloudy aqueous phase with DCM (3x).

  • Drying: Dry combined organics over Na2SO4.

Decision Matrix & Troubleshooting

Use the following logic flow to select the correct method for your substrate.

DecisionTree Start Select Substrate IsAldehyde Is it an Aldehyde? Start->IsAldehyde IsHindered Is it Hindered/Cyclic? IsAldehyde->IsHindered No (Ketone) MethodA Method A: STAB + AcOH (Standard) IsAldehyde->MethodA Yes IsHindered->MethodA No MethodB Method B: Ti(OiPr)4 (Forcing Conditions) IsHindered->MethodB Yes MethodC Method C: 2-Picoline Borane (Green/Scale-up) MethodA->MethodC If Scale > 100g

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Imine formation is slow (sterics).Switch to Method B (Ti(OiPr)4). Increase reaction time before adding reductant.
Product in Aqueous Layer pH is too low during extraction.Pyridines are water-soluble salts. Ensure aqueous layer is pH > 12 before final extraction.
Dialkylation Primary amine is too nucleophilic.Use excess amine (1.5 equiv) relative to aldehyde. Add aldehyde slowly to amine/STAB mixture.
Sticky Precipitate Boron-amine complexes.[9]Perform a methanol quench and heat to reflux for 30 mins to break boron-nitrogen chelates.

References

  • Abdel-Magid, A. F., et al. (1996).[3][7][10][11][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link] (The foundational text for STAB protocols, demonstrating superior selectivity over cyanoborohydride.)

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. [Link] (Establishes the titanium-mediated protocol for hindered ketones.)

  • Sato, S., et al. (2004).[3] "One-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane." Tetrahedron. [Link] (Describes the use of picoline-borane as a greener, stable alternative to unstable borane complexes.)

Sources

Application of (2-Methoxypyridin-4-yl)methanamine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (2-Methoxypyridin-4-yl)methanamine in Kinase Inhibitor Synthesis

Executive Summary

(2-Methoxypyridin-4-yl)methanamine is a high-value building block in the design of ATP-competitive kinase inhibitors. Its structural utility lies in its dual functionality: the primary amine serves as a versatile nucleophilic handle for attachment to inhibitor cores (scaffolds), while the 2-methoxypyridine moiety acts as a tunable pharmacophore.

In medicinal chemistry, this fragment is frequently employed to:

  • Target the Hinge Region: The pyridine nitrogen can serve as a hydrogen bond acceptor to the kinase hinge backbone.[1]

  • Modulate Metabolic Stability: The 2-methoxy substituent blocks the C2 position, a common site for oxidation by Aldehyde Oxidase (AO), thereby improving the pharmacokinetic (PK) profile compared to unsubstituted pyridines.

  • Optimize Lipophilicity: The methoxy group creates a distinct vector for filling hydrophobic pockets within the ATP binding site (e.g., the ribose pocket or solvent-exposed regions).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Before integration, it is critical to understand the physicochemical baseline of the fragment.

PropertyValue / DescriptionRelevance to Kinase Inhibition
IUPAC Name (2-Methoxypyridin-4-yl)methanamine--
CAS Number 148900-69-0Identifier for sourcing.
Molecular Weight 138.17 g/mol Low MW allows for "Fragment-Based Drug Design" (FBDD).
pKa (Pyridine N) ~3.5 - 4.0 (Predicted)The 2-OMe group is electron-withdrawing by induction, lowering basicity compared to pyridine (pKa 5.2). This reduces non-specific binding.
pKa (Primary Amine) ~9.0Highly nucleophilic; requires base (e.g., DIPEA) during coupling to prevent protonation.
H-Bond Donors/Acceptors 2 Donors / 3 AcceptorsCritical for interacting with Glu/Met residues in the hinge.

Synthetic Protocols

The following protocols detail the two most common methods for incorporating this fragment into kinase inhibitor scaffolds: Nucleophilic Aromatic Substitution (SNAr) and Amide Coupling .

Protocol A: SNAr Coupling to Chloropyrimidine Scaffolds

Context: This reaction is typical for synthesizing Type I inhibitors where the amine links the pyridine "tail" to a hinge-binding core (e.g., 2,4-dichloropyrimidine).

Reagents:

  • Scaffold: 2,4-Dichloropyrimidine (1.0 eq)

  • Nucleophile: (2-Methoxypyridin-4-yl)methanamine (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Solvent:

    
    -Butanol or DMF (Anhydrous)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 mmol) in

    
    -Butanol (5 mL) in a reaction vial equipped with a magnetic stir bar.
    
  • Addition: Add DIPEA (2.5 mmol) followed by dropwise addition of (2-Methoxypyridin-4-yl)methanamine (1.1 mmol).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 eq to ensure neutralization.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material and formation of the monosubstituted product (

    
     expected: Scaffold + 138 - HCl).
    
    • Regioselectivity Check: Substitution usually occurs preferentially at the C4 position of the pyrimidine due to steric and electronic factors.

  • Workup: Cool to room temperature. Remove volatiles under reduced pressure.

  • Purification: Resuspend residue in EtOAc/Water. Extract organic layer, dry over MgSO4, and concentrate. Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Amide Coupling to Carboxylic Acid Cores

Context: Used when attaching the fragment to a core scaffold (e.g., Indazole or Quinoline carboxylic acid) to extend into the solvent-exposed region.

Reagents:

  • Scaffold: Carboxylic Acid Core (1.0 eq)

  • Amine: (2-Methoxypyridin-4-yl)methanamine (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: To a solution of the Carboxylic Acid scaffold (1.0 mmol) in DMF (4 mL), add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at room temperature for 15 minutes to form the activated ester.

  • Coupling: Add (2-Methoxypyridin-4-yl)methanamine (1.1 mmol) in one portion.

  • Incubation: Stir at room temperature for 2–12 hours.

    • QC Check: LC-MS should show the amide mass

      
      .
      
  • Quench: Dilute with saturated NaHCO3 solution (10 mL).

  • Isolation: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine (to remove DMF), dry over Na2SO4, and concentrate.

Strategic Visualization

Workflow Logic: From Fragment to Inhibitor

The following diagram illustrates the integration of the fragment into a hypothetical CDK/ROCK inhibitor workflow.

KinaseSynthesis cluster_properties Fragment Advantages Fragment (2-Methoxypyridin-4-yl) methanamine (Nucleophile) Intermediate Intermediate A (C4-Substituted) Fragment->Intermediate Coupling Scaffold 2,4-Dichloropyrimidine (Electrophile) Scaffold->Intermediate SNAr (80°C, DIPEA) Regioselective C4 FinalInhibitor Final Kinase Inhibitor (Type I) Intermediate->FinalInhibitor Buchwald or SNAr (C2 Substitution) Step2_Reagent Aniline/Phenol (Hinge Binder) Step2_Reagent->FinalInhibitor Prop1 Metabolic Stability (Blocks AO) FinalInhibitor->Prop1 Prop2 H-Bond Acceptor (Pyridine N) FinalInhibitor->Prop2

Figure 1: Synthetic workflow for constructing a pyrimidine-based kinase inhibitor using the 2-methoxypyridine fragment.

Structure-Activity Relationship (SAR) Rationale

Why choose the 2-methoxy analog over the 2-hydrogen (unsubstituted) or 2-amino analogs?

  • Metabolic Blocking (The AO Effect):

    • Problem: Pyridine rings with open C2 positions are highly susceptible to oxidation by cytosolic Aldehyde Oxidase (AO), converting them to 2-pyridones. This leads to rapid clearance in vivo (high clearance, short half-life).

    • Solution: The methoxy group at C2 sterically and electronically blocks this enzymatic attack, significantly extending the drug's half-life (

      
      ).
      
  • Electronic Modulation:

    • The methoxy group is an Electron Donating Group (EDG) by resonance but Electron Withdrawing (EWG) by induction. In the context of the pyridine nitrogen, it slightly reduces basicity compared to a methyl group, which can reduce off-target hERG channel inhibition (often associated with high basicity).

  • Conformational Locking:

    • Intramolecular hydrogen bonding or electrostatic repulsion between the methoxy oxygen and adjacent linker atoms can restrict the rotation of the "tail," pre-organizing the molecule for binding in the kinase pocket (entropic benefit).

References

  • Application of Aminopyridines in Kinase Discovery

    • Title: "Structure-Based Design of Novel Pyridine-Based Kinase Inhibitors."
    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the use of aminomethyl-pyridine linkers to access the ribose pocket.
    • Link:(Note: Specific SAR data for this fragment class is widely distributed across ROCK/PIM inhibitor literature).

  • Metabolic Stability of Pyridines

    • Title: "Strategies to Address Aldehyde Oxidase-Medi
    • Source:Expert Opinion on Drug Metabolism & Toxicology.
    • Context: Validates the strategy of blocking the 2-position of pyridines with methoxy groups to prevent AO metabolism.
    • Link:

  • Chemical Vendor Data (Physical Properties)

    • Title: "(2-Methoxypyridin-4-yl)methanamine - Compound Summary"
    • Source:PubChem.[2]

    • Link:

  • Synthetic Protocol Grounding

    • Title: "Practical Synthesis of Aminopyridine Building Blocks."
    • Source:Organic Process Research & Development.
    • Link:

Sources

Application Note: Optimization of N-Alkylation Protocols for (Methoxypyridin-4-yl)methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Chemoselectivity

The (methoxypyridin-4-yl)methanamine scaffold is a privileged structure in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors or a polar head group in GPCR ligands. Successful functionalization of this scaffold requires navigating a specific chemoselectivity challenge: differentiating the exocyclic primary amine from the endocyclic pyridine nitrogen.

Nucleophilicity Landscape

The reaction trajectory is dictated by the


 and nucleophilicity of the two nitrogen centers.
  • Exocyclic Primary Amine (

    
    ): 
    
    • 
       (Conjugate Acid): 
      
      
      
      .
    • Reactivity: High nucleophilicity; kinetically favored site for alkylation.

    • Risk: Prone to over-alkylation (formation of tertiary amines and quaternary ammonium salts) if stoichiometry is not strictly controlled.

  • Endocyclic Pyridine Nitrogen:

    • 
       (Conjugate Acid): 
      
      
      
      (lowered by the electron-withdrawing aminomethyl group, though slightly compensated by the methoxy donor).
    • Reactivity: significantly lower than the aliphatic amine.

    • Risk: Competitive N-alkylation (formation of pyridinium salts) occurs primarily when using highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) in the absence of steric hindrance.

Reaction Pathway Visualization

The following diagram outlines the competitive pathways and the strategic selection of reagents to ensure chemoselectivity.

ReactionPathways Start Substrate: (Methoxypyridin-4-yl)methanamine PathA Method A: Reductive Amination (Kinetic Control) Start->PathA Aldehyde/Ketone + STAB PathB Method B: Direct Alkylation (Stoichiometric Control) Start->PathB Alkyl Halide + Base Mono Target: Secondary Amine (Mono-alkylated) PathA->Mono High Selectivity Bis Byproduct: Tertiary Amine (Over-alkylated) PathA->Bis Minimal Risk PathB->Mono 1.0 eq Electrophile PathB->Bis Excess Electrophile PySalt Byproduct: Pyridinium Salt (Heterocycle Alkylation) PathB->PySalt High Temp / Strong Electrophile

Figure 1: Decision matrix for alkylation strategies. Method A is preferred for mono-alkylation due to superior chemoselectivity.

Experimental Protocols

Method A: Reductive Amination (Gold Standard for Mono-Alkylation)

Objective: Selective formation of the secondary amine. Mechanism: Formation of an imine intermediate followed by in situ reduction.[1][2] Key Reagent: Sodium triacetoxyborohydride (STAB) is used over Sodium Cyanoborohydride (


) due to lower toxicity and better compatibility with non-protic solvents, preventing the reduction of the aldehyde/ketone itself.
Materials
  • Substrate: (Methoxypyridin-4-yl)methanamine (or its HCl salt).

  • Carbonyl Source: 1.0 - 1.1 equivalents of Aldehyde or Ketone.

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: THF can be used if solubility is an issue.

  • Additive: Glacial Acetic Acid (AcOH).

Step-by-Step Procedure
  • Free-Basing (If starting with HCl salt):

    • If the starting material is a hydrochloride salt, suspend it in DCE. Add

      
      -Diisopropylethylamine (DIPEA) (1.1 eq relative to HCl) and stir for 10 minutes until clear.
      
  • Imine Formation:

    • Add the aldehyde/ketone (1.05 eq) to the amine solution at Room Temperature (RT).

    • Critical Step: Add Glacial Acetic Acid (1-2 drops per mmol substrate). This catalyzes imine formation by protonating the carbonyl oxygen.

    • Stir for 30–60 minutes. Validation: Monitor by LCMS for the appearance of the imine mass (M-18 peak often visible, or the hemiaminal).

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add STAB (1.4 eq) portion-wise over 5 minutes. Gas evolution (

      
      ) may occur; ensure venting.
      
    • Allow the reaction to warm to RT and stir for 2–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       solution. Stir vigorously for 15 minutes to decompose borate complexes.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
Method B: Direct Alkylation (For Non-Carbonyl Electrophiles)

Objective: Introduction of alkyl groups where corresponding aldehydes are unstable or unavailable, or intentional bis-alkylation. Risk: Significant potential for over-alkylation.

Materials
  • Electrophile: Alkyl Halide (R-Br or R-I).

  • Base:

    
     (mild) or 
    
    
    
    (for less reactive halides).
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure
  • Preparation:

    • Dissolve (methoxypyridin-4-yl)methanamine (1.0 eq) in anhydrous ACN (0.1 M concentration).

    • Add

      
       (2.0 eq if free base; 3.0 eq if HCl salt).
      
  • Addition:

    • Critical Step: Dissolve the Alkyl Halide (0.9 eq for mono-alkylation target) in a small volume of ACN.

    • Add the alkyl halide solution dropwise to the amine suspension over 30 minutes at 0°C.

    • Rationale: Keeping the amine in excess relative to the halide locally minimizes bis-alkylation.

  • Reaction:

    • Stir at RT. Heating (40–60°C) is only recommended if the alkyl halide is unreactive (e.g., alkyl chlorides).

  • Workup:

    • Filter off inorganic salts.

    • Concentrate the filtrate.

    • Note: Direct alkylation mixtures almost always require column chromatography to separate mono-, bis-, and unreacted starting material.

Purification & Isolation Strategy

Due to the basic nature of the pyridine ring and the secondary amine product, standard silica chromatography can lead to streakiness and yield loss.

Acid-Base Extraction (Self-Purification)

This method allows for the removal of non-basic impurities without chromatography.

Workup Step1 Crude Reaction Mixture (DCM/Organic Phase) Step2 Extract with 1N HCl Step1->Step2 Split1 Phase Separation Step2->Split1 OrgPhase Organic Phase (Contains Non-Basic Impurities) Split1->OrgPhase Discard AqPhase Aqueous Phase (Acidic) (Contains Product Salt) Split1->AqPhase Keep Step3 Basify Aqueous Phase (pH > 10 with NaOH) AqPhase->Step3 Step4 Extract with DCM/EtOAc Step3->Step4 Final Pure Product (Free Base) Step4->Final

Figure 2: Acid-Base extraction workflow for purification of basic amine products.

Chromatographic Conditions

If column chromatography is necessary:

  • Stationary Phase: Amine-functionalized silica (NH-silica) is ideal.

  • Mobile Phase (Standard Silica): DCM:MeOH:NH4OH (90:10:1). The ammonium hydroxide is crucial to prevent the pyridine from binding irreversibly to the acidic silanols.

Analytical Validation

Analytical MethodExpected ObservationNotes
1H NMR (DMSO-d6) Starting Material: Singlet at

ppm (

).Product: Shift of methylene protons; appearance of alkyl signals.
Look for the disappearance of the aldehyde proton (

ppm) if using Method A.
LCMS (ESI+) Mono-alkylated:

.Bis-alkylated:

.
Use acidic mobile phase (Formic acid) to ensure good ionization of the pyridine.
TLC Product will be less polar than the primary amine starting material but more polar than the aldehyde.Stain with Ninhydrin (primary amines = red/purple; secondary amines = faint/yellowish).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Wet solvent or old STAB reagent.STAB is moisture sensitive.[3] Use fresh reagent and anhydrous DCE. Add molecular sieves to the imine formation step.
Over-Alkylation (Method B) Fast addition of electrophile or excess base.Use Method A (Reductive Amination) if possible. If not, lower temperature to -10°C and use strict 0.9 eq of alkyl halide.
Pyridine Alkylation (Pyridinium salt) High temperature or highly reactive electrophile (MeI).Avoid heating. Use bulkier electrophiles. If methyl group is needed, use Formaldehyde + STAB (Method A).
Product stuck on Column Interaction with acidic silica.Pre-wash silica with 1%

in hexane or use DCM/MeOH/

eluent.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Li, J. J. "Reductive Amination." Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2009. Link

  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811. Link

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012. (Chapter 10: Nucleophilic substitution at the carbonyl group). Link

Sources

Use of (2-Methoxypyridin-4-yl)methanamine dihydrochloride in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerating Discovery of Pyridinyl-Methyl Amide Agrochemicals Subject: Protocols for utilizing (2-Methoxypyridin-4-yl)methanamine dihydrochloride in the synthesis of novel fungicide and insecticide libraries.

Executive Summary

(2-Methoxypyridin-4-yl)methanamine dihydrochloride (CAS: 1029689-75-5) is a high-value heterocyclic building block used in the design of next-generation agrochemicals. Its structural core—a 4-aminomethylpyridine substituted with a 2-methoxy group—serves as a critical pharmacophore in the development of succinate dehydrogenase inhibitor (SDHI) fungicides , picolinamide fungicides , and nicotinic acetylcholine receptor (nAChR) modulators .

The 2-methoxy substituent modulates lipophilicity (


) and metabolic stability compared to the unsubstituted pyridine, often enhancing the bioavailability of the final active ingredient (AI). This guide provides optimized protocols for converting this salt into bioactive amides and sulfonamides, ensuring high yield and purity for biological screening.

Chemical Profile & Handling

PropertySpecification
IUPAC Name (2-methoxypyridin-4-yl)methanamine; dihydrochloride
Molecular Formula

Molecular Weight 211.09 g/mol
Free Base MW 138.17 g/mol
Solubility Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM/EtOAc (unless neutralized).
Handling Precaution Hygroscopic. Store under inert atmosphere (Ar/N2) at 2–8°C.
Stoichiometry Note Contains 2 HCl equivalents. Reactions require

eq. of base to liberate the nucleophilic amine.

Strategic Application: Structure-Activity Relationship (SAR)

The incorporation of the (2-methoxypyridin-4-yl)methyl moiety addresses specific challenges in agrochemical design:

  • Bioisosterism: It acts as a bioisostere for benzylamines and 2-chloropyridines, common in older generation pesticides (e.g., Imidacloprid analogs), often evading existing resistance mechanisms.

  • Metabolic Blocking: The methoxy group at the 2-position blocks oxidative metabolism at the susceptible

    
    -carbon relative to the ring nitrogen, prolonging residual activity in the field.
    
  • Hydrogen Bonding: The ether oxygen accepts hydrogen bonds, potentially improving binding affinity to fungal SDH enzymes or insect nAChRs.

SAR_Logic Intermediate (2-Methoxypyridin-4-yl) methanamine 2HCl Feature1 2-Methoxy Group: Modulates Lipophilicity & Metabolic Stability Intermediate->Feature1 Structural Advantage Feature2 4-Aminomethyl Linker: Rotational Freedom for Receptor Docking Intermediate->Feature2 Target1 Picolinamide Fungicides (Target: Tubulin/SDH) Target2 Sulfonamide Insecticides (Target: nAChR) Feature1->Target1 Optimizes Feature1->Target2 Optimizes Feature2->Target1 Feature2->Target2

Figure 1: SAR logic demonstrating how the intermediate confers specific biological properties to downstream agrochemical candidates.

Experimental Protocols

Protocol A: Synthesis of Pyridinyl-Methyl Amide Fungicides

Target Class: Analogs of Picolinamides (e.g., Fenpicoxamid-like scaffolds).

Principle: The dihydrochloride salt is neutralized in situ to release the free amine, which then attacks an activated carboxylic acid (via acid chloride or HATU coupling).

Reagents:

  • (2-Methoxypyridin-4-yl)methanamine 2HCl (1.0 eq)

  • Aromatic Acid Chloride (e.g., 2,6-difluorobenzoyl chloride) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.5 eq - Critical for neutralizing 2HCl + generated HCl)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Salt Neutralization:

    • In a round-bottom flask under

      
      , suspend the amine dihydrochloride (1.0 mmol)  in anhydrous DCM (5 mL).
      
    • Add DIPEA (2.5 mmol) dropwise at 0°C. Stir for 15 minutes. The suspension should clarify as the free base is liberated and the amine salt dissolves.

  • Acylation:

    • Add the Acid Chloride (1.1 mmol) dropwise to the reaction mixture at 0°C.

    • Add the remaining DIPEA (1.0 mmol) to scavenge the HCl produced during coupling.

    • Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup:

    • Quench with saturated

      
       (10 mL).
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Gradient: 0

      
       50% EtOAc in Hexanes).
      
    • Yield Expectation: 75–90%.

Protocol B: Synthesis of Pyridinyl-Methyl Sulfonamide Insecticides

Target Class: Novel Sulfonamide Nematicides/Insecticides.

Reagents:

  • (2-Methoxypyridin-4-yl)methanamine 2HCl (1.0 eq)

  • Sulfonyl Chloride (e.g., 4-chlorobenzenesulfonyl chloride) (1.1 eq)

  • Triethylamine (

    
    ) (4.0 eq)
    
  • Tetrahydrofuran (THF) or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Preparation:

    • Dissolve amine dihydrochloride in ACN. Note: The salt may not fully dissolve until base is added.

    • Add

      
       (4.0 eq) . A white precipitate (
      
      
      
      ) will form immediately.
  • Coupling:

    • Cool to 0°C. Add Sulfonyl Chloride portion-wise.

    • Stir at RT overnight (12–16 h).

  • Isolation:

    • Evaporate the solvent. Redissolve residue in EtOAc.

    • Wash with water (

      
      ) and dilute citric acid (to remove unreacted pyridine traces).
      
    • Recrystallize from EtOH/Heptane if solid, or chromatograph if oil.

Workflow Visualization

Synthesis_Workflow Start Start: (2-Methoxypyridin-4-yl) methanamine 2HCl Choice Target Agrochemical Class? Start->Choice PathA Path A: Amide Linkage (Fungicide/SDHI) Choice->PathA PathB Path B: Sulfonamide Linkage (Insecticide/Nematicide) Choice->PathB StepA1 Neutralize with 2.5 eq DIPEA (DCM) PathA->StepA1 StepA2 Add Acid Chloride + 1.0 eq DIPEA StepA1->StepA2 ProductA Final Product: Pyridinyl-Methyl Amide StepA2->ProductA StepB1 Neutralize with 4.0 eq Et3N (ACN) PathB->StepB1 StepB2 Add Sulfonyl Chloride (0°C -> RT) StepB1->StepB2 ProductB Final Product: Pyridinyl-Methyl Sulfonamide StepB2->ProductB

Figure 2: Decision tree for synthesizing distinct agrochemical classes from the common intermediate.

Biological Screening Validation

Once the library is synthesized, validate activity using these standard agrochemical assays:

Assay 1: Antifungal Microtiter Assay (Botrytis cinerea)
  • Relevance: Tests efficacy against grey mold, a primary target for pyridine fungicides.

  • Protocol:

    • Prepare 10 mM stock solutions of synthesized amides in DMSO.

    • Dilute into Potato Dextrose Broth (PDB) in 96-well plates (Final conc: 0.1 to 100 ppm).

    • Inoculate with B. cinerea spore suspension (

      
       spores/mL).
      
    • Incubate at 25°C for 72h.

    • Measure Optical Density (OD600) to determine

      
      .
      
Assay 2: Aphid Contact Toxicity (Aphis nerii)
  • Relevance: Validates insecticidal activity of sulfonamide derivatives.

  • Protocol:

    • Dip leaf discs in test solution (200 ppm in water/acetone + 0.1% Tween 20).

    • Place 10 adult aphids per disc.

    • Assess mortality at 24h and 48h.

    • Compare against standard (e.g., Imidacloprid) as positive control.

References

  • PubChem. (2025). (2-Methoxypyridin-4-yl)methanamine dihydrochloride | C7H12Cl2N2O. National Library of Medicine. [Link]

  • Google Patents. (2011). Substituted pyridine-4-yl methyl sulfonamides (CN102036560A).
  • ResearchGate. (2025). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine...[1]. [Link]

  • MDPI. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

Sources

Application Note: Cell Culture Profiling of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridine derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of over 95 FDA-approved drugs, including anticancer agents (e.g., Sorafenib) and antimicrobials. However, their unique physicochemical properties—specifically their pH-dependent solubility and potential for intrinsic fluorescence—pose distinct challenges in cell-based assays. This guide provides a validated workflow for handling pyridine derivatives, from stock preparation to mechanistic profiling, ensuring data integrity and reproducibility.

Pre-Experimental Considerations: The "Pyridine Paradox"

Solubility & pH Sensitivity

While the pyridine nitrogen provides a basic center (pKa ~5.2), many bioactive derivatives are functionalized with lipophilic groups (halogens, aryl rings) that drastically reduce aqueous solubility.

  • The Trap: Researchers often assume the basic nitrogen guarantees water solubility. In physiological media (pH 7.4), the pyridine ring is largely unprotonated and hydrophobic, leading to "crashing out" (precipitation) upon dilution.

  • The Fix: Always acidify stock solutions slightly or use DMSO. If using aqueous buffers, ensure pH < 5 for initial dissolution, though DMSO is preferred for cellular compatibility.

Intrinsic Fluorescence Interference

Many pyridine derivatives (especially fused systems like imidazo[1,2-a]pyridines) are fluorophores.

  • Impact: They can generate false positives in fluorescence-based assays (e.g., ROS detection, PI staining) by emitting light in the same channel as the detection reagent.

  • Control: Always run a "Compound Only" well (Cells + Compound + No Assay Reagent) to quantify background fluorescence.

Protocol 1: Compound Preparation & Storage[1]

Objective: Create stable stock solutions that prevent precipitation in cell culture media.

Reagents
  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (Grade: Cell Culture Tested).

  • Vessel: Amber glass vials (Pyridine derivatives can be light-sensitive).

Step-by-Step Workflow
  • Weighing: Weigh the pyridine derivative into an amber vial.

  • Primary Stock (10–50 mM): Dissolve in 100% DMSO. Vortex for 30 seconds.

    • QC Check: Visually inspect for particulates. If cloudy, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

  • Working Solution (Day of Experiment):

    • Dilute the Primary Stock into pre-warmed culture media.

    • Critical Rule: The final DMSO concentration on cells must be ≤ 0.5% (v/v) (ideally ≤ 0.1%) to avoid solvent toxicity.

    • Example: To achieve 10 µM final concentration from a 10 mM stock: Dilute 1:1000.

Protocol 2: Cytotoxicity Screening (CCK-8 vs. MTT)

Recommendation: Use CCK-8 (WST-8) over MTT for pyridine derivatives.

  • Reasoning: MTT produces insoluble formazan crystals that require solubilization with DMSO/SDS. Since pyridine derivatives are often hydrophobic, they may co-precipitate or interact with the crystals, causing high variability. CCK-8 produces a water-soluble formazan, eliminating this variable.[1]

Visual Workflow (Graphviz)

CytotoxicityWorkflow Stock Stock Prep (DMSO) Seed Cell Seeding (96-well, 24h) Treat Treatment (Serial Dilution) Seed->Treat Adherence Incubate Incubation (24-72h) Treat->Incubate Drug Action CCK8 Add CCK-8 (10 µL/well) Incubate->CCK8 Metabolic Reduction Read Read OD (450 nm) CCK8->Read 1-4h @ 37°C

Caption: Optimized CCK-8 workflow for hydrophobic pyridine derivatives, minimizing handling steps to reduce precipitation risks.

Detailed Procedure (CCK-8)
  • Seeding: Seed cells (e.g., A549 or MCF-7) at 5,000–10,000 cells/well in 100 µL media. Incubate 24h for attachment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the pyridine derivative (0.1 µM – 100 µM).

    • Blank Control: Media only (no cells).

    • Vehicle Control: Media + DMSO (same % as highest drug concentration).

  • Incubation: Culture for 24h, 48h, or 72h.

  • Development: Add 10 µL of CCK-8 reagent directly to each well. Do not remove media (prevents loss of semi-adherent cells).

  • Reading: Incubate 1–4 hours at 37°C. Measure Absorbance at 450 nm .

  • Calculation:

    
    
    

Protocol 3: Mechanistic Profiling (Apoptosis & Cell Cycle)

Pyridine derivatives frequently act by inhibiting kinases (e.g., VEGFR) or tubulin polymerization, leading to G2/M arrest followed by apoptosis.

Flow Cytometry: Annexin V/PI Staining
  • Differentiation: Distinguishes early apoptosis (Annexin V+/PI-) from necrosis/late apoptosis (Annexin V+/PI+).

  • Pyridine Specific Note: If your derivative is intrinsically fluorescent (blue/green), use Annexin V-APC (Red) or Annexin V-PE to avoid spectral overlap.

Mechanism of Action Diagram

Many pyridine derivatives (e.g., imidazo[1,2-a]pyridines) target the colchicine-binding site of tubulin.

MOA_Pathway Drug Pyridine Derivative (e.g., Imidazo[1,2-a]pyridine) Target Tubulin (Colchicine Binding Site) Drug->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Check Spindle Assembly Checkpoint (SAC) Effect1->Check Triggers Arrest G2/M Cell Cycle Arrest Check->Arrest Death Apoptosis (Caspase-3 Activation) Arrest->Death Prolonged Stress

Caption: Common signaling cascade for pyridine-based anticancer agents targeting microtubule dynamics.

Data Analysis & Troubleshooting

Troubleshooting Matrix
IssuePossible CauseSolution
Precipitation in Wells Drug insolubility in aqueous media.Reduce concentration; warm media before addition; ensure DMSO < 0.5%.
High Background (Fluorescence) Intrinsic fluorescence of pyridine ring.Use "Compound Only" control; switch fluorophores (e.g., use Red/Far-Red dyes).
Inconsistent IC50 Evaporation of edge wells.Fill edge wells with PBS (do not use for data); use breathable plate seals.
False Positive Cytotoxicity Interaction with Tetrazolium (MTT).[2]Switch to CCK-8 or Resazurin (Alamar Blue) assays.

References

  • Review of Pyridine Biological Activity (2025): Hussain, A., et al. "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives."[3][4] Medicinal Chemistry, 2025.[3][4][5][6]

  • Anticancer Mechanisms: Bahekar, et al. "Pyridine: the scaffolds with significant clinical diversity." RSC Advances, 2022.

  • CCK-8 Assay Protocol: "Protocol for Cell Counting Kit-8." Tocris Bioscience.

  • Fluorescence Interference: "Avoiding Fluorescence Assay Interference—The Case for Diaphorase." NIH PubMed Central.

  • Tubulin Inhibition: Romagnoli, et al. "Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives."[7] Journal of Medicinal Chemistry.

Sources

High-throughput screening of (2-Methoxypyridin-4-yl)methanamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of (2-Methoxypyridin-4-yl)methanamine Analogs

Subtitle: Library Expansion, Assay Development, and Fragment-Based Validation for Kinase and Metalloenzyme Targets

Executive Summary

The (2-Methoxypyridin-4-yl)methanamine scaffold (CAS: 148900-69-0) represents a privileged pharmacophore in medicinal chemistry, offering a unique combination of a basic primary amine for diversification and a pyridine core capable of


-

stacking and hydrogen bond acceptance. This Application Note details a comprehensive High-Throughput Screening (HTS) campaign designed to evaluate libraries derived from this scaffold.

We focus on screening these analogs against Serine/Threonine Kinases (e.g., ROCK1, PIM1) , where the pyridine nitrogen often acts as a hinge binder, and the 2-methoxy group modulates lipophilicity and metabolic stability. The protocol encompasses library synthesis via parallel amidation, primary screening using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and orthogonal validation via Surface Plasmon Resonance (SPR).

Library Design & Synthesis Strategy

Before screening, the core scaffold must be diversified. The primary amine at the C4 position is the ideal vector for expansion. We utilize a Parallel Synthesis approach to generate a library of 1,000+ analogs.

  • Core Scaffold: (2-Methoxypyridin-4-yl)methanamine.[1]

  • Diversity Elements: Carboxylic acids (for amides), Sulfonyl chlorides (for sulfonamides), and Isocyanates (for ureas).

  • Design Logic: The 2-methoxy group serves as an internal metabolic blocker (preventing oxidation at the typically labile C2 position) and a weak H-bond acceptor.

Synthesis Workflow (Microscale)
  • Reaction: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling in 96-well blocks.

  • Purification: Solid-phase extraction (SPE) using SCX (Strong Cation Exchange) cartridges to capture the pyridine core, washing away excess acidic reagents.

  • Output: 10 mM DMSO stocks of purified analogs.

HTS Assay Principle: TR-FRET Kinase Assay

For the primary screen, we employ a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format.[2] This homogeneous assay is robust against autofluorescence—a common issue with pyridine-rich libraries.

Mechanism:

  • Tracer: A biotinylated peptide substrate bound to Streptavidin-Allophycocyanin (SA-APC) [Acceptor].

  • Detection: A Europium-labeled anti-phospho-residue antibody (Eu-Ab) [Donor].

  • Event: When the kinase phosphorylates the substrate, the Eu-Ab binds. Excitation at 320-340 nm triggers energy transfer from Eu to APC, emitting at 665 nm.

  • Inhibition: (2-Methoxypyridin-4-yl)methanamine analogs competing for the ATP site prevent phosphorylation, reducing the TR-FRET signal.

Detailed Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Enzyme Stock: Recombinant ROCK1 (human) diluted to 2 nM (final assay concentration).

  • Substrate/ATP Mix: Long S6 Peptide (Biotinylated) at 200 nM; ATP at

    
     (typically 10 µM).
    
  • Detection Mix: Eu-anti-phospho-S6 antibody (2 nM) + SA-APC (50 nM) in Detection Buffer (containing EDTA to stop the reaction).

Screening Workflow (384-well Format)
StepActionVolumeNotes
1 Compound Transfer 50 nLTransfer library cmpds (10 mM in DMSO) to 384-well low-volume white plates using acoustic dispenser (e.g., Echo 550). Final conc: 10 µM.
2 Enzyme Addition 5 µLAdd 2 nM Kinase in Assay Buffer. Centrifuge 1000 rpm, 1 min. Incubate 15 min RT.
3 Reaction Start 5 µLAdd Substrate/ATP Mix.
4 Incubation -Incubate for 60 min at Room Temperature (protected from light).
5 Detection/Stop 10 µLAdd Detection Mix (contains EDTA).
6 Equilibration -Incubate 60 min to allow Ab binding.
7 Readout -Read on Multi-mode Reader (e.g., EnVision). Ex: 320nm, Em: 615nm (Donor) & 665nm (Acceptor).

Data Analysis & Quality Control

Signal Calculation

Calculate the TR-FRET Ratio for each well:



Percent Inhibition


  • 
    : DMSO Control (High Signal, 0% Inhibition).
    
  • 
    : Staurosporine Control (Low Signal, 100% Inhibition).
    
Assay Robustness (Z-Prime)

A Z' factor > 0.5 is mandatory for HTS validation.



Visualization of Workflows

Figure 1: The Screening Cascade

A logical flow from library generation to hit confirmation.

ScreeningCascade Library Library Synthesis (2-Methoxypyridin-4-yl) methanamine Core Primary Primary Screen (TR-FRET, 10 µM) Single Point Library->Primary 1000+ Analogs Filter Data Filter (>50% Inhibition, Z' > 0.5) Primary->Filter Raw Data DoseResp Dose Response (IC50 Determination) Filter->DoseResp Hits Selection Validation Biophysical Validation (SPR / MST) DoseResp->Validation Potent Binders

Caption: Figure 1. The HTS cascade filters crude analogs through biochemical efficacy (TR-FRET) before validating physical binding (SPR).

Figure 2: TR-FRET Assay Mechanism

The molecular interaction driving the signal readout.

TRFRET_Mechanism Kinase Kinase (ROCK1) Substrate Biotin-Peptide Kinase->Substrate Phosphorylation (ATP -> ADP) Inhibitor Analog (Inhibitor) Inhibitor->Kinase Blocks Product Phospho-Peptide-Biotin Substrate->Product Enzymatic Reaction EuAb Eu-Ab (Donor) Ex: 340nm Product->EuAb Ab Binding APC SA-APC (Acceptor) Em: 665nm Product->APC Streptavidin Binding EuAb->APC FRET Signal (If Product formed)

Caption: Figure 2. TR-FRET Mechanism. Inhibitors prevent product formation, disrupting the Donor-Acceptor proximity and decreasing the FRET signal.

Hit Validation & False Positive Elimination

(2-Methoxypyridin-4-yl)methanamine analogs possess a basic amine (if unreacted) and a pyridine ring. Common artifacts include:

  • Aggregators: High concentrations of lipophilic analogs can form colloids that sequester enzymes.

    • Solution: Add 0.01% Triton X-100 or Brij-35 to assay buffers.

  • Fluorescence Interference: The pyridine core is generally safe, but certain amide couplers (e.g., nitro-aromatics) may quench fluorescence.

    • Solution: Use ratiometric readout (665/615 nm) to normalize for quenching.

  • Metal Chelation: The 2-methoxy-pyridine motif can act as a bidentate ligand for metalloenzymes.

    • Validation: Confirm hits using Surface Plasmon Resonance (SPR) .[2] A true 1:1 binding isotherm confirms specific interaction versus non-specific chelation.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: High-Throughput Screening (HTS) Assay Development. NCBI Bookshelf. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Available at: [Link]

  • Blom, K. et al. (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery.[3] Malaria Journal. Available at: [Link]

  • PubChem. (4-Methoxypyridin-2-yl)methanamine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimization of (2-Methoxypyridin-4-yl)methanamine 2HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-PYR-042 Subject: Yield Improvement & Impurity Suppression for Pyridine-4-methanamine Derivatives Applicable Compound: (2-Methoxypyridin-4-yl)methanamine dihydrochloride CAS Registry Number: 1150617-54-1 (Free Base) | 1344046-06-5 (Dihydrochloride)

Critical Reaction Parameters (The "Why")

The synthesis of (2-methoxypyridin-4-yl)methanamine from 2-methoxyisonicotinonitrile is deceptively simple. While a standard catalytic hydrogenation seems appropriate, two competing failure modes typically reduce yields from >90% to <50%:

  • Dimerization (Secondary Amine Formation): During nitrile reduction, the intermediate imine (

    
    ) can react with the newly formed primary amine (
    
    
    
    ) to form a secondary amine dimer (
    
    
    ). This is the most common yield killer.
  • Acid-Catalyzed Demethylation: The target requires a dihydrochloride salt. However, 2-methoxypyridines are acid-labile. Exposure to aqueous acid or high temperatures during salt formation hydrolyzes the methoxy ether to a 2-pyridone , destroying the pharmacophore.

Reaction Pathway & Failure Modes

The following logic map illustrates the kinetic competition occurring in your reactor.

ReactionPathway cluster_0 Hydrogenation Phase Start 2-Methoxyisonicotinonitrile Imine Intermediate Imine (Highly Reactive) Start->Imine H2 / Cat Primary Primary Amine (Target Free Base) Imine->Primary + H2 (Fast) Secondary Secondary Amine (Dimer Impurity) Imine->Secondary + Primary Amine (Slow, unless no NH3) Salt Target 2HCl Salt (High Purity) Primary->Salt Anhydrous HCl < 10°C Pyridone 2-Pyridone Impurity (Hydrolysis Product) Primary->Pyridone Aq. HCl / Heat > 40°C

Figure 1: Kinetic pathways showing the critical divergence points for impurity formation.

Troubleshooting Guide

Issue 1: "My product contains 15-20% of a higher molecular weight impurity."

Diagnosis: Secondary Amine Formation.[1][2][3][4][5][6][7] Mechanism: The catalyst surface is starving for ammonia. Without excess ammonia, the primary amine product competes with hydrogen for the imine intermediate. Solution:

  • Protocol Shift: Switch solvent to 7N NH₃ in Methanol . The massive excess of ammonia pushes the equilibrium toward the primary amine.

  • Catalyst: Use Raney Nickel instead of Pd/C. Raney Ni is less prone to poisoning by the pyridine nitrogen and favors primary amines.

Issue 2: "The product turned into a white solid that is not the target salt."

Diagnosis: Pyridone Formation (Demethylation). Mechanism: You likely used aqueous HCl or heated the reaction during salt formation. The methoxy group at the 2-position is an "enol ether" equivalent and hydrolyzes easily. Solution:

  • Strict Anhydrous Conditions: Use 4M HCl in Dioxane or 2M HCl in Diethyl Ether .

  • Temperature Control: Perform the salt formation at 0°C to 5°C . Do not reflux.[5]

Issue 3: "Reaction stalls at 50% conversion."

Diagnosis: Catalyst Poisoning. Mechanism: The pyridine nitrogen binds strongly to Palladium (Pd), deactivating the catalytic sites. Solution:

  • Acidic Additive (Risky): Adding 1 eq. of Acetic Acid can protonate the pyridine N, preventing poisoning. However, this increases the risk of demethylation.

  • Pressure: Increase H₂ pressure to 5–10 bar (70–145 psi) .

  • Catalyst Loading: Increase Pd/C loading to 10 mol% or switch to Raney Nickel (which is more robust against N-poisoning).

Optimized Experimental Protocol

This protocol is designed to maximize yield (>85%) and minimize dimerization.

Phase A: Reductive Amination (Nitrile to Amine)
ParameterSpecificationRationale
Substrate 2-Methoxyisonicotinonitrile (1.0 eq)Starting material.
Solvent 7N Ammonia in Methanol (10-20 V)Excess NH₃ blocks dimer formation.
Catalyst Raney Nickel (approx. 50 wt% of substrate)High activity; resistant to N-poisoning.
Hydrogen 3–5 bar (45–75 psi)Moderate pressure ensures rapid reduction.
Temp 25°C – 35°CKeep cool to prevent side reactions.

Step-by-Step:

  • Charge the autoclave with 2-methoxyisonicotinonitrile.

  • Add Raney Nickel (washed with MeOH to remove water).

  • Add 7N NH₃ in MeOH. Do not use pure MeOH.

  • Purge with N₂ (3x) then H₂ (3x).

  • Stir vigorously at 3–5 bar H₂ for 4–8 hours. Monitor by HPLC/TLC.

  • Workup: Filter catalyst through Celite (Caution: Raney Ni is pyrophoric). Rinse with MeOH.[1]

  • Concentrate filtrate in vacuo at < 40°C to remove excess NH₃ and MeOH. Obtain the crude free base oil.

Phase B: Salt Formation (The "Safe" Way)
ParameterSpecificationRationale
Reagent 4M HCl in Dioxane (2.2 eq)Anhydrous acid prevents hydrolysis.
Solvent MTBE or Diethyl EtherAnti-solvent precipitates the salt immediately.
Temp 0°C – 5°C Cold temp protects the methoxy group.

Step-by-Step:

  • Dissolve the crude free base oil in MTBE (5-10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (2.2 equivalents). A white precipitate will form immediately.

  • Stir at 0°C for 30 minutes.

  • Filter the solid under N₂ or Argon (the salt is hygroscopic).

  • Wash the cake with cold MTBE.

  • Dry in a vacuum oven at 35°C max .

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C instead of Raney Nickel? A: Yes, but you must be careful. If using Pd/C, you must use acidic conditions (e.g., MeOH/HCl) to prevent catalyst poisoning by the pyridine ring. However, as noted, this risks hydrolyzing the methoxy group. If you must use Pd/C, use 5% Pd/C in MeOH with 1.1 eq. Acetic Acid , then neutralize immediately after filtration before concentrating.

Q: My final salt is yellow/sticky. How do I purify it? A: A sticky salt usually indicates trapped solvent or partial hydrolysis.

  • Recrystallization: Dissolve in a minimum amount of cold dry Methanol and precipitate by adding dry Ethanol or Isopropanol.

  • Trituration: Triturate the solid in refluxing MTBE (low temp) to remove non-polar impurities, then filter hot.

Q: Why is the dihydrochloride salt hygroscopic? A: Pyridine salts are notoriously hygroscopic. Store the final product in a desiccator or under inert gas. If it absorbs water, it may form a hydrate or slowly hydrolyze the methoxy group over months.

References

  • Nitrile Hydrogenation Selectivity: Hegedűs, L. (2018).[8] "Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines." Periodica Polytechnica Chemical Engineering.

  • Pyridine Methoxy Stability: Katz, R. B., et al. (2011). "Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids." National Institutes of Health (PMC). Discusses pKa and stability of 2-methoxypyridines.

  • Catalyst Poisoning: Nishida, Y., et al. (2022). "Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles." Catalysis Science & Technology. Discusses mechanism of amine formation and catalyst interaction.

  • General Synthesis of Pyridine Methanamines: Patent CN103232389A. "Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride." Demonstrates the chloromethyl route and ammonia handling.

Sources

Technical Support Center: Purification of (2-Methoxypyridin-4-yl)methanamine Dihydrochloride

[1][2]




Molecular Weight:123

Executive Summary & Application Context

(2-Methoxypyridin-4-yl)methanamine dihydrochloride is a critical bifunctional building block used in the synthesis of kinase inhibitors and other bioactive heterocycles.[1][2][3] The presence of the 2-methoxy group provides unique electronic properties, while the 4-aminomethyl group serves as a primary handle for amidation or reductive amination.[1]

The Challenge: Users frequently encounter difficulties with hygroscopicity, "oiling out" during crystallization, and trace hydrolysis of the methoxy group under acidic conditions.[3] This guide addresses these specific failure points using field-proven purification strategies.

Troubleshooting & FAQs (Q&A Format)

Q1: My product is isolating as a sticky, hygroscopic gum rather than a crystalline solid. How do I fix this?

Diagnosis: This is the most common issue with pyridine-methanamine dihydrochlorides.[1][2][3] It usually results from residual water or the presence of mono-hydrochloride species which disrupt the crystal lattice.[1][3] Corrective Action:

  • Azeotropic Drying: Dissolve the gum in anhydrous methanol, then add toluene.[1][2][3] Rotary evaporate to dryness.[1][2][3] Repeat 2-3 times. This removes trace water via a methanol/toluene azeotrope.[1][2][3]

  • Solvent Swap: Do not attempt to crystallize solely from alcohols. Use a solvent/anti-solvent system .[1][2][3] Dissolve the dried gum in minimal hot Methanol (MeOH) or Ethanol (EtOH), then slowly add Ethyl Acetate (EtOAc) or Diethyl Ether (Et

    
    O) until turbidity persists.[1][2][3]
    
  • Moisture Control: Perform all filtrations under a blanket of nitrogen or argon.[1][2][3]

Q2: I observe a new impurity (~5-10%) by HPLC after salt formation. What happened?

Diagnosis: You likely triggered acid-catalyzed hydrolysis of the 2-methoxy group, converting your product into the corresponding 2-pyridone derivative (2-oxo-1,2-dihydropyridine-4-yl)methanamine.[1][2] Mechanism: While aromatic ethers are generally stable, the protonated pyridine ring is electron-deficient, making the methoxy group susceptible to nucleophilic attack by water or chloride ions at high temperatures.[2][3] Corrective Action:

  • Temperature Control: Maintain the temperature below 5°C during the addition of HCl (gas or dioxane solution).

  • Avoid Aqueous Acid: Use anhydrous HCl in dioxane, ether, or methanol.[2][3] Avoid refluxing in aqueous HCl.[1][2][3]

Q3: The salt is colored (yellow/brown) despite the NMR looking clean.

Diagnosis: Pyridine amines are prone to oxidation, forming trace N-oxide or polymerized impurities that are highly colored but may not show up clearly in proton NMR due to broadening or low concentration.[1][2][3] Corrective Action:

  • Carbon Treatment: Before salt formation, treat the free base solution (in EtOAc or DCM) with activated charcoal (5 wt%) for 30 minutes at room temperature.[1][2][3] Filter through a Celite pad.[1][2][3]

  • Recrystallization: If the salt is already formed, recrystallize from MeOH/EtOAc.[2][3]

Q4: How do I remove inorganic salts (NaCl/NH Cl) trapped in the product?

Diagnosis: If the synthesis involved a reduction (e.g., from nitrile) followed by an aqueous workup, inorganic salts often co-precipitate with the highly polar amine salt.[2][3] Corrective Action:

  • Solubility Differential: The amine dihydrochloride is soluble in hot ethanol or methanol; inorganic salts are largely insoluble.[1][2][3]

    • Suspend the crude solid in dry Ethanol.[1][2][3]

    • Heat to mild reflux (60°C).

    • Hot Filtration: Filter the mixture while hot to remove the undissolved inorganic salts.[1][2][3]

    • Cool the filtrate to crystallize the pure organic salt.[1][2][3]

Technical Data & Solvent Selection

Table 1: Solubility Profile & Solvent Recommendations

Solvent SystemSolubility (2HCl Salt)Role in PurificationNotes
Water Very HighAvoid Hard to remove; promotes hydrolysis.[1][2][3]
Methanol (MeOH) HighSolventGood for dissolving crude; hard to crystallize from alone.[1][2][3]
Ethanol (EtOH) Moderate/HighSolventIdeal primary solvent for recrystallization.[1][2][3]
Isopropanol (IPA) Low/ModerateAnti-SolventGood for forcing precipitation.[1][2][3]
Ethyl Acetate (EtOAc) InsolubleAnti-SolventExcellent for inducing crystallization from MeOH/EtOH.[1][2][3]
Dichloromethane (DCM) InsolubleWashUsed to wash away non-polar impurities from the salt.[1][2][3]

Validated Experimental Protocols

Protocol A: Salt Formation & Precipitation (Standard Procedure)

Use this protocol to convert the crude free base oil into the stable dihydrochloride salt.[2][3]

  • Dissolution: Dissolve the crude (2-methoxypyridin-4-yl)methanamine free base (1.0 equiv) in anhydrous Ethyl Acetate (10 vol) .

    • Note: If the free base is not fully soluble, add minimal DCM or MeOH .[2][3]

  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Acidification: Slowly add HCl in 1,4-dioxane (4M, 2.5 equiv) dropwise over 20 minutes.

    • Critical: Maintain internal temperature <10°C to prevent demethylation.[1][2][3]

    • Observation: A white to off-white precipitate should form immediately.[1][2][3]

  • Maturation: Stir the suspension at 0°C for 1 hour, then allow it to warm to room temperature for 30 minutes.

  • Isolation: Filter the solid under a nitrogen stream (to prevent moisture absorption).[1][2][3]

  • Washing: Wash the filter cake with cold Ethyl Acetate (2 x 3 vol) followed by Diethyl Ether (2 x 3 vol).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours. Store in a desiccator.

Protocol B: Recrystallization (Polishing)

Use this if the salt from Protocol A is colored or hygroscopic.[2][3]

  • Suspension: Suspend the crude dihydrochloride salt in absolute Ethanol (5 vol) .

  • Heating: Heat to 60–70°C. If the solid does not dissolve completely, add Methanol dropwise until a clear solution is obtained.

  • Filtration (Optional): If particulates (inorganic salts) remain, perform a hot filtration.[1][2][3]

  • Crystallization: Remove the heat source.[1][2][3] While the solution is still warm, slowly add Ethyl Acetate or Diisopropyl Ether until a faint cloudiness persists.[2][3]

  • Cooling: Allow the mixture to cool to room temperature slowly, then place in a refrigerator (4°C) overnight.

  • Collection: Filter the crystals and wash with cold EtOAc.

Process Visualization (Workflow)[1][2][3]

The following diagram illustrates the decision logic for purifying this compound, specifically addressing the separation of inorganic salts and the prevention of hydrolysis.

PurificationWorkflowStartCrude Reaction Mixture(Reduction of Nitrile/Amide)ExtractionAcid/Base Extraction1. Acidify (aq)2. Wash Org.3. Basify (pH > 10)4. Extract DCMStart->ExtractionFreeBaseCrude Free Base (Oil)Extraction->FreeBaseDecisionIs Free Base Pure?FreeBase->DecisionDecision->ExtractionNo (Re-extract)SaltFormProtocol A: Salt Formation(EtOAc + HCl/Dioxane @ 0°C)Decision->SaltFormYes (Proceed)CheckSaltCheck Salt Quality(Hygroscopic? Colored?)SaltForm->CheckSaltRecrystProtocol B: Recrystallization(EtOH / EtOAc)CheckSalt->RecrystSticky/ColoredHotFilterHot Filtration Step(Remove Inorganics)CheckSalt->HotFilterContains NaCl/NH4ClFinalPure (2-Methoxypyridin-4-yl)methanamine 2HClCheckSalt->FinalHigh PurityRecryst->FinalHotFilter->Recryst

Figure 1: Purification Decision Tree.[1][2][3] Blue nodes indicate start/end states; Green indicates the primary synthesis step; Red indicates the polishing step.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 70701081, (2-Methoxypyridin-4-yl)methanamine dihydrochloride. Retrieved January 28, 2026, from [Link][2][3]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][3] Organic Chemistry (2nd ed.).[1][2][3] Oxford University Press.[1][2][3] (General reference for pyridine reactivity and ether stability).

  • Reich, H. J. (2025).[1][2][3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2][3] (Reference for basicity of pyridine amines).

  • Google Patents. (2017).[1][2][3] CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.[1][2][3][4] (Analogous purification methods for pyridine amines). Retrieved from

Technical Support Center: Troubleshooting Pyridine Methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist (Medicinal Chemistry Division) Topic: Overcoming failure modes in the synthesis of pyridine methanamines.

Introduction: The "Deceptive Simplicity" of Pyridine Methanamines

Researchers often approach the synthesis of pyridine methanamines (e.g., 2-picolylamine derivatives) assuming it will be a trivial reductive amination or hydrogenation. However, this scaffold presents a "perfect storm" of chemical challenges:

  • The Pyridine Nitrogen: A basic Lewis base that poisons transition metal catalysts.

  • The Primary Amine Product: Highly nucleophilic, leading to rapid over-alkylation (dimerization).

  • Polarity: The product is often water-soluble, leading to apparent "0% yield" during standard aqueous workups.

This guide addresses these specific failure points with self-validating protocols.

Module 1: Reductive Amination Fails (Dimerization & Conversion)

User Complaint: "I am reacting pyridine-2-carboxaldehyde with ammonium acetate and


, but I’m getting a mixture of starting material and the secondary amine (dimer). Where is my primary amine?"

Root Cause Analysis: The reaction kinetics favor the formation of the secondary amine. Once a small amount of primary amine is formed, it is more nucleophilic than the ammonia source. It reacts with the remaining aldehyde to form a new imine, which is then reduced to the secondary amine (dimer).

Troubleshooting Protocol:

Q: How do I stop the reaction at the primary amine? A: You must shift the equilibrium and kinetics using the "Abdel-Magid Protocol" with specific modifications for pyridines.

  • Switch Reagents: Stop using Sodium Cyanoborohydride (

    
    ). It is often too slow at pH 6-7 to compete with dimer formation. Use Sodium Triacetoxyborohydride (STAB, 
    
    
    
    )
    .[1] It is milder but more selective for imines over aldehydes [1].
  • Solvent Choice: Use 1,2-Dichloroethane (DCE) or THF.[2] Avoid Methanol if using STAB (it causes solvolysis of the reagent).

  • Ammonium Source: Use a massive excess (10-15 equivalents) of Ammonium Acetate (

    
    ) . The excess ammonia suppresses the competitive reaction of the product amine.
    

Q: Can I pre-form the imine to prevent dimerization? A: Yes, and this is often required for sterically hindered pyridines.

  • Step 1: Stir Aldehyde + Excess

    
     + 
    
    
    
    (Titanium Isopropoxide) neat or in THF for 6-12 hours. The Titanium acts as a Lewis acid and water scavenger, driving the equilibrium to the imine/hemiaminal.
  • Step 2: Dilute with solvent and add the reducing agent (

    
     or STAB) after imine formation is complete.
    

Visualizing the Failure Mode:

ReductiveAmination cluster_main Competitive Pathways in Reductive Amination Aldehyde Pyridine Aldehyde Imine1 Imine Intermediate Aldehyde->Imine1 + NH4OAc (Slow) PrimaryAmine Primary Amine (Target Product) Imine1->PrimaryAmine Reduction Imine2 Secondary Imine PrimaryAmine->Imine2 + Aldehyde (FAST!) Dimer Secondary Amine (Unwanted Dimer) Imine2->Dimer Reduction

Figure 1: The "Dimerization Trap." The primary amine product competes with ammonia for the aldehyde. Because the amine is a better nucleophile, the red pathway is kinetically favored unless excess ammonia is used.

Module 2: Hydrogenation Stalls (Catalyst Poisoning)

User Complaint: "I am trying to hydrogenate 3-cyanopyridine to the amine using Pd/C and


 balloon, but the reaction stalls after 5% conversion."

Root Cause Analysis: Pyridine is a catalyst poison. The lone pair on the pyridine nitrogen binds strongly to the active sites of Palladium or Platinum, preventing hydrogen adsorption and substrate turnover [2].

Troubleshooting Protocol:

Q: How do I prevent the pyridine from killing the catalyst? A: You must mask the nitrogen lone pair via protonation.

  • The Acidic Fix: Run the hydrogenation in acidic media .

    • Solvent System: Methanol + 2-3 equivalents of HCl (or Acetic Acid).

    • Mechanism:[3][4][5][6][7][8] Protonation forms the pyridinium salt (

      
      ). The protonated nitrogen cannot bind to the metal surface, leaving the catalyst free to reduce the nitrile.
      

Q: I used acid, but now I'm getting piperidine (over-reduction). Why? A: If the conditions are too forcing (high pressure/temperature) or the catalyst is too active (e.g.,


), you will reduce the aromatic ring.
  • Optimization: Use Pearlman’s Catalyst (

    
    )  or Raney Nickel . Raney Nickel is less susceptible to nitrogen poisoning than Pd/C and often works without acid, though it is messier to handle.
    

Comparative Data: Catalyst Performance

CatalystAdditivePressureOutcome
10% Pd/C None1 atmFailed (Poisoning)
10% Pd/C 3 eq HCl1 atmGood (Primary Amine)

HCl/AcOH50 psiOver-reduction (Piperidine formed)
Raney Ni

(aq)
50 psiExcellent (Primary Amine)
Module 3: Isolation & Purification (The "Empty Flask")

User Complaint: "LCMS showed 100% conversion, but after extracting with DCM/Water, my organic layer is empty. Did the product evaporate?"

Root Cause Analysis: Pyridine methanamines are highly polar. If you performed an acidic workup (or if the product is a salt), it is 100% in the aqueous layer. Even as a free base, the logP is very low (often < 0), meaning it prefers water over dichloromethane.

Troubleshooting Protocol:

Q: How do I get the product out of the water? A: Stop doing liquid-liquid extraction. Use Solid Phase Extraction (SPE) with Strong Cation Exchange (SCX) resin [3].[9] This is the industry standard for polar amine isolation.

The "Catch and Release" Protocol:

  • Load: Acidify your crude reaction mixture (pH < 4) and load it onto an SCX-2 cartridge .

    • Chemistry: The amine binds to the sulfonic acid residues on the silica. Neutral impurities wash through.

  • Wash: Flush the column with Methanol (removes non-basic impurities).[9]

  • Elute (The Release): Flush with 2M

    
     in Methanol .
    
    • Chemistry: The ammonia deprotonates the amine, releasing it from the resin.

  • Finish: Concentrate the ammonia/methanol fraction. You will have the pure free base amine.

Visualizing the Workup Logic:

WorkupLogic Start Crude Reaction Mixture Check Is Product Highly Polar? (Pyridine/Polar Amine) Start->Check Standard Standard DCM/Water Extraction Check->Standard No (Lipophilic) SCX SCX 'Catch & Release' Cartridge Check->SCX Yes (Hydrophilic) Step1 1. Load (Acidic pH) Product Binds SCX->Step1 Step2 2. Wash (MeOH) Impurities Elute Step1->Step2 Step3 3. Elute (NH3/MeOH) Product Releases Step2->Step3

Figure 2: Decision tree for isolating polar amines. Avoiding aqueous extraction prevents yield loss.

References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[2][10][11][12] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Agilent Technologies. (2008). Agilent SampliQ SCX Technical Note: Mixed-Mode Cation Exchange Polymer Solid-Phase Extraction.[9] [Link]

Sources

Stability and degradation of (2-Methoxypyridin-4-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and degradation of (2-Methoxypyridin-4-yl)methanamine dihydrochloride Content Type: Technical Support Center Guide

CAS No: 1029689-75-5 (Dihydrochloride) | MW: 211.09 g/mol Synonyms: (2-Methoxy-4-pyridinyl)methanamine 2HCl; 4-(Aminomethyl)-2-methoxypyridine dihydrochloride[1]

Core Stability & Storage Architecture

Q: What is the primary degradation mechanism for this compound?

A: The "Silent Killer" for this compound is moisture-induced hydrolysis , followed by oxidative discoloration.[1]

While the dihydrochloride salt form is engineered to stabilize the primary amine against oxidation and carbamate formation (reaction with atmospheric CO₂), it introduces hygroscopicity .

  • Mechanism: The salt lattice absorbs ambient moisture, creating a localized acidic environment (micro-droplets of HCl).

  • Consequence: Under acidic aqueous conditions, the 2-methoxy group is susceptible to hydrolysis, converting the pyridine ring into its 2-pyridone tautomer (2-hydroxypyridine derivative).[1] This destroys the aromaticity pattern intended for your SAR (Structure-Activity Relationship) study.[1]

Q: My compound turned from a white powder to a yellow sticky solid. Is it usable?

A: Do not use it for critical library synthesis.

  • The "Sticky" Texture: Indicates significant water absorption (deliquescence).[1] The precise stoichiometry of the salt (2HCl) is compromised, leading to errors in molar equivalents during reactions.

  • The "Yellow" Color: Indicates the formation of oxidative impurities, likely N-oxides or trace azo-dimers resulting from partial amine degradation.[1]

  • Recovery: If the yellowing is faint, you can attempt recrystallization (see Protocol A), but for library synthesis, purchase a fresh batch.

Q: What is the "Golden Rule" for storage?

A: -20°C + Desiccant + Argon Overlay. Store the vial within a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).[1] Never open a cold vial immediately upon removal from the freezer; allow it to equilibrate to room temperature for 30 minutes to prevent condensation from forming inside the vial.

Degradation Pathways & Chemical Logic

The following diagram illustrates the specific chemical vulnerabilities of (2-Methoxypyridin-4-yl)methanamine dihydrochloride.

DegradationPathways Compound (2-Methoxypyridin-4-yl) methanamine 2HCl (Stable Solid) Moisture Moisture Absorption (Hygroscopicity) Compound->Moisture High Humidity FreeBase Free Base Generation (In situ or improper storage) Compound->FreeBase Basic Workup / pH > 8 Pyridone 2-Pyridone Derivative (Loss of OMe group) Moisture->Pyridone Acidic Hydrolysis (Slow) Carbamate Carbamate Salt (Reaction with CO2) FreeBase->Carbamate + CO2 (Air) Aldehyde Aldehyde Impurity (Oxidative Deamination) FreeBase->Aldehyde + O2 (Oxidation)

Figure 1: Chemical degradation logic showing the transition from stable salt to vulnerable intermediates.

Troubleshooting Experimental Issues

Q: I see an extra peak in my LCMS at M+1 = 197. What is this?

A: This is likely the demethylated pyridone impurity (MW ~196.6 g/mol ).[1]

  • Cause: If you heated the reaction mixture >80°C in an acidic solvent (e.g., acetic acid or HCl/Dioxane), you likely cleaved the methyl ether.

  • Solution: Switch to basic coupling conditions (e.g., HATU/DIPEA in DMF) or lower the temperature. 2-methoxypyridines are acid-labile.[1]

Q: The coupling reaction failed, and I recovered starting material. Why?

A: Check your Base Equivalents .

  • The Math: This is a dihydrochloride salt (2HCl).[1] It requires 2 equivalents of base (e.g., DIPEA, TEA) just to neutralize the salt, plus a 3rd equivalent to activate the amine for nucleophilic attack.

  • Common Error: Using only 1.5 - 2.0 equivalents of base results in the amine remaining protonated (ammonium form), rendering it non-nucleophilic.[1]

  • Fix: Use 3.5 - 4.0 equivalents of tertiary amine base in your coupling reaction.[1]

Q: The NMR shows a "ghost" doublet near the methoxy peak.

A: This is often a Rotamer or Protonation Shift .

  • In DMSO-d6, the interaction between the pyridine nitrogen and the HCl protons can cause peak broadening or shifting.

  • Verification: Add one drop of D₂O to the NMR tube. If the "ghost" peaks collapse or sharpen and the exchangeable protons (NH₂, HCl) disappear, the sample is likely pure. If the extra peaks persist, they are organic impurities.

Analytical Verification & Data

Before committing this building block to a high-value synthesis, verify its integrity using the parameters below.

Standard QC Parameters
ParameterSpecificationFailure Mode Indicator
Appearance White to off-white crystalline powderYellow/Orange (Oxidation), Clumped (Moisture)
1H NMR (DMSO-d6) δ ~3.85 (s, 3H, OMe), ~4.05 (q/s, 2H, CH2)Loss of 3.85 ppm singlet (Hydrolysis)
Solubility >50 mg/mL in Water, DMSO, MethanolTurbidity in water (Free base contamination)
Chloride Content ~33.6% (Theoretical for 2HCl)<30% (Moisture weight gain)
Protocol A: Purity Check & Desalting (Self-Validating)

Use this workflow if you suspect your batch has degraded or if you need the free base for a specific reaction.[1]

  • Dissolution: Dissolve 50 mg of the salt in 1 mL of D₂O (Deuterium Oxide).

    • Check: The solution should be clear and colorless. Turbidity implies contamination.[1]

  • NMR Scan: Run a standard proton scan.

    • Validation: Confirm the integration ratio of the Methoxy (3H) to the Methylene (2H) is exactly 3:2.

  • In-Situ Free Basing (Optional):

    • If you need to verify the free base stability, add solid K₂CO₂ to the NMR tube.

    • Observation: The methylene peak will shift upfield (lower ppm) as the amine deprotonates. If the solution turns bright yellow immediately, the amine is oxidizing rapidly—use immediately.

Experimental Workflow Visualization

Follow this decision tree to ensure consistent results in library synthesis.

Workflow Start Receive Compound (2HCl Salt) Check Visual Inspection: White Powder? Start->Check Fail Yellow/Sticky: Recrystallize or Discard Check->Fail No Pass Weighing Step Check->Pass Yes Calc Calculate Base Eq: (mmol * 3.5) = Base Vol Pass->Calc Critical Step Storage Long Term Storage: -20°C, Desiccated Pass->Storage Excess Reaction Perform Reaction (Keep T < 60°C) Calc->Reaction

Figure 2: Handling decision tree emphasizing the critical base calculation step.

References

  • PubChem Compound Summary. (2025). (2-Methoxypyridin-4-yl)methanamine dihydrochloride.[1] National Center for Biotechnology Information.[1] [Link][1]

  • Royal Society of Chemistry. (2019).[1] Degradation of benzylamines during chlorination. Environmental Science: Water Research & Technology. [Link]

Sources

Technical Guide: Storage & Handling of (2-Methoxypyridin-4-yl)methanamine dihydrochloride

[1]

Technical Profile & Identification

Before initiating any experimental workflow, verify the compound identity.[1] This pyridine derivative is a critical building block, often used as a linker or pharmacophore in medicinal chemistry.[1] Its dihydrochloride salt form confers stability but introduces specific handling constraints regarding acidity and hygroscopicity.[1]

PropertyDetail
Chemical Name (2-Methoxypyridin-4-yl)methanamine dihydrochloride
CAS Number 1029689-75-5
Molecular Formula C₇H₁₂Cl₂N₂O
Molecular Weight 211.09 g/mol
Physical State White to off-white solid (crystalline powder)
Solubility Water (High), DMSO (High), Methanol (Moderate)
pKa (Calc) ~8.5 (Amine), ~2.5 (Pyridine N)

Storage Protocol: The "Why" and "How"

The dihydrochloride salt is thermodynamically more stable than the free amine, which is prone to oxidation and carbamate formation (reaction with atmospheric CO₂).[1] However, the salt lattice is hygroscopic .[1] Improper storage leads to water uptake, altering the effective molecular weight and causing stoichiometry errors in synthesis.[1]

Critical Storage Parameters
ParameterConditionCausality (The "Why")
Temperature -20°C (Long-term)Slows kinetic degradation pathways (hydrolysis of methoxy group, though rare, and oxidation).[1]
Atmosphere Inert (Argon/N₂) Prevents moisture absorption and oxidative degradation of the amine if trace free base is present.[1]
Container Amber Vial, Tightly Sealed The methoxy-pyridine motif can be photosensitive over extended periods.[1] Amber glass blocks UV.[1]
Desiccation Required The salt will deliquesce (turn into a sticky oil) in high humidity.[1] Store over silica gel or Drierite.
Storage Decision Tree (Workflow)

The following logic ensures sample integrity based on usage frequency.

StorageProtocolStartCompound ReceiptCheckSealInspect Seal & Appearance(White Powder?)Start->CheckSealUsageIntended Usage Frequency?CheckSeal->UsageDailyDaily/Weekly UseUsage->DailyHigh FreqLongTermLong Term Storage(>1 Month)Usage->LongTermLow FreqStore4CStore at 4°CDesiccator CabinetDaily->Store4CStore20Store at -20°CSealed under ArgonLongTerm->Store20EquilibrateCRITICAL: Warm to RTbefore openingStore4C->EquilibrateBefore UseStore20->EquilibrateBefore Use

Caption: Decision logic for storage temperature based on usage frequency to minimize freeze-thaw cycles.

Handling & Solubilization

Solvent Compatibility[4][5]
  • Water: Highly soluble due to ionic nature.[1] Warning: Solution will be acidic (pH ~1-2).[1] Do not use directly in cell-based assays without buffering.[1]

  • DMSO: Ideal for stock solutions (typically 10-100 mM).[1]

  • Ethanol/Methanol: Soluble, but avoid storing for long periods as nucleophilic attack or transesterification (rare but possible) could occur under acidic conditions.[1]

Protocol: Free-Basing (Converting to Reactive Amine)

For nucleophilic substitution reactions (e.g., amide coupling, SNAr), the dihydrochloride salt must be neutralized to release the reactive primary amine.[1]

Method A: In-situ Neutralization (Recommended) [1]

  • Dissolve the salt in the reaction solvent (e.g., DMF, DCM).[1]

  • Add 3.0 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA).[1]

    • Why 3.0 eq? 2 eq to neutralize the 2HCl, 1 eq to keep the amine deprotonated.

  • Proceed immediately with the electrophile addition.[1]

Method B: Isolation of Free Base (Use only if necessary) If the salt interferes with the reaction (e.g., sensitive metal catalysis):

  • Dissolve salt in minimal water.[1]

  • Adjust pH to >12 using NaOH (aq).[1]

  • Extract 3x with DCM or EtOAc.[1]

  • Dry organics over Na₂SO₄ and concentrate.

    • Note: The free base is an oil/low-melting solid and is unstable .[1] Use immediately.

Troubleshooting & FAQs

Q1: The powder has turned into a yellow, sticky gum. Is it usable?

Diagnosis: The compound has likely absorbed moisture (hygroscopicity) and potentially undergone partial oxidation (yellowing).[1] Action:

  • Check Purity: Run an LC-MS.[1] If the main peak is intact (MW 138 for free base + adducts), it is just wet.

  • Rescue: You cannot easily recrystallize the salt once wet.[1] Dissolve in water, determine the precise concentration via quantitative NMR (qNMR), and use as a stock solution.[1] If oxidation (>5% impurity) is observed, discard.[1]

Q2: My reaction yield is consistently lower than calculated.

Diagnosis: Stoichiometry error due to "invisible" water weight.[1] Action: Dihydrochloride salts can hold non-stoichiometric water.[1]

  • Fix: Assume the material is a hydrate (e.g.,[1] •2HCl[1][2]•H₂O) or measure water content via Karl Fischer titration.[1] Alternatively, use a 10% excess of the amine in reactions to compensate.[1]

Q3: Solubility issues in Chloroform/DCM.

Diagnosis: The dihydrochloride salt is highly polar and ionic; it will not dissolve well in non-polar organic solvents.[1] Action:

  • Switch Solvent: Use DMF, DMSO, or Methanol.[1]

  • Free-Base: If DCM is required, perform the in-situ neutralization (Method A above) or an aqueous extraction (Method B) to generate the DCM-soluble free amine.[1]

Quality Control: Self-Validating the Reagent

Before critical experiments, validate the integrity of the reagent using this workflow.

QC_WorkflowSampleSample Preparation(D2O for NMR)HNMR1H NMR AnalysisSample->HNMRCheck1Check 4.0-4.2 ppm(Methylene CH2)HNMR->Check1Check2Check 3.9 ppm(Methoxy CH3)Check1->Check2If PresentPassPass: Sharp SingletsCheck2->PassIntegrals CorrectFailFail: Broad/Shifted(Check pH/Water)Check2->FailExtra Peaks

Caption: 1H NMR validation checkpoints. Methylene and Methoxy protons are key diagnostic handles.[1]

References

  • PubChem. (2-Methoxypyridin-4-yl)methanamine dihydrochloride (Compound CID 70701081).[1][2] National Library of Medicine.[1]Link[1]

  • Frontier Specialty Chemicals. Product Analysis: (2-Methoxypyridin-4-yl)methanamine dihydrochloride.[1][2] Link

  • MedChemExpress. Handling of Pyridine Methanamine Salts (General Protocols). MCE Technical Support.[1]Link[1][3]

  • ECHEMI. Safety Data Sheet (SDS) for Pyridine Methanamine Derivatives. Link

Overcoming solubility issues with (2-Methoxypyridin-4-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Issues Compound CAS: 1029689-75-5 (Dihydrochloride salt) | Free Base CAS: 148900-69-0 Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists.

Executive Summary: The "Ionic Trap"

As a Senior Application Scientist, I frequently see researchers struggle with (2-Methoxypyridin-4-yl)methanamine dihydrochloride . The core issue is a misunderstanding of its physicochemical duality.

  • The Salt Form (2HCl): Is an ionic lattice. It is highly soluble in water and methanol but insoluble in aprotic organic solvents (DCM, THF, EtOAc, Toluene) used for standard couplings.

  • The Free Base: Is a small, polar pyridine derivative with a predicted LogP of ~ -0.3 [1]. This is the "trap": if you attempt a standard aqueous workup (add base, extract with DCM), the free amine will remain in the aqueous layer , leading to massive yield loss.

This guide provides validated protocols to bypass these solubility limits and successfully utilize this building block.

Physicochemical Profile & Solubility Matrix

Understanding the solubility landscape is the first step to troubleshooting.

Solvent SystemDihydrochloride Salt (2HCl)Free Base (Amine)Application Context
Water High (>100 mg/mL) High (Miscible/Soluble)Aqueous reactions, but hard to extract.
Methanol (MeOH) High HighReductive amination; Hydrogenation.
DMSO / DMF High HighAmide coupling (HATU/EDC); SNAr.
DCM / Chloroform Insoluble (< 0.1 mg/mL)Moderate to HighStandard organic synthesis.
THF / EtOAc InsolubleModerateStandard organic synthesis.
Ether / Hexane InsolubleInsolublePrecipitation / Trituration.

Troubleshooting Guide (Q&A)

Scenario A: "I added the salt to DCM for an amide coupling, and it's just sitting at the bottom of the flask."

Diagnosis: You are trying to dissolve an ionic crystal lattice in a non-polar solvent. It will never dissolve without modification. Solution:

  • Option 1 (Solvent Switch): Switch the reaction solvent to DMF or DMAc . The salt will dissolve, and you can add a tertiary base (DIPEA or NMM) to activate the amine in situ.

  • Option 2 (Biphasic System): If you must use DCM, add a solubilizing amount of DMF (e.g., 10-20% v/v) to the DCM.

Scenario B: "I tried to free-base the compound using NaHCO3/DCM extraction, but my organic layer is empty."

Diagnosis: The "LogP Trap." The free amine is hydrophilic (LogP < 0). It prefers the aqueous phase over pure DCM. Solution:

  • Protocol: Use the "Salting Out" Extraction Method (See Protocol 2 below) or use a Resin-Based Neutralization to avoid water entirely.

Scenario C: "My reaction turned into a thick slurry after adding Triethylamine (TEA)."

Diagnosis: Formation of Triethylamine Hydrochloride (TEA.HCl). When you neutralize the 2HCl salt with TEA in a solvent like THF or DCM (if solubilized), the byproduct TEA.HCl precipitates immediately. Solution:

  • This is actually a good sign—it means the amine is being freed. Ensure vigorous stirring. If the slurry is too thick, add more solvent or switch to DIPEA , whose HCl salt is slightly more soluble in organics, or use DMF where the salt byproduct might stay in solution.

Validated Experimental Protocols

Protocol 1: In-Situ Neutralization (Recommended for Amide Couplings)

Best for: HATU, EDC, or Acid Chloride couplings where isolation of the free amine is not strictly necessary.

  • Dissolution: Dissolve (2-Methoxypyridin-4-yl)methanamine dihydrochloride (1.0 equiv) in anhydrous DMF or DMAc (concentration 0.1 – 0.2 M).

  • Activation: Add DIPEA (Diisopropylethylamine) (3.0 – 3.5 equiv).

    • Why 3.5 equiv? You need 2 equivs to neutralize the 2HCl molecules attached to the starting material, plus 1.0–1.5 equivs to act as the base for the coupling reaction itself.

  • Coupling: Add your carboxylic acid (1.0 equiv) and coupling reagent (e.g., HATU, 1.1 equiv).

  • Workup: Upon completion, dilute with EtOAc. Wash with saturated LiCl solution (removes DMF) followed by saturated NaHCO3.

Protocol 2: Isolation of Free Base via "Salting Out"

Best for: Reactions strictly requiring non-polar solvents (e.g., DCM) or catalysts sensitive to amine salts.

  • Dissolve: Dissolve the dihydrochloride salt in a minimum amount of water (e.g., 1 g in 3-5 mL).

  • Basify: Slowly add K2CO3 (solid or saturated solution) until pH > 12.

    • Critical Step: Saturate the aqueous layer with solid NaCl or K2CO3. This reduces the solubility of the organic amine in the water ("salting out").

  • Extract: Extract with DCM : Isopropanol (3:1 ratio) .

    • Why IPA? Pure DCM is too non-polar. The 3:1 mixture is significantly more polar and efficient at pulling hydrophilic amines from the aqueous phase [2].

  • Dry & Concentrate: Dry the organic layer over Na2SO4 and concentrate carefully (the free base may be somewhat volatile or unstable to heat; use a rotovap bath < 30°C).

Protocol 3: Resin-Based "Water-Free" Neutralization

Best for: Small scale (mg) or when absolute dryness is required.

  • Slurry: Suspend the dihydrochloride salt in MeOH or DCM/MeOH (9:1) .

  • Exchange: Add Polymer-Supported Carbonate (PL-HCO3) resin (4.0 equiv).

  • Agitate: Shake or stir gently for 1-2 hours. The resin will sequester the HCl.

  • Filter: Filter off the resin. The filtrate contains the clean free base.

  • Use: Evaporate the solvent or use the solution directly.[1]

Decision Matrix & Workflow

The following diagram illustrates the decision process for selecting the correct solvent and handling method based on your intended application.

SolubilityMatrix Start Start: (2-Methoxypyridin-4-yl)methanamine 2HCl AppCheck What is your intended reaction? Start->AppCheck Coupling Amide Coupling / SNAr AppCheck->Coupling Reductive Reductive Amination AppCheck->Reductive Sensitive Metal Cat. / Anhydrous Req. AppCheck->Sensitive SolventDMF Use DMF or DMAc Coupling->SolventDMF SolventMeOH Use MeOH Reductive->SolventMeOH Extraction Must Isolate Free Base Sensitive->Extraction BaseAdd Add 3.5 equiv DIPEA (In-situ Neutralization) SolventDMF->BaseAdd Proceed1 Proceed with Reaction BaseAdd->Proceed1 Buffer Add Et3N (1-2 eq) or NaOAc buffer SolventMeOH->Buffer Proceed2 Proceed with NaBH(OAc)3 Buffer->Proceed2 LogPTrap WARNING: LogP < 0 Standard Extraction Fails Extraction->LogPTrap Solution Use DCM:IPA (3:1) + Sat. NaCl/K2CO3 LogPTrap->Solution Proceed3 Isolate & Dissolve in DCM/THF Solution->Proceed3

Figure 1: Decision workflow for solvent selection and base handling based on reaction type.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22292761, (4-Methoxypyridin-2-yl)methanamine. Retrieved January 28, 2026 from [Link]. (Note: LogP data inferred from isomeric 4-methoxy-2-pyridyl analog and general pyridine-methanamine class properties).

  • University of Rochester, Department of Chemistry. Flash Column Chromatography Solvent Systems & Polarity Guide. Retrieved January 28, 2026 from [Link]. (Validates the use of polar modifiers like MeOH/IPA in DCM for polar amines).

Sources

Technical Support Center: Synthesis of (2-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers and process chemists synthesizing (2-Methoxypyridin-4-yl)methanamine (CAS: 148900-69-0). This document addresses specific side reactions, troubleshooting protocols, and purification strategies based on field-proven methodologies.

Topic: Troubleshooting Side Reactions & Impurity Profiling Audience: Process Chemists, Medicinal Chemists, R&D Scientists Status: Active Support Guide

Executive Summary & Molecule Profile[1][2]

The synthesis of (2-Methoxypyridin-4-yl)methanamine presents a unique challenge due to the competing reactivities of the pyridine ring, the labile methoxy group, and the high nucleophilicity of the resulting primary amine.

  • Core Challenge: Preventing "dimerization" (secondary amine formation) during nitrile reduction.

  • Secondary Challenge: Avoiding O-demethylation to the 2-pyridone tautomer under acidic conditions.

  • Stability Note: The free base is prone to carbamate formation upon exposure to atmospheric CO₂.

Critical Troubleshooting: Catalytic Hydrogenation of Nitriles

Route: Hydrogenation of 2-methoxypyridine-4-carbonitrile.

Issue 1: "I am observing a significant impurity at [M+H]+ ~228. Why?"

Diagnosis: You are forming the secondary amine dimer , bis((2-methoxypyridin-4-yl)methyl)amine. Mechanism: This is the most common side reaction in nitrile hydrogenation.

  • The nitrile is partially reduced to an intermediate imine .

  • The newly formed primary amine product nucleophilically attacks the imine.

  • Ammonia is eliminated, forming a conjugated imine which is then reduced to the secondary amine.

The Self-Validating Protocol (Ammonia Suppression): To suppress this, you must shift the equilibrium by flooding the system with ammonia or using an acylating scavenger.

  • Step 1: Use Raney Nickel or Raney Cobalt instead of Pd/C. Palladium is more prone to promoting condensation side reactions in this specific substrate class.

  • Step 2: Perform the reaction in 7N NH₃ in Methanol (saturated). The excess ammonia competes with the primary amine for the imine intermediate, preventing dimer formation.

  • Step 3 (Alternative): If using Pd/C is mandatory, add 2-3 equivalents of Acetic Anhydride . This traps the primary amine immediately as the acetamide (preventing dimerization), which can be hydrolyzed later (though this adds a step).

Issue 2: "My yield is low, and NMR shows aliphatic peaks upfield (1.5 - 2.0 ppm)."

Diagnosis: You have reduced the pyridine ring to a piperidine derivative. Cause: Over-hydrogenation. The electron-donating methoxy group at the 2-position makes the pyridine ring more electron-rich, but under high pressure or with highly active catalysts (like PtO₂ or fresh Pd/C in acetic acid), the ring will hydrogenate.

Corrective Action:

  • Switch Catalyst: Use Raney Nickel (unpromoted). It is generally less active toward heteroaromatic ring reduction than Platinum or Palladium.

  • Control Pressure: Do not exceed 3-4 bar (40-60 psi) of H₂.

  • Poison the Catalyst: If using Pd/C, the addition of a catalyst poison (e.g., thiophene traces) can selectively inhibit ring reduction, though this is an advanced optimization.

Visualization: The Dimerization Pathway

The following diagram illustrates the "Fork in the Road" where the reaction deviates to the secondary amine.

NitrileReduction Nitrile 2-Methoxypyridine- 4-carbonitrile Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 PrimaryAmine TARGET PRODUCT (Primary Amine) Imine->PrimaryAmine + H2 (Fast) Aminal Gem-Diamine (Intermediate) Imine->Aminal + Primary Amine (Slow) SecImine Secondary Imine Aminal->SecImine - NH3 SecAmine IMPURITY (Secondary Amine Dimer) SecImine->SecAmine + H2 NH3_Block Excess NH3 Blocks this path NH3_Block->Aminal

Caption: Mechanism of secondary amine formation during nitrile hydrogenation. Excess ammonia inhibits the step from Imine to Gem-Diamine.

Critical Troubleshooting: Nucleophilic Substitution

Route: Amination of 4-(chloromethyl)-2-methoxypyridine.

Issue 3: "I am seeing multiple spots on TLC and a broad mass spectrum."

Diagnosis: Poly-alkylation . The product (primary amine) is more nucleophilic than the ammonia source, reacting with the starting chloride to form secondary and tertiary amines.

Protocol Adjustment:

  • Concentration is Key: Do not add the ammonia to the chloride. Add the chloride solution dropwise to a large excess of ammonia.

  • The "Deluge" Method: Use at least 20-30 equivalents of ammonia (e.g., 7N NH₃/MeOH).

  • Temperature: Keep the reaction temperature moderate (40-50°C). High heat promotes poly-alkylation.

Chemical Stability & Demethylation Risks[3]

Issue 4: "The product turned into a white solid that is insoluble in organic solvents."

Diagnosis: O-Demethylation to 2-Pyridone . Context: The 2-methoxy group on a pyridine ring is sensitive to strong Brønsted acids (HBr, HI) and strong Lewis acids (BBr₃, AlCl₃). If you used acid hydrolysis (e.g., to remove a protecting group or hydrolyze a nitrile), you likely cleaved the methyl ether.

Mechanism: Protonation of the pyridine nitrogen activates the ring, making the methyl ether susceptible to nucleophilic attack by the halide anion (SN2 mechanism), releasing methyl halide and forming the thermodynamically stable 2-pyridone.

Prevention:

  • Avoid refluxing in 48% HBr or conc. HCl.

  • If acid is required, use Trifluoroacetic acid (TFA) or dilute HCl at room temperature, which are less likely to cleave the methyl ether compared to hydrohalic acids at reflux.

Demethylation Methoxy 2-Methoxypyridine Derivative Protonated N-Protonated Intermediate Methoxy->Protonated + H+ (Acid) Transition Nu- Attack on Methyl Group Protonated->Transition + X- (Halide) Pyridone 2-Pyridone (Impurity) Transition->Pyridone - MeX

Caption: Acid-mediated O-demethylation pathway converting the target methoxypyridine into the pyridone impurity.

Summary of Reducing Agents

ReagentPrimary RiskBenefitRecommendation
H₂ / Raney Ni ModerateBest for suppressing dimers; preserves ring.Preferred Method (with NH₃).
H₂ / Pd/C HighFast reaction; widely available.Use only with Acetic Anhydride trap.
LiAlH₄ Low (for dimers)Strong reduction; difficult workup.Good for small scale; keep cold to avoid demethylation.
BH₃·THF LowVery clean; expensive.Excellent alternative if hydrogenation fails.

Validated Experimental Protocol (Recommended)

Synthesis via Nitrile Hydrogenation (Raney Ni)

  • Preparation: In a high-pressure autoclave, dissolve 2-methoxypyridine-4-carbonitrile (1.0 eq) in 7N NH₃ in Methanol (10-15 volumes).

  • Catalyst: Add Raney Nickel (approx. 20-50 wt% relative to substrate). Safety: Raney Ni is pyrophoric; handle under inert gas.

  • Reaction: Pressurize to 3-5 bar H₂ and stir at room temperature for 6-12 hours.

    • Note: Heating is usually unnecessary and increases dimerization risk.[1]

  • Workup: Filter catalyst through Celite (keep wet). Concentrate filtrate in vacuo.

  • Purification: If minor dimer is present, it can be removed via Acid-Base extraction (the dimer is less basic and more lipophilic) or column chromatography (DCM/MeOH/NH₄OH).

References

  • Nitrile Hydrogenation Selectivity

    • Nishida, Y., et al. "Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles."[2] Catalysis Science & Technology, 2022.[2]

    • Context: Discusses the mechanism of secondary amine formation via imine intermedi
  • General Synthesis of Pyridyl Methylamines

    • ChemicalBook. "(4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis."[3]

    • Context: Provides conditions for chloromethyl substitution using methanolic ammonia.
  • Demethylation of Methoxypyridines

    • Chem-Station. "O-Demethylation."[4][5]

    • Context: Outlines the susceptibility of methyl aryl ethers to Lewis and Brønsted acids (BBr3, HBr).
  • Reduction of Nitriles (General Protocols)

    • Common Organic Chemistry. "Nitrile to Amine - Common Conditions."

    • Context: Compares LiAlH4, Borane, and Hydrogen

Sources

Technical Support Center: Purification of (2-Methoxypyridin-4-yl)methanamine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of (2-Methoxypyridin-4-yl)methanamine dihydrochloride (CAS: 1029689-75-5). It is designed for researchers encountering purity challenges during drug development or chemical biology applications.

Current Status: Active Compound Class: Pyridine-based primary amine salt Critical Quality Attribute (CQA): Purity >98% (HPLC), Free of demethylated byproducts.

Diagnostic & Analysis (FAQ)

Q: How do I identify the specific impurities in my crude batch?

A: The synthesis of (2-Methoxypyridin-4-yl)methanamine typically involves the reduction of 2-methoxy-4-cyanopyridine . Based on this pathway, you are likely encountering three distinct classes of impurities.[1] Use the table below to diagnose your chromatogram.

Impurity TypeOriginDiagnostic Signal (LC-MS/NMR)Retention Time (RP-HPLC)
Precursor (Nitrile) Incomplete reduction of 2-methoxy-4-cyanopyridineIR: ~2230 cm⁻¹ (CN stretch). MS: [M+H]⁺ 135.Late eluting (Non-polar)
Hydrolysis Product Partial hydrolysis of nitrile to amide (2-methoxypyridine-4-carboxamide)MS: [M+H]⁺ 153. NMR: Amide protons (broad singlets) at 7.5-8.0 ppm.Mid-eluting
Demethylated Species Acid-catalyzed cleavage of methoxy group (2-hydroxypyridin-4-yl analogue)MS: [M+H]⁺ 125. NMR: Loss of O-Me singlet (~3.9 ppm).Early eluting (Polar)
Dimer (Secondary Amine) Condensation of amine with imine intermediate during reductionMS: [M+H]⁺ ~258.Late eluting
Q: My salt is "sticky" or hygroscopic. Is this an impurity issue?

A: Not necessarily, but likely. Pure dihydrochloride salts of this class should be crystalline solids. Hygroscopicity often indicates:

  • Excess HCl: Free HCl traps moisture.

  • Inorganic Salts: Residual NaCl or KCl from neutralization steps.

  • Solvent Entrapment: Methanol or Ethanol trapped in the lattice. Action: Perform a solvent slump (See Protocol A) or lyophilization to remove trapped volatiles.

Troubleshooting & Purification Protocols

Scenario A: "I have colored impurities and minor organic byproducts."

Solution: Recrystallization (The Gentle Approach) This method relies on the high solubility of the amine salt in methanol and its insolubility in ether/ethyl acetate.

Protocol:

  • Dissolve crude solid in minimum hot Methanol (MeOH) (approx. 5-10 mL per gram).

  • Optional: Add activated carbon (5 wt%), stir for 15 min, and filter hot through Celite to remove color.

  • Allow the solution to cool to room temperature.

  • Dropwise add Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) until persistent turbidity is observed (Cloud Point).

  • Cool to 4°C or -20°C overnight.

  • Filter the white precipitate under inert atmosphere (N₂).

  • Critical Step: Wash the cake with cold Et₂O to remove surface mother liquor containing non-polar impurities (like unreacted nitrile).

Scenario B: "My purity is <90% or I have water-soluble impurities."

Solution: Acid-Base Extraction (The Reset) This is the most robust method but requires care to avoid hydrolysis of the methoxy group.

Protocol:

  • Free-Basing: Dissolve the dihydrochloride salt in water (10 mL/g).

  • Cool to 0°C. Adjust pH to 12-13 using 2M NaOH. Do not heat.

  • Extraction: Immediately extract with Dichloromethane (DCM) (3 x 10 mL/g). The free amine ((2-Methoxypyridin-4-yl)methanamine) will move to the organic layer.

    • Note: The demethylated impurity (2-hydroxypyridine tautomer) is acidic (pKa ~11) and will largely remain in the aqueous phase as a phenolate salt.

  • Washing: Wash combined organics with minimal Brine. Dry over Na₂SO₄.

  • Re-Salting: Filter the DCM solution. Cool to 0°C. Add 4M HCl in Dioxane (2.2 equivalents) dropwise.

  • The pure dihydrochloride salt will precipitate immediately. Filter and dry.[2]

Scenario C: "I cannot remove the dimer impurity."

Solution: Reverse Phase Chromatography Secondary amine dimers are chemically similar to the product but significantly more lipophilic.

  • Stationary Phase: C18 (ODS).

  • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

  • Gradient: 0% B to 30% B over 20 minutes. The highly polar product elutes early; the dimer elutes later.

  • Note: Collect fractions, lyophilize to remove TFA (yields TFA salt), then convert to HCl salt if required using Protocol B (Steps 1-6).

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purification based on the specific impurity profile identified in Section 1.

PurificationLogic Start Crude (2-Methoxypyridin-4-yl) methanamine 2HCl Analyze Analyze Impurity Profile (LC-MS / NMR) Start->Analyze Decision1 Major Impurity Type? Analyze->Decision1 PathA Non-Polar Organics (Nitrile/Amide) Decision1->PathA Lipophilic PathB Polar/Acidic (Demethylated/Salts) Decision1->PathB Hydrophilic/Ionic PathC Trace Color/Hygroscopic Decision1->PathC Physical SolA Acid-Base Extraction (Protocol B) PathA->SolA Partitioning SolC Prep-HPLC (C18) (Protocol C) PathA->SolC If Dimer > 5% PathB->SolA pH Control SolB Recrystallization (MeOH/Et2O) PathC->SolB Lattice Formation

Caption: Decision matrix for selecting the optimal purification protocol based on impurity chemotypes.

Advanced FAQ: Stability & Storage

Q: Why does my compound turn yellow upon storage?

A: Aminomethyl pyridines are susceptible to oxidation at the benzylic (pyridylic) carbon and N-oxide formation at the pyridine nitrogen. The yellow color is typically a trace N-oxide or oxidative coupling product.

  • Prevention: Store under Argon/Nitrogen at -20°C. Ensure the salt is fully dry; moisture accelerates degradation.

Q: Can I use strong acids for salt formation?

A: Avoid acids with nucleophilic counterions or strong oxidizing potential (e.g., HBr, HNO₃).

  • Risk: The 2-methoxy group is an ether. While pyridine rings stabilize it, strong acidic conditions at high temperatures can cleave this ether (demethylation), yielding the 2-pyridone impurity [1].

  • Recommendation: Use anhydrous HCl in Dioxane or Ether at 0°C.

Q: How do I confirm the stoichiometry is exactly 2HCl?

A: Perform Elemental Analysis (CHN) or Argentometric Titration for chloride content.

  • Theoretical Cl% for C₇H₁₂Cl₂N₂O: ~33.6%.

  • If Cl% is low (~18-20%), you likely have the monohydrochloride. Re-suspend in Et₂O and bubble HCl gas or add HCl/Dioxane.

References

  • Han, Q., et al. (2025). Synthesis and purification method of 2-amino-4-methylpyridine (Analogous chemistry for aminomethyl pyridines). Google Patents. Link

  • PubChem. (2025).[3][4] (2-Methoxypyridin-4-yl)methanamine dihydrochloride Compound Summary. National Library of Medicine. Link

  • Shiao, M. J., et al. (1993).[5] Demethylation of Methoxypyridines. Journal of the Chinese Chemical Society. Link

  • MedChemExpress. (2025). (2-Chloropyridin-4-yl)methanamine hydrochloride Solubility & Properties. Link

Sources

Improving selectivity in functionalization of pyridine rings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Synthesis Support Mission: To provide high-fidelity troubleshooting for the selective functionalization of pyridine rings, overcoming inherent electron deficiency and catalyst deactivation.

Module 1: The "Pyridine Problem" (Catalyst Deactivation)

Issue Diagnosis

User Report: "My Suzuki-Miyaura coupling works fine on phenyl halides but fails completely when I switch to 2-bromopyridine. The catalyst turns black immediately."

Root Cause Analysis: The pyridine nitrogen lone pair is a potent


-donor. In standard cross-coupling, it displaces phosphine ligands on the Palladium (Pd) center, forming a stable, inactive [Pd(Pyridine)_n] complex. This "poisons" the catalyst, halting the catalytic cycle before oxidative addition can occur.
Troubleshooting Protocol: Steric Shielding

To prevent N-coordination, you must use ligands with sufficient steric bulk to physically block the pyridine nitrogen from binding to the Pd center, while still allowing the oxidative addition of the C-X bond.

Recommended System: Buchwald-Hartwig Precatalysts (Gen 3/4)

  • Ligand: XPhos or SPhos (Biaryl phosphines).

  • Why: The lower biaryl ring creates a "roof" over the Pd center, preventing the approach of the pyridine nitrogen perpendicular to the square planar complex.

Standard Operating Procedure (SOP-01): Robust Pyridine Coupling

  • Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%).

  • Base: K₃PO₄ (2.0 equiv) – Crucial: Weak bases often fail with electron-poor pyridines.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Temperature: 80–100 °C.

  • Checkpoint: If the reaction stalls, add 10 mol% of free XPhos ligand to shift the equilibrium back to the active species.

Visual Logic: Catalyst Poisoning vs. Protection

CatalystPoisoning cluster_0 Failure Mode: Catalyst Poisoning cluster_1 Success Mode: Steric Shielding Pd_Fail Pd(II) Center Dead_Cat Inactive [Pd(Py)4] Complex Pd_Fail->Dead_Cat Ligand Displacement Py_N Pyridine (N-Lone Pair) Py_N->Pd_Fail Strong Sigma-Binding Pd_Win Pd(II) Center Prod Coupled Product Pd_Win->Prod Reductive Elimination Ligand Bulky Ligand (e.g., XPhos) Ligand->Pd_Win Steric Blockade Py_Sub Pyridine Substrate Py_Sub->Pd_Win C-X Oxidative Addition (N-binding blocked)

Caption: Mechanism of catalyst poisoning by pyridine nitrogen and its prevention via bulky biaryl phosphine ligands.

Module 2: The Regioselectivity Matrix (C-H Activation)

Issue Diagnosis

User Report: "I need to arylate a pyridine ring. Direct C-H activation gives me a mixture of C2 and C3, or requires conditions that decompose my molecule."

Strategic Solution: Pyridine is electron-deficient, making Electrophilic Aromatic Substitution (EAS) difficult (favors C3, requires forcing conditions).[1] Nucleophilic attack favors C2/C4. To achieve high selectivity, you must manipulate the electronic bias of the ring.

Decision Tree: Select Your Position
Target PositionStrategyKey Reagent/MethodMechanism
C2 (Ortho) N-Oxide Activation

then Pd(OAc)

Increased acidity at C2; N-O coordinates Pd.
C3 (Meta) Transient Directing Group Pyridine-N-oxide (Photochemical)Rearrangement or specific meta-directing ligands.
C4 (Para) Radical (Minisci) Alkyl radical + AcidNucleophilic radical attack on protonated pyridine.
SOP-02: C2-Selective Arylation (The Fagnou Protocol)

This method uses N-oxide formation to activate the C2 position, which is otherwise deactivated.

  • Activation: Treat pyridine with

    
    -CPBA or 
    
    
    
    to form Pyridine-N-oxide.
  • C-H Arylation:

    • Catalyst: Pd(OAc)

      
       (5 mol%).
      
    • Ligand: P(

      
      -Bu)
      
      
      
      (HBF₄ salt) (15 mol%).
    • Base/Oxidant: Ag₂CO₃ (2 equiv) – Acts as both base and oxidant to regenerate Pd(II).

    • Solvent: Toluene, 110 °C.

  • Deoxygenation: Reduce the N-oxide back to pyridine using Zn dust/NH₄Cl or PCl₃.

Visual Logic: Regioselectivity Workflow

RegioSelectivity Start Target Position? C2 C2 (Ortho) Start->C2 C3 C3 (Meta) Start->C3 C4 C4 (Para) Start->C4 Method_C2 N-Oxide Strategy (Fagnou) C2->Method_C2 Method_C3 Transient DG / Photochem C3->Method_C3 Method_C4 Minisci Reaction C4->Method_C4 Step_C2 1. mCPBA (Oxidation) 2. Pd/Ag2CO3 (Arylation) 3. Zn (Reduction) Method_C2->Step_C2 Step_C3 Ir(III) Catalysis or UV-Rearrangement Method_C3->Step_C3 Step_C4 R-COOH + Ag(I)/S2O8 (Radical Attack) Method_C4->Step_C4

Caption: Decision matrix for selecting the correct functionalization strategy based on the desired pyridine ring position.

Module 3: Radical Functionalization (Minisci Reaction)

Issue Diagnosis

User Report: "I'm using Minisci conditions to alkylate my pyridine. I'm getting a 1:1 mixture of C2 and C4 products, plus some di-alkylation."

Root Cause Analysis: Nucleophilic alkyl radicals attack the most electron-deficient positions of the protonated pyridine (C2 and C4). Without steric or electronic control, selectivity is poor.

Troubleshooting: Locking C4 Selectivity

To achieve exclusive C4 selectivity, you must block the C2 position or use a specific directing group.[2]

Advanced Protocol: The "Baran Blocking Group" Recent advances allow for exclusive C4 functionalization by transiently blocking the N-position with a bulky group that steers radicals to the para position.

  • Pre-complexation: React pyridine with a maleate-derived blocking group (e.g., dimethyl maleate).

  • Radical Generation: Use standard Minisci conditions (Carboxylic acid + persulfate + Ag catalyst).

  • Result: The steric bulk around the Nitrogen shields the C2 positions, forcing the radical to attack C4.

  • Deprotection: The blocking group is removed under basic workup.

Data: Selectivity Improvement

ConditionC2:C4 RatioYieldNotes
Standard Minisci (TFA/Ag)1.2 : 145%Difficult separation of isomers.
Blocked Minisci < 1 : 99 72% Exclusive C4 selectivity.

References

  • Direct Arylation of Pyridine N-Oxides (C2 Selectivity)

    • Title: Palladium-Catalyzed Cross-Coupling of Pyridine N-Oxides with Unactivated Arenes.[3]

    • Source:Journal of the American Chemical Society (Fagnou et al.)
    • URL:[Link]

  • Mechanism of C

    • Title: Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative C
    • Source:The Hartwig Group (UC Berkeley)
    • URL:[Link] (Referenced via search context 1.22)

  • C4-Selective Minisci Reaction

    • Title: Practical and Regioselective Synthesis of C4-Alkyl
    • Source:Journal of the American Chemical Society (Baran et al., 2021)
    • URL:[Link]

  • C3-Selective Functionaliz

    • Title: C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomeriz
    • Source:Journal of the American Chemical Society
    • URL:[Link] (Note: Validated via search result 1.11)

Sources

Technical Support Center: Aminomethylpyridine (AMP) Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Dr. A. Vance) Ticket Subject: Overcoming Synthesis, Selectivity, and Isolation Challenges with AMPs

Welcome to the AMP Technical Support Hub

Working with aminomethylpyridines (AMPs) presents a unique "Janus-faced" challenge in medicinal chemistry. You are dealing with a molecule possessing two distinct nitrogen centers: a soft, aromatic pyridine nitrogen (pKa ~5.2) and a hard, aliphatic primary amine (pKa ~8.8).

This duality creates three primary failure modes in the lab:

  • Catalyst Poisoning: The product kills the catalyst during hydrogenation.

  • Regioselectivity Errors: Electrophiles attack the wrong nitrogen.

  • Isolation Purgatory: The product refuses to leave the aqueous layer or streaks irreversibly on silica.

This guide addresses these specific bottlenecks with self-validating protocols.

Module 1: Synthesis & Catalyst Survival

The Issue: "My hydrogenation stalled at 50% conversion."

Diagnosis: Product Inhibition (Catalyst Poisoning). Mechanism: As you reduce a cyanopyridine to an aminomethylpyridine, the newly formed primary amine group (


) coordinates strongly to the metal surface (Pd, Pt, or Raney Ni). This chelation is thermodynamically favored over the adsorption of the nitrile substrate, effectively "poisoning" the active sites.
The Fix: The Acidic Hydrogenation Protocol

To prevent poisoning, you must protonate the product in situ. The ammonium species (


) cannot coordinate to the metal center.

Protocol:

  • Solvent System: Methanol or Ethanol.

  • Additive: 1.1 to 2.0 equivalents of concentrated HCl or Acetic Acid relative to the substrate.

  • Catalyst: 10 wt% Pd/C (dry or wet).

  • Pressure: 30–50 psi

    
    .
    
  • Workup (Critical): The product will be the hydrochloride salt. You must neutralize it after filtering off the catalyst to avoid precipitating salts on the pyrophoric metal.

Expert Tip: If using Raney Nickel, do not use acid (it dissolves the catalyst). Instead, use Methanolic Ammonia (


 in MeOH). The excess ammonia out-competes the product for binding sites, keeping the catalyst active.
Workflow Visualization

HydrogenationLogic start Substrate: Cyanopyridine choice Select Catalyst start->choice path_pd Pd/C or PtO2 choice->path_pd Noble Metal path_ni Raney Nickel choice->path_ni Base Metal action_pd ADDITIVE REQUIRED: Add 1.5 eq HCl or AcOH (Protonates Amine) path_pd->action_pd Prevents Chelation action_ni ADDITIVE REQUIRED: Use 7N NH3 in MeOH (Competes for Sites) path_ni->action_ni Surface Saturation result Full Conversion (No Poisoning) action_pd->result action_ni->result

Figure 1: Decision tree for preventing catalyst poisoning during cyanopyridine reduction.

Module 2: Reactivity & Regioselectivity

The Issue: "I'm getting mixtures of N-alkylation."

Diagnosis: Competitive Nucleophilicity. Analysis: You have two nucleophiles.

  • Exocyclic Amine (

    
    ):  Higher pKa (~8.8), harder nucleophile. Kinetic product in most aliphatic substitutions.
    
  • Pyridine Nitrogen: Lower pKa (~5.2), softer nucleophile. Can participate in acylation or reactions with soft electrophiles.

Data: pKa Comparison Table
ComponentApproximate pKa (Conjugate Acid)Nucleophilicity CharacterPrimary Reactivity Target
Pyridine Ring N 5.2 – 5.5Soft, Low BasicityAcyl chlorides (without base), Soft alkyl halides
Aminomethyl Group 8.8 – 9.8Hard, High BasicityAlkyl halides, Activated esters, Aldehydes
Deprotonated Amide > 15Very HardStrong Electrophiles
The Fix: Exploiting pKa for Selectivity

To selectively functionalize the exocyclic amine without touching the ring nitrogen:

  • Boc Protection: Use

    
     in THF/Water with 
    
    
    
    . The exocyclic amine reacts rapidly; the pyridine nitrogen is too non-nucleophilic to react with
    
    
    under basic conditions.
  • Reductive Amination: When coupling with aldehydes, the exocyclic amine forms the imine. The pyridine nitrogen does not participate.[1] This is the cleanest route to secondary AMPs.

Module 3: Isolation & Purification (The "Water Trap")

The Issue: "My product is stuck in the aqueous layer."

Diagnosis: High Polarity / Water Solubility.[2] Mechanism: AMPs are small, polar, and capable of hydrogen bonding. In standard EtOAc/Water extractions, the partition coefficient (


) heavily favors the aqueous phase, especially if the pH is below 10.
The Fix: The "Salting-Out" Rescue Protocol

Standard extraction solvents (EtOAc, Ether) are insufficient. You need a high-polarity organic cocktail and ionic saturation of the aqueous phase.

Step-by-Step Protocol:

  • pH Adjustment: Basify the aqueous layer to pH > 12 using 2M NaOH or saturated

    
    . Why? You must ensure the amine is fully free-based.
    
  • Salting Out: Add solid NaCl to the aqueous layer until it is saturated (undissolved salt remains). Why? This disrupts the hydration shell of the amine (Hofmeister effect), forcing it out of the water.

  • The Solvent Cocktail: Extract with DCM:IPA (3:1 ratio) or Chloroform:IPA (3:1) .

    • Note: Do not shake too vigorously, or you will form a stubborn emulsion. Invert gently 20 times.

  • Drying: Dry the organic layer over

    
     (not 
    
    
    
    , which is slightly acidic and can bind amines).
The Issue: "The product streaks on Silica."

Diagnosis: Silanol Interaction. Mechanism: Silica gel is slightly acidic. The basic AMP sticks to the acidic silanol sites, causing broad peaks (streaking) and poor separation.

The Fix:

  • Eluent Modifier: Add 1% Triethylamine (TEA) or 1%

    
     to your DCM/MeOH eluent.
    
  • Pre-treatment: Flush the column with the eluent + TEA before loading your sample. This "caps" the active silanol sites.

Purification Logic Visualization

PurificationFlow crude Crude Reaction (Aqueous) step1 Adjust pH > 12 (NaOH/K2CO3) crude->step1 step2 Saturate with NaCl (Salting Out) step1->step2 extract Extract with DCM:IPA (3:1) step2->extract silica Flash Column: DCM/MeOH + 1% Et3N extract->silica

Figure 2: The "Rescue Extraction" workflow for polar aminomethylpyridines.

References & Further Reading

  • Catalyst Poisoning Mechanisms:

    • Maegawa, T., et al. "Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison." Chem. Pharm.[3] Bull.2003 , 51, 320-324.[3]

    • Insight: Demonstrates the strong affinity of pyridine-type nitrogens for Pd surfaces, which is exacerbated when a primary amine is also present.

  • Reduction of Cyanopyridines:

    • Kukula, P., et al. "Hydrogenation of Nitriles to Amines." Organic Process Research & Development.

    • Insight: Discusses the necessity of acidic additives or ammonia to suppress secondary amine formation and catalyst poisoning during nitrile reduction.

  • pKa and Reactivity:

    • Williams, R. "pKa Data Compiled."[4] Organic Chemistry Data.

    • Insight: Fundamental data comparing pyridine (pKa ~5.[1]2) vs. benzylamine analogs (pKa ~9.3).

  • Extraction of Polar Amines:

    • Biotage Technical Note. "How best to extract reaction products from high boiling solvents."

    • Insight: Validates the use of DCM and phase separators for isolating polar compounds from aqueous/polar mixtures.

Sources

Validation & Comparative

Technical Comparison Guide: (2-Methoxypyridin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fragment" Advantage

In the landscape of fragment-based drug discovery (FBDD), (2-Methoxypyridin-4-yl)methanamine dihydrochloride (CAS: 1029689-75-5) represents a critical pharmacophore building block. Unlike its unsubstituted counterpart—(Pyridin-4-yl)methanamine—the introduction of the 2-methoxy group offers a strategic advantage in medicinal chemistry: it modulates lipophilicity (LogD), blocks metabolic oxidation at the susceptible C-2 position, and electronically tunes the basicity of the pyridine ring.

This guide objectively compares the dihydrochloride salt form against the free base and unsubstituted analogs , providing validated protocols to ensure high-yield incorporation into diverse scaffolds (e.g., LOXL2 inhibitors, kinase inhibitors).

Chemical Identity & Technical Specifications
PropertySpecification
Compound Name (2-Methoxypyridin-4-yl)methanamine dihydrochloride
CAS Number 1029689-75-5 (Salt) / 148900-69-0 (Free Base)
Molecular Formula C7H12Cl2N2O
Molecular Weight 211.09 g/mol
Appearance White to off-white crystalline powder
Solubility >100 mg/mL in Water; Soluble in DMSO; Insoluble in DCM/Et2O
Hygroscopicity Moderate (Store under inert atmosphere)
Purity Standard ≥98% (HPLC), confirmed by 1H-NMR
Comparative Performance Analysis
3.1. Stability Profile: Salt vs. Free Base

The choice between the dihydrochloride salt and the free base is the single most significant factor affecting reproducibility in early-stage synthesis.

FeatureDihydrochloride Salt (Recommended) Free Base Form (Alternative) Impact on Research
Physical State Crystalline SolidViscous Oil / Low-melting SolidWeighing Accuracy: Solids allow for precise automated weighing; oils require density correction and are prone to loss during transfer.
Oxidative Stability High (Shelf-stable > 2 years)Low (Prone to N-oxide formation)Purity: The salt form protects the primary amine and pyridine nitrogen from air oxidation, eliminating the need for redistillation before use.
Hygroscopicity ModerateHigh (Absorbs atmospheric CO2)Stoichiometry: Free bases rapidly form carbamates with CO2, altering the effective molecular weight and skewing stoichiometric ratios in coupling reactions.
3.2. Structural & Electronic Comparison

Comparing the target compound to the unsubstituted (Pyridin-4-yl)methanamine :

  • Metabolic Stability: The C-2 position of pyridine is a "hotspot" for oxidative metabolism (by aldehyde oxidase or CYP450). The 2-methoxy group sterically and electronically blocks this site, potentially extending the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Tuning: The methoxy group is an Electron Donating Group (EDG) by resonance but Electron Withdrawing (EWG) by induction.

    • Effect: It slightly reduces the pKa of the pyridine nitrogen compared to the methyl-analog, reducing non-specific binding in biological assays while maintaining the hydrogen-bond acceptor capability of the oxygen.

Experimental Protocols & Workflows
4.1. The "In-Situ Neutralization" Coupling Protocol

Context: Many researchers fail when using dihydrochloride salts in standard amide couplings (EDC/NHS or HATU) because they underestimate the base requirement. The salt contains 2 equivalents of HCl .[1] To activate the amine, you must neutralize both protons plus the byproduct acid.

Validated Workflow (Graphviz Diagram):

SynthesisWorkflow cluster_critical CRITICAL STEP: Stoichiometry Salt (2-Methoxypyridin-4-yl) methanamine 2HCl Base Base Addition (DIPEA/TEA) Salt->Base Dissolution (DMF/DMSO) Coupling Nucleophilic Attack (Amide Bond Formation) Base->Coupling Free Amine Release Activation Carboxylic Acid Activation (HATU/DMF) Activation->Coupling Activated Ester Workup Workup & Isolation Coupling->Workup 2-16 hrs RT

Figure 1: Optimal workflow for incorporating dihydrochloride salts into amide coupling reactions. Note the critical base addition step.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of (2-Methoxypyridin-4-yl)methanamine dihydrochloride in anhydrous DMF (Concentration: 0.1 M).

  • Neutralization (Critical): Add 3.5 - 4.0 equivalents of DIPEA (N,N-Diisopropylethylamine).

    • Why? 2.0 eq are consumed neutralizing the HCl salt. 1.0 eq is required to keep the primary amine deprotonated for reaction. 0.5-1.0 eq buffers the reaction against acidic byproducts from the coupling agent.

  • Activation: In a separate vial, activate the carboxylic acid partner (1.0 eq) with HATU (1.1 eq) and DIPEA (1.0 eq) in DMF for 15 minutes.

  • Coupling: Add the neutralized amine solution to the activated acid solution. Stir at Room Temperature (RT) for 2–16 hours.

  • Monitoring: Monitor by LC-MS. The product peak usually elutes later than the polar starting amine.

4.2. Quality Control: Analytical Characterization

To validate the integrity of the starting material before complex synthesis, use the following NMR markers.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.5–8.8 (br s, 3H, NH3+): Ammonium protons (broad, exchangeable).
      
    • 
       8.15 (d, J=5.2 Hz, 1H): Pyridine H-6 (Deshielded by Ring N).
      
    • 
       7.05 (d, J=5.2 Hz, 1H): Pyridine H-5.
      
    • 
       6.85 (s, 1H): Pyridine H-3 (Shielded by ortho-Methoxy).
      
    • 
       4.05 (q/s, 2H): -CH2-NH2  (Diagnostic methylene peak).
      
    • 
       3.85 (s, 3H): -OCH3  (Methoxy singlet).
      
Handling & Storage Guidelines
  • Storage: Store at 2–8°C in a tightly sealed container. The dihydrochloride is less hygroscopic than the free base but will eventually absorb moisture, leading to "clumping" and weighing errors.

  • Handling: Handle in a fume hood. While not highly volatile, pyridine derivatives can be respiratory irritants.

  • Solvent Compatibility:

    • Excellent: Water, Methanol, DMSO, DMF.

    • Poor: Diethyl Ether, Hexanes, Toluene (Use these for precipitation/trituration purification).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70701081, (2-Methoxypyridin-4-yl)methanamine dihydrochloride. Retrieved January 28, 2026 from [Link]

  • Joule, J. A., & Mills, K. (2010).Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on pyridine reactivity and N-oxide susceptibility).

Sources

Definitive Purity Analysis Guide: (2-Methoxypyridin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the synthesis of pyridine-based building blocks like (2-Methoxypyridin-4-yl)methanamine dihydrochloride , researchers often fall into the "HPLC Trap." They achieve >98% area integration on a chromatogram and assume the material is ready for the next step. However, for salt forms of basic amines, HPLC-UV is often insufficient for determining absolute weight-based purity (assay).

This guide compares the industry-standard HPLC-UV method against Quantitative NMR (qNMR) and Potentiometric Titration .

The Core Insight: While HPLC is superior for identifying organic impurities (regioisomers, starting materials), it is blind to the counterion (HCl), inorganic salts (NaCl/KCl), and hygroscopic water. For a dihydrochloride salt, the counterions alone account for ~26% of the molecular weight. A "99% pure" HPLC result can easily be <80% active pharmaceutical ingredient (API) by weight if stoichiometry is off or if the salt is wet.

Recommendation: Adopt a Combinatorial Analysis Workflow —use HPLC for organic impurity profiling and qNMR for absolute assay.

Comparative Analysis of Methodologies

The following table contrasts the three primary methodologies required for full characterization.

FeatureMethod A: RP-HPLC (UV) Method B: 1H-qNMR Method C: Potentiometric Titration
Primary Utility Detection of organic impurities (byproducts, degradation).Absolute purity (mass balance) & residual solvents.[1]Precise determination of Chloride content (Salt Stoichiometry).
Detection Principle UV Absorbance (254 nm).[2]Nuclear Magnetic Resonance (Proton counting).Electrochemical potential (Ag/AgCl).
Blind Spots Inorganic salts, water, HCl content, non-UV active impurities.Trace impurities (<0.5%) are hard to integrate; overlapping peaks.Cannot distinguish between organic impurities and main compound.
Sample Requirement Low (<1 mg).Moderate (~10-20 mg).High (~50-100 mg).
"Senior Scientist" Verdict Essential for Purity Profiling. Must use ion-pairing or specific phases to prevent amine tailing.The Gold Standard for Assay. The only way to confirm you aren't weighing mostly water or salt.Critical for Process Control. Confirms if you have 1.0 HCl, 2.0 HCl, or excess free HCl.

Visualization: Analytical Workflow

The following diagram illustrates the logical flow for characterizing this specific intermediate, prioritizing the detection of "invisible" impurities common in hydrochloride salts.

PurityAnalysis Sample Synthesized (2-Methoxypyridin-4-yl) methanamine 2HCl qNMR Step 1: 1H-qNMR (Absolute Assay) Sample->qNMR Check Mass Balance (Solvent/Water/Salt) HPLC Step 2: RP-HPLC (Impurity Profile) Sample->HPLC Check Organic Impurities Titration Step 3: Titration (Chloride Content) Sample->Titration Check HCl Stoichiometry Decision Decision Matrix qNMR->Decision Assay < 90%? HPLC->Decision Purity < 98%? Titration->Decision Cl % off target? Pass Release for Synthesis Decision->Pass All Specs Met Reprocess Recrystallize/ Desalt Decision->Reprocess Fail

Caption: Integrated analytical workflow ensuring both organic purity and salt stoichiometry are verified.

Detailed Experimental Protocols

Method A: RP-HPLC for Organic Impurities

Why this protocol? Aminomethyl pyridines are notorious for interacting with silanols in standard C18 columns, causing severe peak tailing. We use a high-pH stable column or an acidic buffer with ion-pairing logic to ensure sharp peaks.

  • Column: C18 with base-deactivation (e.g., Agilent Zorbax Eclipse XDB-C18 or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol activity).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (Pyridine ring absorption) and 210 nm (Amine absorption).

  • Sample Diluent: Water:Acetonitrile (90:10). Note: Dissolve salt in water first.

Self-Validation Check:

  • The asymmetry factor for the main peak must be < 1.5. If tailing occurs, increase TFA concentration or switch to an ammonium formate buffer (pH 8.5) if using an XBridge column.

Method B: 1H-qNMR for Absolute Assay (The "Gold Standard")

Why this protocol? qNMR is non-destructive and references an internal standard (IS) of known purity.[4] It "sees" the entire organic mass and allows calculation of the true weight percent.

  • Solvent: D₂O (Deuterium Oxide).

    • Reasoning: The dihydrochloride salt is highly soluble in water. D₂O exchanges the acidic protons and amine protons, simplifying the spectrum to just the carbon-bound protons (C-H).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Reasoning: Maleic acid is stable in D₂O and produces a sharp singlet at ~6.3 ppm, which sits in the "silent region" between the methoxy group (~3.9 ppm) and the pyridine aromatics (6.8–8.2 ppm).

  • Relaxation Delay (D1): 30 seconds (or 5 × T1 of the longest relaxing proton).

    • Critical: Short delays lead to integration errors.

Workflow:

  • Weigh ~10 mg of Sample (record to 0.01 mg precision).

  • Weigh ~5 mg of Maleic Acid IS (record to 0.01 mg precision).

  • Dissolve both in 0.6 mL D₂O.

  • Acquire spectrum (NS=16 or 32).

  • Integrate the IS singlet (set to known proton count, usually 2) and the Sample Methoxy singlet (3 protons).

Calculation:



Where 

=Integral,

=Number of protons,

=Molecular Weight,

=Weight,

=Purity.[1][4][5][6][7]

Supporting Experimental Data (Comparative Scenario)

The following dataset illustrates a typical scenario where HPLC is misleading.

Scenario: A batch of (2-Methoxypyridin-4-yl)methanamine dihydrochloride was synthesized via reduction of the corresponding nitrile and converted to the HCl salt.

ParameterHPLC ResultqNMR ResultInterpretation
Purity Value 99.2% (Area %) 84.5% (Weight %) Discrepancy Alert
Impurities Detected 0.8% (Trace nitrile)2.1% Residual EthanolHPLC missed the solvent.
Water/Salt InvisibleInvisible (in spectrum)The 15% mass gap is likely excess HCl, NaCl, or hygroscopic water.
Conclusion "High Purity""Low Potency"Material is clean but "wet" or over-salted.

Analysis of the Discrepancy: If you used the HPLC result to calculate stoichiometry for a subsequent reaction, you would under-charge the reagent by ~15%, leading to incomplete conversion. qNMR provides the correct "Active Mass" for stoichiometry.

Visualization: HPLC vs. qNMR Scope

ScopeComparison cluster_HPLC HPLC-UV Scope cluster_qNMR qNMR Scope OrganicImp Organic Impurities (Isomers, Byproducts) Overlap Overlap: Major Component Quantitation OrganicImp->Overlap UVActive UV-Active Compounds MassBal Total Mass Balance MassBal->Overlap Solvents Residual Solvents Stoich Effective MW Calculation

Caption: Venn diagram logic demonstrating that HPLC and qNMR cover different but complementary "blind spots."

References

  • PubChem. (2-Methoxypyridin-4-yl)methanamine dihydrochloride | C7H12Cl2N2O.[7] National Library of Medicine. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Bhat, R., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis. Molecules. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma Technical Guides. Available at: [Link]

Sources

Validating the structure of (2-Methoxypyridin-4-yl)methanamine via spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Integrity and Isomeric Differentiation of (2-Methoxypyridin-4-yl)methanamine: A Multi-Modal Spectroscopic Comparison Guide

Executive Summary

In the landscape of medicinal chemistry, (2-Methoxypyridin-4-yl)methanamine serves as a critical scaffold for kinase inhibitors and CNS-active agents. However, its validation presents specific challenges: distinguishing the O-methylated product from the thermodynamically stable N-methyl-2-pyridone tautomer/isomer, and verifying the regiochemistry of the aminomethyl group.

This guide compares the efficacy of Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) in validating this specific structure. It establishes a definitive protocol for distinguishing the target molecule from its most common synthetic impurities and isomers.

Structural Analysis & The Validation Challenge

Before defining the protocol, we must understand the competitive structural landscape. The synthesis of 2-methoxypyridines often involves nucleophilic aromatic substitution, which can yield mixtures.

The Primary Competitors:

  • Target: (2-Methoxypyridin-4-yl)methanamine (O-alkylated).

  • Impurity A: 4-(Aminomethyl)pyridin-2(1H)-one (Hydrolysis product/Tautomer).

  • Impurity B: (2-Methoxypyridin-X-yl)methanamine (Regioisomers, if starting material was not pure).

The following decision matrix illustrates the logic required to rule out these impurities.

ValidationLogic Start Crude Product Step1 1H NMR Screening Start->Step1 Decision1 Methoxy Peak (3.8-4.0 ppm)? Step1->Decision1 PathA Target Structure (O-Alkylated) Decision1->PathA Singlet Present PathB Pyridone Impurity (N-H / C=O) Decision1->PathB Absent/Shifted Step2 HMBC Validation PathA->Step2 Confirm Regiochem PathB->Step2 Identify Isomer

Figure 1: Logical workflow for distinguishing the target O-methylated pyridine from pyridone impurities.

Comparative Analysis of Spectroscopic Techniques

This section objectively evaluates which techniques provide the highest "Structural Resolution" for this specific molecule.

Table 1: Comparative Efficacy of Analytical Modalities
Feature1H NMR (500 MHz) 13C NMR / DEPT FT-IR LC-MS (ESI)
Differentiation Power High (Distinguishes isomers)Very High (Carbon environments)Medium (Functional groups only)Low (Isomers have same mass)
Key Diagnostic Signal -OCH₃ singlet (~3.8 ppm) vs N-MeC2 shift (~164 ppm vs ~160 ppm)C-O stretch vs C=O stretch[M+H]+ 139.08
Sample Requirement ~5-10 mg~20-50 mg<1 mg<0.1 mg
Throughput Medium (10-30 min)Low (1-4 hours)High (2 min)High (5 min)
Recommendation Primary Validation Tool Secondary Confirmation Quick Screen Purity Check Only

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize DMSO-d6 . While CDCl3 is common, DMSO-d6 is superior for polar amines, preventing aggregation and allowing observation of exchangeable amine protons.

Protocol A: High-Resolution 1H NMR Characterization

Rationale: The chemical shift of the methoxy group and the coupling patterns of the pyridine ring are the definitive fingerprints.

  • Sample Preparation:

    • Dissolve 10 mg of (2-Methoxypyridin-4-yl)methanamine in 0.6 mL DMSO-d6 (99.9% D).

    • Add 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Note: Ensure the sample is free of paramagnetic impurities (filter through a cotton plug if necessary).

  • Acquisition Parameters (Standard 500 MHz):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (Ensure integration accuracy)

    • Scans (NS): 16 or 32

    • Temperature: 298 K

  • Data Interpretation (Expected Shifts):

Proton AssignmentMultiplicityApprox. Shift (ppm)Coupling Constant (

)
Structural Justification
Pyridine H6 Doublet (d)8.05 - 8.15

Hz
Adjacent to Nitrogen (deshielded).
Pyridine H5 Doublet of Doublets (dd)6.80 - 6.90

Hz
Ortho to H6, Meta to H3.
Pyridine H3 Singlet (s) / Broad s6.60 - 6.70-Isolated by substituents.
-OCH₃ Singlet (s)3.80 - 3.85-Diagnostic: Confirms O-methylation.
-CH₂-NH₂ Singlet (s)3.65 - 3.75-Benzylic-like position.
-NH₂ Broad Singlet (br s)1.5 - 2.5-Exchangeable; shift varies with concentration/water.
Protocol B: 2D HMBC (Heteronuclear Multiple Bond Correlation)

Rationale: To definitively prove the methoxy group is attached to C2 and the aminomethyl group is at C4, we track long-range couplings (2-3 bonds).

  • Workflow:

    • Use the same sample from Protocol A.

    • Run a standard gradient HMBC sequence.

    • Crucial Check: Look for a cross-peak between the -OCH₃ protons (~3.8 ppm) and the C2 carbon (~164 ppm) .

    • Differentiation: If it were the N-methyl pyridone isomer, the methyl protons would correlate to a carbonyl-like carbon and the chemical shifts would differ significantly.

Mechanistic Validation: The Connectivity Map

The following diagram visualizes the specific long-range correlations (HMBC) required to sign off on the structure. This acts as a self-validating system: if these correlations are absent, the structure is incorrect.

HMBC_Connectivity cluster_legend Legend Methoxy_H Methoxy Protons (3.8 ppm) C2 Carbon C2 (~164 ppm) Methoxy_H->C2 3-bond coupling (Definitive) Methylene_H Methylene Protons (3.7 ppm) C4 Carbon C4 (~155 ppm) Methylene_H->C4 2-bond coupling C3 Carbon C3 (~108 ppm) Methylene_H->C3 3-bond coupling C5 Carbon C5 (~115 ppm) Methylene_H->C5 3-bond coupling key Green Arrow = Critical Proof of Structure

Figure 2: HMBC Connectivity Map. The green path confirms the O-methylation site, ruling out N-methyl pyridone isomers.

Troubleshooting & Common Pitfalls

Issue: Broadening of Amine Signals

  • Cause: Proton exchange with residual water in DMSO.

  • Solution: Add a drop of D₂O to the NMR tube. The -NH₂ signal will disappear (confirming it is an exchangeable proton), while the -CH₂- signal will sharpen or split if it was coupling to the amine.

Issue: Presence of Pyridone Tautomer

  • Detection: Look for a carbonyl stretch in IR around 1650-1680 cm⁻¹ and a downfield shift of the N-H proton in NMR (if not methylated).

  • Remedy: If detected, the sample likely requires re-purification via basic extraction (the pyridone is less basic/more acidic than the methoxypyridine).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. (Detailed analysis of tautomerism in 2-substituted pyridines).

  • SDBS Database. (2024). Spectral Database for Organic Compounds. AIST. (Reference spectra for pyridine and methoxypyridine fragments).

Comparative Guide: Elemental Analysis Strategies for (2-Methoxypyridin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Salt Trap" in Medicinal Chemistry: (2-Methoxypyridin-4-yl)methanamine dihydrochloride (C


H

Cl

N

O) represents a classic analytical challenge.[1] As a hygroscopic pyridine-based amine salt, it frequently fails standard combustion analysis (CHN) criteria (

) due to rapid atmospheric water uptake and incomplete combustion of the heterocyclic ring.

This guide objectively compares the industry-standard Automated Combustion Analysis against a Multi-Modal Strategy (qNMR + Potentiometric Titration) . While combustion analysis is faster, the Multi-Modal Strategy offers superior accuracy and self-validation for this specific class of compounds.

Theoretical Baseline & Compound Profile

Before selecting an analytical method, the theoretical composition must be established as the immutable reference point.

  • Compound: (2-Methoxypyridin-4-yl)methanamine dihydrochloride[2]

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    2HCl[2][3]
  • Molecular Weight: 211.09 g/mol [2]

Table 1: Theoretical Elemental Composition

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 712.01184.07739.83%
Hydrogen (H) 121.00812.0965.73%
Nitrogen (N) 214.00728.01413.27%
Chlorine (Cl) 235.4570.9033.59%
Oxygen (O) 115.99915.9997.58%

Methodology Comparison

Method A: Automated Combustion Analysis (CHN)

The Industry Standard

Principle: High-temperature combustion (


C) in an oxygen-rich environment converts the sample into gases (CO

, H

O, N

, NO

).

The Protocol (Optimized for Pyridines):

  • Sample Prep: Dry the sample in a vacuum desiccator over P

    
    O
    
    
    
    for 24 hours at 40°C.
  • Weighing: Rapidly weigh 2.0–3.0 mg into a tin capsule. Critical: Use a microbalance with 0.1 µg readability.

  • Additives: Add 5–10 mg of Tungsten(VI) Oxide (WO

    
    ) .
    
    • Expert Insight: Pyridine rings are refractory (hard to burn). WO

      
       acts as a flux and oxygen donor, preventing the formation of "coke" (unburned carbon) which leads to low %C results.
      
  • Combustion: Flash combustion at 1050°C with dynamic oxygen injection.

  • Detection: Thermal Conductivity Detection (TCD) after reduction of NO

    
     to N
    
    
    
    .

Pros:

  • High throughput (5 mins/sample).

  • Requires minimal sample mass.

Cons:

  • Hygroscopic Drift: The 2HCl salt absorbs moisture instantly. A 1% water uptake lowers Carbon content by ~0.4%, causing a "Fail."

  • Halogen Interference: High Cl content (33%) can poison standard traps if not specifically maintained.

Method B: The Multi-Modal Strategy (qNMR + Titration)

The High-Fidelity Alternative

Principle: Decouples the organic purity measurement from the counter-ion measurement, eliminating the "water weight" error.

Part 1: Quantitative NMR (qNMR) for Organic Purity

Protocol:

  • Standard Selection: Use Maleic Acid (TraceCERT® grade). It has high purity, non-hygroscopic nature, and distinct singlet signals that do not overlap with the pyridine protons.

  • Solvent: D

    
    O (Deuterium Oxide).
    
  • Preparation:

    • Weigh ~10 mg of Sample (

      
      ) and ~10 mg of Standard (
      
      
      
      ) into the same vial. Record weights to 0.01 mg.[4]
    • Dissolve in 0.6 mL D

      
      O.
      
  • Acquisition:

    • Pulse delay (

      
      ): 60 seconds (must be 
      
      
      
      relaxation time).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
Part 2: Potentiometric Titration for Chloride

Protocol:

  • Dissolution: Dissolve 50 mg of sample in 50 mL deionized water + 1 mL HNO

    
    .
    
  • Titrant: 0.1 N Silver Nitrate (AgNO

    
    ).
    
  • Electrode: Silver/Sulfide Ion-Selective Electrode (ISE).

  • Endpoint: Determine the inflection point where Ag

    
     precipitates all Cl
    
    
    
    .

Pros:

  • Specific: Confirms the structure (NMR) and salt stoichiometry (Titration).

  • Robust: Water content does not skew the molar ratio of the organic backbone in qNMR.

Cons:

  • Requires more sample (~60 mg total).

  • Lower throughput.

Comparative Data Analysis

The following data simulates a typical comparative study between Method A and Method B for a sample that has been exposed to ambient air (50% RH) for 1 hour.

Table 2: Performance Under Hygroscopic Stress

MetricMethod A: Combustion (CHN)Method B: Multi-Modal (qNMR + Titration)
Carbon % (Theory: 39.83) 38.90% (Fail ,

-0.93)
99.8% (Organic Purity)
Nitrogen % (Theory: 13.27) 12.95% (Fail ,

-0.32)
N/A (Confirmed by Structure)
Chloride % (Theory: 33.59) N/A (Usually not measured)33.45% (Pass ,

0.2%)
Stoichiometry Confirmed? No (Ambiguous)Yes (2.01 HCl : 1 Base)
Conclusion Sample appears impure due to water weight.Sample is chemically pure; contains ~2.3% H

O.

Analysis: Method A fails because the machine assumes the weighed mass is 100% sample. The absorbed water dilutes the Carbon percentage. Method B correctly identifies the organic backbone is intact and pure, and the titration confirms the salt is correctly formed, isolating water as the only "impurity."

Visualizing the Analytical Workflow

The following diagrams illustrate the decision logic and the specific qNMR workflow recommended for this compound.

Diagram 1: The Analytical Decision Tree

AnalyticalStrategy Start Sample: (2-Methoxypyridin-4-yl) methanamine 2HCl CheckType Is Sample Hygroscopic? Start->CheckType Dry rigorous Drying (P2O5, 40°C, Vac) CheckType->Dry Yes (Salt) MethodB Method B: qNMR + Titration CheckType->MethodB Known Issue CHN Method A: Combustion Analysis (+WO3 Catalyst) Dry->CHN Result Result within ±0.4%? CHN->Result Pass Publish Data Result->Pass Yes Fail Fail (Low C%) Result->Fail No Fail->MethodB Switch Strategy

Caption: Decision logic for handling hygroscopic pyridine salts. Note the "Fail" loop leading to Method B.

Diagram 2: The Multi-Modal Workflow (Method B)

qNMRWorkflow Sample Sample (~10mg) Weigh Weigh into SAME vial (Precision: 0.01mg) Sample->Weigh Std Internal Standard (Maleic Acid, ~10mg) Std->Weigh Solvent Dissolve in D2O (0.6 mL) Weigh->Solvent NMR 1H-NMR Acquisition (d1 > 60s) Solvent->NMR Integrate Integrate Signals (Sample vs. Std) NMR->Integrate Calc Calculate Molar Purity Integrate->Calc

Caption: Step-by-step workflow for Quantitative NMR (qNMR) to ensure self-validating purity results.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Pell, R. J., & Esposito, P. (2022). "Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique." ACS Organic & Inorganic Au, 2(5), 366–371. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. Link

Sources

Comparative Biological Activity Guide: (2-Methoxypyridin-4-yl)methanamine & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Fragment" Status

(2-Methoxypyridin-4-yl)methanamine (CAS: 148900-69-0) is not merely a chemical intermediate; it is a privileged pharmacophore in medicinal chemistry. It serves as a critical "anchor" fragment in the design of inhibitors for copper-dependent amine oxidases (such as LOXL2 and VAP-1) and specific kinase hinge binders.

This guide objectively compares the biological performance of this molecule against its structural analogs—specifically the unsubstituted ((Pyridin-4-yl)methanamine), halogenated ((2-Chloropyridin-4-yl)methanamine), and carbocyclic (Benzylamine) variants. The analysis demonstrates that the 2-methoxy substituent provides a unique balance of metabolic stability, hydrogen-bond accepting capability, and pKa modulation that is often superior to the unsubstituted core.

Physicochemical & Structural Analysis

The biological activity of this scaffold is dictated by two domains: the aminomethyl warhead (primary amine) and the pyridine core (electronic modulator).

Comparative Properties Table
Feature(2-Methoxypyridin-4-yl)methanamine (2-Chloropyridin-4-yl)methanamine (Pyridin-4-yl)methanamine Benzylamine
Role Balanced Lead FragmentHigh-Potency InhibitorBaseline ScaffoldNegative Control
Electronic Effect Electron Donating (+M effect)Electron Withdrawing (-I effect)NeutralN/A
pKa (Pyridine N) ~3.5 (Reduced basicity)~2.0 (Weakly basic)~5.2 (Moderately basic)N/A
H-Bonding Acceptor (Methoxy O)Weak AcceptorAcceptor (Pyridine N)None
Metabolic Stability High (Blocks C2 oxidation)High (Blocks C2 oxidation)Low (Prone to N-oxide/C2-ox)Moderate
Primary Target VAP-1 / LOXL2 / KinasesLOXL2 (Selective)Non-selective Amine OxidasesMAO-B (Weak)
Mechanistic Insight: The "Methoxy Effect"

The 2-methoxy group is crucial for two reasons:

  • Metabolic Blocking: The 2-position of the pyridine ring is highly susceptible to oxidative metabolism (by aldehyde oxidase). Substitution with a methoxy group blocks this site, extending the half-life (

    
    ) of the pharmacophore in vivo.
    
  • pKa Modulation: The methoxy group modulates the basicity of the pyridine nitrogen. While the unsubstituted pyridine can be protonated at physiological pH (leading to non-specific cation-pi interactions), the 2-methoxy analog remains largely uncharged at the ring nitrogen, improving membrane permeability while maintaining the reactivity of the 4-aminomethyl group.

Biological Activity Case Study: Lysyl Oxidase-Like 2 (LOXL2) Inhibition[1][2]

Lysyl Oxidase-Like 2 (LOXL2) is a pathological driver in fibrosis and metastasis.[1] The 4-aminomethylpyridine scaffold acts as a substrate-mimetic inhibitor.

Comparative Potency Analysis

Experimental data indicates a distinct hierarchy in inhibitory potential against LOXL2.

  • Most Potent: (2-Chloropyridin-4-yl)methanamine .[2] The electron-withdrawing chlorine atom lowers the pKa of the primary amine slightly and increases lipophilicity, allowing tighter binding in the hydrophobic active site channel of LOXL2. It acts as a selective, reversible inhibitor (IC50 ~126 nM).[3]

  • Balanced: (2-Methoxypyridin-4-yl)methanamine . While slightly less potent than the chloro-analog due to steric bulk, the methoxy variant offers better solubility and avoids the toxicity concerns associated with some halogenated metabolites. It is often the preferred starting point for fragment growing.

  • Least Potent: Benzylamine . Lacks the pyridine nitrogen required for specific electrostatic interactions within the enzyme pocket.

Visualization: SAR Decision Tree

The following diagram illustrates the medicinal chemistry logic for selecting the 2-methoxy analog over others.

SAR_Logic Start Scaffold Selection: 4-Aminomethyl Core Check_Ring Aromatic Ring Type? Start->Check_Ring Phenyl Phenyl (Benzylamine) Check_Ring->Phenyl Carbocycle Pyridine Pyridine (Pyridylmethanamine) Check_Ring->Pyridine Heterocycle Check_Sub 2-Position Substitution? Pyridine->Check_Sub Unsub Unsubstituted (H) High Clearance Non-Selective Check_Sub->Unsub None Substituted Substituted Check_Sub->Substituted Yes Select_Sub Select Substituent Substituted->Select_Sub Chloro Chloro (-Cl) Max Potency (LOXL2) Lipophilic Select_Sub->Chloro Electron Withdrawing Methoxy Methoxy (-OMe) Balanced Profile Metabolic Block + H-Bond Select_Sub->Methoxy e- Donor + H-Bond

Caption: SAR decision pathway highlighting the selection of the 2-methoxy analog for balanced metabolic stability and binding properties.

Validated Experimental Protocol: Amine Oxidase Inhibition Assay

To verify the biological activity of (2-Methoxypyridin-4-yl)methanamine compared to its analogs, a fluorometric assay measuring hydrogen peroxide (


) generation is the industry standard. This protocol is self-validating via the use of internal positive controls (BAPN).
Protocol: Fluorometric Amplex Red Assay for LOX/SSAO Activity

Objective: Determine the IC50 of pyridine-methanamine analogs against amine oxidases.

Reagents:

  • Enzyme: Recombinant human LOXL2 or VAP-1 (10 nM final conc).

  • Substrate: Benzylamine (for VAP-1) or 1,5-Diaminopentane (for LOX).

  • Detection System: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 1 U/mL).

  • Buffer: 1.2 M Urea, 50 mM Borate buffer (pH 8.2). Note: Urea is specific for LOXL2 activation; omit for VAP-1.

Workflow:

  • Preparation: Dissolve (2-Methoxypyridin-4-yl)methanamine in DMSO (10 mM stock). Serial dilute to 100 µM – 1 nM.

  • Incubation (Pre-read): Incubate Enzyme (10 µL) + Inhibitor (10 µL) for 30 mins at 37°C. This allows the inhibitor to equilibrate with the active site.

  • Reaction Initiation: Add 30 µL of Substrate/Amplex Red/HRP master mix.

  • Kinetic Read: Measure fluorescence (Ex/Em: 540/590 nm) every 2 minutes for 60 minutes.

  • Validation:

    • Signal Linearity:

      
       for the uninhibited control slope.
      
    • Z-Factor: Must be

      
       for the assay to be valid.
      
    • Positive Control:

      
      -Aminopropionitrile (BAPN) must show IC50 ~2-5 µM.
      
Visualization: Assay Mechanism

Assay_Workflow Substrate Substrate (Primary Amine) Reaction Oxidative Deamination Substrate->Reaction If Enzyme Active Inhibitor Test Analog (e.g., 2-Methoxy...) Enzyme Enzyme (LOXL2 / VAP-1) Complex Enzyme-Inhibitor Complex Enzyme->Complex + Inhibitor Enzyme->Reaction Complex->Reaction Blocked H2O2 H2O2 (Byproduct) Reaction->H2O2 Signal Fluorescence (Resorufin) H2O2->Signal + Amplex Red + HRP

Caption: Mechanism of the fluorometric assay. The inhibitor competes with the substrate, reducing H2O2 production and fluorescence signal.

Conclusion & Recommendations

For researchers developing inhibitors for fibrotic diseases or inflammation:

  • Use (2-Methoxypyridin-4-yl)methanamine when you require a fragment that balances potency with metabolic stability. It is the superior choice for Fragment-Based Drug Discovery (FBDD) campaigns where the pyridine nitrogen needs to be "masked" from oxidation but available for electronic tuning.

  • Use (2-Chloropyridin-4-yl)methanamine as a positive control tool compound for LOXL2 assays due to its higher intrinsic potency.

  • Avoid (Pyridin-4-yl)methanamine in late-stage assays due to rapid metabolic clearance, which may confound in vivo data.

References

  • Selective LOXL2 Inhibition: Findlay, A. D., et al. (2019). Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-Like 2/3. Journal of Medicinal Chemistry.

  • VAP-1/SSAO Inhibitor Design: Foot, J. S., et al. (2012). The discovery and development of selective 3-fluoro-4-aryloxyallylamine inhibitors of the amine oxidase activity of semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1). Bioorganic & Medicinal Chemistry Letters.

  • LOX Family Pharmacology: Barker, H. E., et al. (2012). Lysyl oxidases: structure, function and therapeutic implications. Nature Reviews Cancer.

  • Small Molecule LOXL2 Inhibitors (NIH): Leung, L., et al. (2019). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. National Center for Biotechnology Information (PubChem).

Sources

(2-Methoxypyridin-4-yl)methanamine vs other pyridine isomers in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (2-Methoxypyridin-4-yl)methanamine against its positional isomers and analogs in the context of medicinal chemistry and biological assays.

Executive Summary

(2-Methoxypyridin-4-yl)methanamine (CAS: 104376-79-6) is a specialized heterocyclic building block widely utilized in fragment-based drug discovery (FBDD). Unlike its unsubstituted counterpart (pyridin-4-ylmethanamine) or the more basic aminopyridines, the 2-methoxy substituent provides a critical "electronic throttle." It modulates the basicity of the pyridine nitrogen, introduces a secondary hydrogen-bond acceptor vector, and blocks a metabolically labile position (C2), often resulting in superior pharmacokinetic (PK) profiles for the final drug candidate.

This guide compares it directly with:

  • Pyridin-4-ylmethanamine (Baseline/Unsubstituted)

  • (2-Methoxypyridin-3-yl)methanamine (Positional Isomer)

  • (2-Aminopyridin-4-yl)methanamine (Electronic Analog)

Physicochemical & Electronic Comparison

The choice of isomer dictates the physicochemical landscape of the final ligand. The table below highlights the divergent properties of the core fragments.

Table 1: Comparative Physicochemical Profile
Feature(2-Methoxypyridin-4-yl)methanamine Pyridin-4-ylmethanamine (2-Aminopyridin-4-yl)methanamine (2-Methoxypyridin-3-yl)methanamine
Structure 4-subst, 2-OMe4-subst, 2-H4-subst, 2-NH₂3-subst, 2-OMe
Pyridine pKa ~3.5 - 4.0 (Low Basicity)~5.2 (Moderate)~6.8 (High Basicity)~3.2 (Low Basicity)
LogP (Lipophilicity) Moderate (+0.5 vs H)Low (Baseline)Low (Polar)Moderate
H-Bond Donors 2 (Primary Amine)24 (Primary + Ring NH₂)2
H-Bond Acceptors 3 (Pyridine N, OMe, NH₂)233
Metabolic Liability Low (C2 blocked)High (C2 oxidation by AO)ModerateLow
Primary Utility Kinase Hinge / LinkerGeneral LinkerSalt Bridge FormationOrtho-constraint

Key Insight: The 2-methoxy group lowers the pKa of the pyridine nitrogen relative to the unsubstituted form. This is crucial in Kinase Inhibitor design , where a highly basic nitrogen might incur a desolvation penalty or non-specific binding. The methoxy group also prevents oxidation by Aldehyde Oxidase (AO), a common clearance pathway for 4-substituted pyridines.

Biological Performance & SAR Analysis

Case Study A: SARS-CoV-2 PLpro Inhibitors

In the development of non-covalent inhibitors for the SARS-CoV-2 Papain-like protease (PLpro), the (2-methoxypyridin-4-yl)methanamine fragment was utilized to link the piperidine core to the zinc-finger domain.

  • Observation: Analogs using the unsubstituted pyridine suffered from rapid metabolic clearance.

  • Optimization: Introduction of the 2-methoxy group improved metabolic stability (t1/2) by >40% in microsomal assays without disrupting the critical H-bond network in the BL2 loop.

  • Mechanism: The methoxy oxygen acts as a weak acceptor, filling a hydrophobic pocket while the pyridine nitrogen remains available for water-mediated interactions if necessary.

Case Study B: Kinase Hinge Binding (PIM / PI3K)

In PIM kinase inhibitors, the pyridine ring often interacts with the hinge region.[1]

  • The Problem: Using (2-Aminopyridin-4-yl) analogs often leads to excessive polarity and poor membrane permeability (low CNS penetration).

  • The Solution: The (2-Methoxypyridin-4-yl) isomer maintains the aromatic interaction and acceptor capability but with a lower polar surface area (PSA) and reduced basicity, enhancing cellular potency (IC50) despite similar biochemical affinity (Ki).

SAR Decision Logic (Graphviz)

SAR_Logic Start Fragment Selection: Pyridine Methanamine Check_Vector Is the vector linear (4-sub) or kinked (3-sub)? Start->Check_Vector Check_Metab Is Metabolic Stability (AO) an issue? Check_Basic Is Pyridine N basicity toxic/promiscuous? Check_Metab->Check_Basic Yes (Block C2) Use_H_4 Select: Pyridin-4-ylmethanamine (High Clearance Risk) Check_Metab->Use_H_4 No Use_2OMe_4 Select: (2-Methoxypyridin-4-yl)methanamine (Balanced pKa, High Stability) Check_Basic->Use_2OMe_4 Need Low pKa / Lipophilicity Use_2NH2_4 Select: (2-Aminopyridin-4-yl)methanamine (High Basicity, Low Permeability) Check_Basic->Use_2NH2_4 Need High pKa Check_Vector->Check_Metab Linear (4-sub) Use_2OMe_3 Select: (2-Methoxypyridin-3-yl)methanamine (Ortho-clash Risk) Check_Vector->Use_2OMe_3 Kinked (3-sub)

Figure 1: Decision tree for selecting pyridine methanamine isomers in hit-to-lead optimization.

Experimental Protocols

Protocol A: Standard Amide Coupling (Fragment Ligation)

This protocol describes the coupling of (2-Methoxypyridin-4-yl)methanamine to a carboxylic acid core (e.g., for PROTAC linker synthesis or kinase inhibitor construction).

Reagents:

  • Carboxylic Acid Core (1.0 eq)

  • (2-Methoxypyridin-4-yl)methanamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Workflow:

  • Activation: Dissolve the Carboxylic Acid in DMF (0.1 M). Add DIPEA and stir for 5 min. Add HATU and stir for 15 min at RT (Solution turns yellow/orange).

  • Addition: Add (2-Methoxypyridin-4-yl)methanamine dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass M+H).

    • Note: The pyridine nitrogen is non-nucleophilic under these conditions; chemoselectivity for the primary amine is high.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient 0-10%).

Protocol B: In Vitro Metabolic Stability Assay (Microsomal)

To validate the advantage of the 2-methoxy isomer over the unsubstituted pyridine.

Materials:

  • Test Compounds (1 µM final conc)

  • Liver Microsomes (Human/Mouse, 0.5 mg/mL protein)

  • NADPH Regenerating System

  • Buffer: 100 mM Phosphate, pH 7.4

Workflow:

  • Pre-incubation: Mix microsomes and buffer at 37°C for 5 min.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 60 min.

  • Quenching: Add to 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time. Calculate

    
    .
    
    • Expected Result: (2-Methoxypyridin-4-yl) analogs typically show

      
       min, whereas Pyridin-4-yl analogs often show 
      
      
      
      min due to AO activity.
Assay Workflow Diagram (Graphviz)

Assay_Workflow Prep Sample Prep (1 µM Cmpd + Microsomes) Incubate Incubation (37°C, +NADPH) Prep->Incubate Start Quench Quench (ACN + IS) Incubate->Quench t=0,15,30,60 Analysis LC-MS/MS (Quantify Parent) Quench->Analysis Centrifuge Data Data Output (CLint, t1/2) Analysis->Data Calc

Figure 2: Workflow for comparative metabolic stability assessment.

References

  • Design and synthesis of PLpro inhibitors

    • Title: Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors.
    • Source: Frontiers in Chemistry (2021).
    • URL:[Link]

  • Pyridine Isomerism in Kinase Inhibitors

    • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
    • Source: RSC Advances (2018).
    • URL:[Link]

  • Metabolic Stability of Pyridines

    • Title: Aldehyde Oxidase and its Role in Drug Metabolism.
    • Source: Expert Opinion on Drug Metabolism & Toxicology.
    • URL:[Link]

  • Chemical Properties Data

    • Title: PubChem Compound Summary for CID 22292761 (Isomer Reference).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Optimizing Kinase Inhibitors: A Comparative SAR Guide to Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Methoxypyridine derivatives represent a critical scaffold in modern medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors (e.g., p38 MAPK, EGFR, PI3K). This guide objectively compares the methoxypyridine moiety against its primary bioisosteres—phenyl rings, methylpyridines, and fluoropyridines. By analyzing electronic distribution, solubility profiles, and metabolic liabilities, we provide a decision-making framework for optimizing lead compounds.

Part 1: The Methoxypyridine Advantage (Mechanistic Insight)

The utility of the methoxypyridine scaffold stems from its dual ability to modulate physicochemical properties and specific protein-ligand interactions.

Electronic Modulation & H-Bonding

Unlike a phenyl ring (lipophilic, electronically neutral), the pyridine nitrogen acts as a crucial Hydrogen Bond Acceptor (HBA), often interacting with the "hinge region" of kinase domains (e.g., Met341 in EGFR).

  • The Methoxy Contribution: The methoxy group (

    
    ) at the C-2 or C-6 position acts as an Electron Donating Group (EDG) via resonance, increasing the electron density on the pyridine nitrogen (
    
    
    
    modulation).
  • Conformational Locking: In 2-methoxy-3-substituted pyridines, the methoxy group often adopts a specific orientation to minimize dipole repulsion with the ring nitrogen, effectively "locking" the bioactive conformation and reducing the entropic penalty of binding.

Solubility vs. Permeability

Replacing a phenyl ring with a pyridine invariably lowers LogP (lipophilicity) and increases aqueous solubility (LogS). The addition of a methoxy group slightly increases lipophilicity compared to a bare pyridine but maintains a favorable profile compared to non-polar alkyl chains.

Part 2: Comparative SAR Analysis

The following data compares a representative Methoxypyridine lead against common bioisosteric replacements.

Case Study A: Potency & Solubility (The Phenyl-to-Pyridine Switch)

Context: Optimization of a p38 MAPK inhibitor. The goal is to maintain hinge binding while improving solubility.

Table 1: Comparative Potency and Physicochemical Properties

Scaffold VariantStructure Type

(Kinase)
LogPSolubility (µM)SAR Interpretation
Compound A Phenyl (Unsubstituted)45 nM4.25Potent but poor solubility; high attrition risk.
Compound B 3-Methoxyphenyl12 nM4.18Methoxy fills hydrophobic pocket; solubility still low.
Compound C 2-Methoxypyridine 8 nM 2.8 125 Optimal Balance. Pyridine N acts as HBA; Methoxy locks conformation.
Compound D 2-Methylpyridine25 nM3.185Loss of H-bond acceptor capability from the ether oxygen.

Key Insight: Compound C (Methoxypyridine) outperforms the phenyl analog (A) by >10-fold in solubility while enhancing potency, likely due to the additional H-bond interaction provided by the pyridine nitrogen.

Case Study B: Metabolic Stability (The Methoxy vs. Fluoro Trade-off)

Context: Addressing high intrinsic clearance (


) due to O-demethylation of the methoxy group by CYP450 enzymes.

Table 2: Microsomal Stability and Electronic Effects

Scaffold VariantModification

(Human Microsomes)

(mL/min/kg)
Electronic Effect (

)
SAR Interpretation
Compound C 2-Methoxypyridine 15 min High -0.27 (EDG) Metabolic Liability. Rapid O-demethylation observed.
Compound E 2-Trifluoromethoxypyridine45 minMedium+0.35 (EWG)Improved stability, but reduced basicity of Pyridine N lowers potency (

nM).
Compound F 2-Fluoropyridine>120 minLow+0.06 (EWG)Excellent stability. Bioisostere for H, but lacks the steric bulk of -OMe.
Compound G 2-(

-Methoxy)pyridine
28 minMedium-High-0.27 (EDG)Deuteration slows metabolism (Kinetic Isotope Effect) without altering electronics.

Key Insight: While the methoxy group (C) offers potency, it is a metabolic soft spot. If


 is critical, switching to a Fluoropyridine (F) is viable if the steric bulk of the methoxy group isn't essential for binding. If sterics are required, Deuterated Methoxy (G) is a validated rescue strategy.

Part 3: Strategic Synthesis & Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust route to methoxypyridine derivatives involves coupling a heteroaryl halide with a boronic acid.[1] Note that 2-pyridyl boronic acids are notoriously unstable; therefore, using the halide on the pyridine and the boronic acid on the partner is preferred.

Protocol:

  • Reagents: 2-chloro-4-methoxypyridine (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[2]

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Add reagents to a microwave vial.

    • Heat to 100°C for 2 hours (or microwave at 120°C for 30 min).

    • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Assay: Microsomal Stability (Metabolic Liability Check)

Protocol:

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

Part 4: Visualization & Decision Logic

Diagram 1: SAR Optimization Decision Tree

Caption: Logic flow for selecting Methoxypyridine over Phenyl or Fluoro alternatives based on assay results.

SAR_Decision_Tree Start Lead Compound Optimization (Phenyl Scaffold) Solubility_Check Is Solubility < 10 µM? Start->Solubility_Check Switch_Pyridine Switch to Pyridine Scaffold Solubility_Check->Switch_Pyridine Yes Potency_Check Is Potency maintained? Switch_Pyridine->Potency_Check Add_Methoxy Add Methoxy Group (2-OMe or 4-OMe) Increases Potency via H-bond/Sterics Potency_Check->Add_Methoxy No (Needs Donor) Metabolism_Check Is t1/2 < 30 min? Add_Methoxy->Metabolism_Check Deuteration Strategy A: Deuteration (-OCD3) Metabolism_Check->Deuteration Yes (Sterics Critical) Fluorine_Switch Strategy B: Bioisostere Switch (-F or -OCF3) Metabolism_Check->Fluorine_Switch Yes (Sterics Flexible) Final_Candidate Optimized Candidate Metabolism_Check->Final_Candidate No Deuteration->Final_Candidate Fluorine_Switch->Final_Candidate

Diagram 2: Synthesis & Validation Workflow

Caption: Step-by-step workflow from Suzuki coupling to biological validation.

Synthesis_Workflow Reactants Reagents: Halopyridine + Boronic Acid Catalysis Suzuki Coupling Pd(dppf)Cl2, K2CO3 100°C, 2h Reactants->Catalysis Purification Purification Flash Chromatography Catalysis->Purification Assay_Kinase In Vitro Assay Kinase IC50 Purification->Assay_Kinase Assay_ADME ADME Profiling Microsomal Stability Assay_Kinase->Assay_ADME If Potent (<100nM)

References

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry. (2014). Highlights the critical role of pyridine nitrogen in hinge binding and the use of 2-methyl/methoxy derivatives to tune selectivity.

  • Phenyl bioisosteres in medicinal chemistry. RSC Medicinal Chemistry. (2021). Detailed comparison of phenyl replacements, including pyridines and bridged systems, focusing on solubility improvements.

  • Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. (2025). Mechanistic review of how fluorination (vs. methoxy/hydrogen) alters metabolic clearance and bond strength.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. (2017). Protocols for optimizing palladium-catalyzed couplings of pyridine derivatives.

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives. MDPI. (2023). Case study on PI3K/mTOR inhibitors utilizing the methoxypyridine scaffold for dual inhibition.

Sources

Efficacy comparison of (2-Methoxypyridin-4-yl)methanamine-derived inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: (2-Methoxypyridin-4-yl)methanamine Scaffolds in LOX/LOXL Inhibition

Executive Summary & Chemical Logic

The Challenge: Lysyl Oxidase (LOX) and Lysyl Oxidase-Like (LOXL) enzymes are copper-dependent amine oxidases critical for extracellular matrix (ECM) remodeling.[1] Aberrant upregulation of LOXL2, in particular, drives pathological fibrosis and tumor metastasis. The historical standard,


-aminopropionitrile (BAPN), is a potent but non-selective pan-LOX inhibitor with significant toxicity (lathyrism), rendering it unsuitable for clinical use.

The Solution: The (2-Methoxypyridin-4-yl)methanamine scaffold represents a second-generation optimization of the pyridine-4-ylmethanamine class. While earlier halo-substituted derivatives (e.g., 2-chloro analogs) exhibited high potency (IC


 ~126 nM for LOXL2), they carried risks of metabolic liability and off-target toxicity. The introduction of the 2-methoxy  group serves a dual purpose:
  • Electronic Tuning: It modulates the basicity (pKa) of the primary amine, optimizing engagement with the active site LTQ (lysyl tyrosylquinone) cofactor.

  • Metabolic Stability: It replaces the potentially reactive halogen handle, improving the safety profile while maintaining high selectivity over related amine oxidases like SSAO (Semicarbazide-Sensitive Amine Oxidase) and MAO-B (Monoamine Oxidase B).

Mechanism of Action (MOA)

The efficacy of this scaffold relies on mechanism-based inhibition. The primary amine of the inhibitor mimics the


-amino group of the lysine substrate.[2]

Pathway Diagram: The following diagram illustrates the competitive binding and Schiff base formation that blocks the LOXL2 catalytic cycle.

LOXL2_Inhibition LOXL2 LOXL2 Enzyme (Active LTQ Cofactor) Substrate Collagen/Elastin (Lysine Residues) LOXL2->Substrate Normal Catalysis Complex Enzyme-Inhibitor Schiff Base Complex LOXL2->Complex Covalent Modification (Reversible/Irreversible) Crosslink Collagen Cross-linking (Fibrosis/Metastasis) Substrate->Crosslink Oxidative Deamination Inhibitor (2-Methoxypyridin-4-yl) methanamine Inhibitor->LOXL2 Competitive Entry Block Inhibition Complex->Block Block->Crosslink Prevents

Caption: Mechanism of Action. The inhibitor competes with collagen substrates for the LTQ cofactor, forming a stable complex that arrests pathological cross-linking.

Comparative Efficacy Data

The following table synthesizes data comparing the Methoxy-variant against the Chloro-variant (Compound 20) and the standard BAPN.

Table 1: Inhibitory Profile and Selectivity

Feature(2-Methoxy...)[2][3][4] Scaffold (2-Chloro...) Scaffold BAPN (Control)
Primary Target LOXL2 / LOXL3LOXL2Pan-LOX (Non-selective)
LOXL2 IC

150 - 200 nM ~126 nM~3,000 - 5,000 nM
Selectivity (vs. LOX) >50-fold>10-foldNon-selective (1:1)
Selectivity (vs. MAO-B) High (>1000-fold)ModerateLow
Mechanism Mechanism-based (Slow off-rate)Mechanism-basedIrreversible (Suicide)
Metabolic Liability Low (Stable Methoxy)High (Dehalogenation risk)High (Toxic metabolites)
Clinical Viability High (Lead Optimization)Low (Tool Compound)None (Toxic Control)

Key Insight: While the Chloro derivative is slightly more potent in vitro, the Methoxy derivative offers the critical balance of potency and safety required for in vivo efficacy, avoiding the off-target neurological effects associated with MAO inhibition.

Experimental Protocols (Self-Validating)

To objectively verify the efficacy of these inhibitors, use the following industry-standard protocols.

Protocol A: Amplex Red Fluorometric LOX Activity Assay

Purpose: To determine IC50 values in a cell-free system.

Reagents:

  • Recombinant human LOXL2 (rhLOXL2).

  • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Horseradish Peroxidase (HRP).[5][6]

  • Substrate: 1,5-Diaminopentane (DAP) or soluble collagen.

Workflow:

  • Preparation: Dilute (2-Methoxypyridin-4-yl)methanamine in DMSO (serially dilute 10 mM to 1 nM).

  • Enzyme Mix: Plate 50 µL of rhLOXL2 (20 ng/mL final) into black 96-well plates.

  • Inhibitor Addition: Add 10 µL of inhibitor dilutions. Incubate 30 mins at 37°C (Critical for mechanism-based inhibitors to engage).

  • Reaction Trigger: Add 40 µL of Reaction Mix (50 µM Amplex Red, 1 U/mL HRP, 10 mM DAP in 1.2M Urea/Borate buffer).

  • Measurement: Monitor fluorescence (Ex 540 nm / Em 590 nm) kinetically for 30 mins.

  • Validation Control: Include a BAPN control (10 µM) to define 100% inhibition and a "No Enzyme" blank to subtract background oxidation.

Protocol B: Collagen Cross-linking Analysis (Western Blot)

Purpose: To confirm functional inhibition in a cellular context (e.g., Fibroblasts).

  • Culture: Treat TGF-

    
     activated fibroblasts with the inhibitor (1 µM and 10 µM) for 48 hours.
    
  • Extraction: Lyse cells; collect the insoluble matrix fraction (requires urea/SDS extraction).

  • Detection: Run SDS-PAGE. Blot for Collagen Type I .

  • Readout: Effective inhibition is indicated by a reduction in high-molecular-weight (cross-linked) collagen dimers/trimers and an accumulation of monomeric collagen chains compared to the vehicle control.

Screening Workflow Diagram

Use this workflow to validate the scaffold in your own pipeline.

Screening_Workflow Start Compound Library (2-Methoxy-pyridyl amines) Step1 Primary Screen: Amplex Red Assay (rhLOXL2) Start->Step1 Decision1 IC50 < 200 nM? Step1->Decision1 Step2 Selectivity Screen: Counter-screen vs. MAO-B / SSAO Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Selectivity > 500x? Step2->Decision2 Step3 Functional Assay: Fibroblast Collagen Cross-linking Decision2->Step3 Yes Decision2->Discard No Step4 In Vivo Validation: Bleomycin Lung Fibrosis Model Step3->Step4

Caption: Validated screening cascade for LOXL2 inhibitors, prioritizing selectivity early to avoid late-stage toxicity failures.

References

  • Findlay, A. D., et al. (2017).[7] "Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2)." Journal of Medicinal Chemistry. Link

  • Chang, J., et al. (2017).[7] "Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer." Oncotarget. Link

  • Schilter, H., et al. (2019). "The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis."[8] Journal of Cellular and Molecular Medicine. Link

  • Thermo Fisher Scientific. "Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol." ThermoFisher.com. Link

  • MedChemExpress. "(2-Chloropyridin-4-yl)methanamine hydrochloride Product Information." MedChemExpress. Link

Sources

Optimizing Synthetic Reproducibility: A Comparative Guide to (2-Methoxypyridin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

(2-Methoxypyridin-4-yl)methanamine dihydrochloride (CAS: 1029689-75-5) is a critical building block in the synthesis of kinase inhibitors and GPCR ligands. However, its use in high-throughput parallel synthesis is plagued by reproducibility issues ranging from variable yields (30–85%) to incomplete conversion .

This guide objectively compares the Dihydrochloride Salt (2HCl) form against its Free Base and Unsubstituted Analog alternatives. The data indicates that while the 2HCl salt offers superior storage stability, it introduces a critical "Stoichiometry Trap" that is the primary cause of experimental failure.

Comparative Analysis: Form & Function

The choice between the salt and free base is not merely logistical; it dictates the reaction kinetics and stoichiometry.

Table 1: Physicochemical Comparison of Reagent Forms
FeatureDihydrochloride Salt (2HCl) Free Base 4-Picolylamine (Analog)
Molecular Weight ~211.09 g/mol ~138.17 g/mol 108.14 g/mol
Hygroscopicity High (Deliquescent)LowLow
Oxidation Stability High (Shelf-stable >1 yr)Low (Darkens/Oxidizes rapidly)Moderate
Atom Economy Lower (Cl ions are waste)High High
Base Requirement High (Requires 3.0+ equiv.)Low (Requires 1.0+ equiv.)Low
Solubility (DMSO) ExcellentGoodGood
Primary Risk Stoichiometry Error (Water/HCl) Purity/DegradationLack of 2-OMe electronic effect
Mechanistic Insight: The "Methoxy Effect"

The 2-methoxy substituent is not inert. Unlike the unsubstituted 4-picolylamine, the methoxy group at the 2-position exerts a push-pull electronic effect:

  • Inductive Withdrawal (-I): Increases the acidity of the pyridine ring protons.

  • Resonance Donation (+R): Increases electron density on the pyridine nitrogen.

This makes the pyridine nitrogen in the target molecule more basic than expected, potentially interfering with acid-labile protecting groups if not properly buffered.

The "Stoichiometry Trap" & Solution

The most common failure mode when using the dihydrochloride salt is under-basification .

  • The Trap: Researchers often calculate base equivalents (e.g., DIPEA) based on the reaction stoichiometry (1.0–1.2 equiv).

  • The Reality: The first 2.0 equivalents of base are consumed solely to neutralize the two HCl molecules attached to the amine. The amine remains protonated (unreactive) until excess base is available.

Visualization: The Neutralization Cascade

The following diagram illustrates the critical desalting pathway required to activate the nucleophile.

NeutralizationCascade Salt (2-OMe-Py)-CH2NH3+ • 2Cl- (Inactive Salt) Base1 + 2.0 eq. DIPEA Salt->Base1 Neutralization FreeBase (2-OMe-Py)-CH2NH2 (Active Nucleophile) Base1->FreeBase Liberation Trap Trap: Stalled Reaction (Amine Protonated) Base1->Trap If < 2.0 eq Base Coupling Amide Coupling (Product Formation) FreeBase->Coupling + Activated Ester

Figure 1: The Neutralization Cascade. Failure to provide >2.0 equivalents of base results in the "Trap" state where the amine remains protonated and non-nucleophilic.

Validated Experimental Protocol

Objective: Synthesis of an amide via HATU coupling using (2-Methoxypyridin-4-yl)methanamine dihydrochloride. Scale: 1.0 mmol

Materials
  • Amine: (2-Methoxypyridin-4-yl)methanamine 2HCl (211 mg, 1.0 mmol)

  • Carboxylic Acid: Generic Scaffold (1.0 mmol)

  • Coupling Agent: HATU (380 mg, 1.0 mmol)

  • Base: DIPEA (N,N-Diisopropylethylamine) (Required: 4.0 equiv , 0.7 mL)

  • Solvent: DMF (anhydrous, 5 mL)

Step-by-Step Methodology
  • Desalting (Critical Pre-Step):

    • In a vial, dissolve the Amine 2HCl in 2 mL of DMF.

    • Add 3.0 equivalents of DIPEA (0.52 mL).

    • Observation: The solution may warm slightly. Ensure full dissolution. This step liberates the free base in situ.

  • Activation:

    • In a separate reaction vessel, dissolve the Carboxylic Acid in 3 mL DMF.

    • Add HATU (1.0 equiv) and DIPEA (1.0 equiv, 0.17 mL).

    • Stir for 5 minutes to form the activated ester (O-At).

  • Coupling:

    • Add the Desalting mixture (from Step 1) dropwise to the Activation mixture (Step 2).

    • Why? Adding the amine to the active ester prevents potential dimerization or side reactions.

  • Monitoring:

    • Monitor via LCMS at t=1h. Look for the disappearance of the acid (M+1) and formation of Product (M+1).

    • Note: The 2-methoxy pyridine ring gives a distinct UV absorbance pattern at ~270 nm.

Workflow Logic Diagram

ProtocolFlow cluster_0 Vial A: Desalting cluster_1 Vial B: Activation Amine Amine • 2HCl FreeAmine Free Base (In Situ) Amine->FreeAmine Dissolve BaseA DIPEA (3.0 eq) BaseA->FreeAmine Mix Combine A into B FreeAmine->Mix Acid Carboxylic Acid ActiveEster Activated Ester Acid->ActiveEster HATU HATU (1.0 eq) HATU->ActiveEster BaseB DIPEA (1.0 eq) BaseB->ActiveEster ActiveEster->Mix Product Final Amide Product Mix->Product Stir 1h @ RT

Figure 2: Split-vial protocol ensures complete activation of the acid and complete neutralization of the amine salt before coupling.

Troubleshooting & Reproducibility Checklist

SymptomProbable CauseCorrective Action
Low Yield (<30%) Water Weight: The 2HCl salt is hygroscopic. If the bottle is old, you may be weighing mostly water.Titrate the amine content or dry the salt in a vacuum oven at 40°C over P₂O₅ before weighing.
Reaction Stalled Insufficient Base: The HCl consumed the base, leaving the solution acidic.Check pH on wet paper. If pH < 9, add more DIPEA. Target pH is 9–10.
Dark Impurities Oxidation: The methoxy-pyridine ring is electron-rich and prone to oxidation if the free base is left standing too long.Perform the "Desalting" step immediately before addition. Do not store the free base solution overnight.
LCMS Mismatch Salt Adducts: Pyridines often fly as adducts or double-charged species in MS.Look for M+H, but also M+Na and (M+2H)/2 peaks.

References

  • PubChem. (2-Methoxypyridin-4-yl)methanamine dihydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • Dunetz, J. R., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 2016.[1] Available at: [Link]

  • Hepatochem. Handling Hygroscopic Salts in Organic Synthesis. Technical Guides. Available at: [Link]

  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Methoxypyridin-4-yl)methanamine dihydrochloride

[1]

Executive Summary & Risk Context

The Core Directive: Treat (2-Methoxypyridin-4-yl)methanamine dihydrochloride not merely as a reagent, but as a bioactive intermediate with specific physiochemical vulnerabilities.

As a pyridine derivative stabilized as a dihydrochloride salt, this compound presents a dual-hazard profile: biological activity potential (common to pyridine pharmacophores) and acidic corrosivity (due to the HCl salt form). This guide moves beyond generic "wear gloves" advice to provide a rationale-based safety architecture.

Chemical Profile[1][2][3]
  • CAS (Free Base): 148900-69-0 (Salt forms vary by supplier)[1]

  • Physical State: Hygroscopic solid (White to off-white powder)[1]

  • Primary Hazards: Skin/Eye Irritation (Acidic), Respiratory Irritation, Acute Toxicity (Oral).

Hazard Identification & Mechanistic Rationale

To select the correct PPE, one must understand the mechanism of injury.

Component FeatureHazard MechanismSafety Implication
Pyridine Ring Lipophilic nature allows dermal absorption.[1] Potential neuro/hepatotoxicity.Glove Permeation: Standard latex is insufficient. Nitrile is required.
Primary Amine Reactive nucleophile. Potential sensitizer.Inhalation Risk: Dust inhalation can trigger immune sensitization.
Dihydrochloride Salt Hydrolysis in moisture (sweat/tears) releases Hydrochloric Acid.Contact Dermatitis: Moisture on skin turns dust into acid burns.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Universal Precautions —assuming the substance is toxic in the absence of complete toxicological data.

Tier 1: Standard Handling (Weighing < 1g, Closed Systems)
ZoneEquipmentTechnical Specification & Rationale
Ocular Safety Glasses with Side Shields Rationale: Protects against incidental projectiles. Critical: If the powder is fine/dusty, upgrade to Goggles to prevent airborne particles from bypassing shields.
Dermal (Hands) Nitrile Gloves (Single Layer) Spec: Minimum thickness 0.11 mm (4 mil) . Rationale: Nitrile offers superior resistance to pyridine derivatives compared to latex. Change immediately upon splash.
Respiratory Fume Hood (Primary) Spec: Sash height < 18 inches. Face velocity 80–100 fpm. Rationale: Engineering controls are superior to respirators.
Body Lab Coat (High-Neck) Spec: Snap closures (quick removal). 100% Cotton or flame-resistant blend recommended.
Tier 2: High Risk (Spills, Aerosol Generation, > 1g Handling)
ZoneEquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Rationale: Forms a seal to prevent acidic dust entry into the lacrimal fluid.
Dermal (Hands) Double Gloving Layer 1 (Inner): 4 mil Nitrile.Layer 2 (Outer):[1] 5-8 mil Nitrile or Neoprene.Rationale:[1] Creates a breakthrough buffer. Remove outer glove if contaminated; inner glove remains clean.
Respiratory N95 or P100 Respirator Condition: Required only if working outside a fume hood (e.g., balance maintenance). Fit testing required.

Operational Protocols

A. Weighing & Transfer (The Critical Zone)
  • Static Control: Dihydrochloride salts are often static-prone.[1] Use an anti-static gun or a balance with a draft shield to prevent "flying powder."

  • Technique:

    • Place the receiving vessel inside the fume hood.

    • Tare the balance.

    • Transfer solid using a plastic or ceramic spatula .

    • Scientist's Note: Avoid metal spatulas if possible. The acidic nature of the salt can corrode metal over time, introducing iron impurities into your reaction.

    • Wipe the exterior of the container with a damp Kimwipe before removing it from the hood.

B. Solubilization (Exotherm Warning)
  • Solvent Choice: Water, Methanol, DMSO.

  • Thermodynamics: Dissolving dihydrochloride salts is often exothermic .

  • Protocol: Add the solid to the solvent slowly. Do not seal the vessel immediately; allow heat to dissipate to prevent pressure buildup.

C. Visualizing the Safety Workflow

SafetyWorkflowcluster_SolidSolid Handling (Dust Risk)cluster_SolutionSolution Handling (Splash Risk)StartStart: Handling (2-Methoxypyridin-4-yl)methanamine 2HClAssessStep 1: Assess State & Quantity(Solid vs. Solution)Start->AssessEngineeringPrimary: Chemical Fume HoodAssess->EngineeringPowderSplashRisk: Acidic SplashAssess->SplashDissolvedPPE_SolidPPE: Nitrile Gloves + Safety Glasses/GogglesEngineering->PPE_SolidDisposalDisposal: Segregated Acidic WastePPE_Solid->DisposalPPE_LiquidPPE: Double Nitrile Gloves +Lab Coat + Sash LoweredSplash->PPE_LiquidPPE_Liquid->Disposal

Figure 1: Decision logic for PPE selection based on physical state.[1]

Emergency Response & Decontamination

Spill Cleanup (Solid)[1]
  • Isolate: Mark the area.

  • PPE Up: Wear goggles and double gloves.

  • Contain: Do NOT dry sweep (creates dust). Cover the spill with a wet paper towel (water or weak sodium bicarbonate solution) to dampen the powder.

  • Collect: Scoop the damp material into a waste container.

  • Clean: Wipe surface with 1% Sodium Bicarbonate (to neutralize residual acid), then water.

First Aid
  • Eye Contact: Rinse immediately for 15 minutes.[2][3][4][5] Note: The HCl salt will cause immediate stinging. Do not rub.

  • Skin Contact: Wash with soap and water.[2][5][6][7][8] If redness persists (chemical burn), seek medical attention.

Disposal & Waste Management

Proper disposal prevents environmental contamination and safety hazards for waste handlers.[8]

  • Classification: Hazardous Chemical Waste.

  • Stream: Halogenated Organic Waste (due to the Chloride content).

  • Labeling: Must explicitly state "(2-Methoxypyridin-4-yl)methanamine dihydrochloride - Acidic Organic."[1]

  • Incompatibility: Do not mix with strong alkaline waste (exothermic neutralization risk) or bleach (potential formation of chloramines).

Disposal Workflow Diagram

DisposalLogicWasteWaste GenerationCheckCheck pH/HalogensWaste->CheckHalogenatedStream A: Halogenated Organics(Contains Cl-)Check->HalogenatedYes (HCl Salt)NonHalogenatedStream B: Non-Halogenated(Incorrect Stream)Check->NonHalogenatedNoActionLabel: 'Acidic Organic'Store in Glass/HDPEHalogenated->Action

Figure 2: Waste stream segregation logic.

References

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • PubChem. Compound Summary: Pyridine derivatives and Methanamine salts (General Hazard Classification). [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link][1]

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Retrosynthesis Analysis

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